(4-fluorophenyl)methanesulfonyl Chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(4-fluorophenyl)methanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO2S/c8-12(10,11)5-6-1-3-7(9)4-2-6/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQGWVIRPCRTSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374648 | |
| Record name | (4-fluorophenyl)methanesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103360-04-9 | |
| Record name | (4-fluorophenyl)methanesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-fluorophenyl)methanesulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: A Versatile Building Block in Synthetic Chemistry
An In-depth Technical Guide to (4-fluorophenyl)methanesulfonyl chloride for Advanced Research
This guide provides an in-depth analysis of this compound, a key reagent in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple cataloging of facts to offer a cohesive understanding of the compound's properties, reactivity, and applications, grounded in established scientific principles.
This compound, also known as 4-fluorobenzylsulfonyl chloride, is an organosulfur compound of significant interest in medicinal chemistry, agrochemical synthesis, and materials science.[1][2] Its structure, featuring a para-fluorinated phenyl ring attached to a methanesulfonyl chloride moiety, confers a unique combination of reactivity and stability, making it an indispensable tool for introducing the (4-fluorophenyl)methanesulfonyl group into target molecules.[1][3]
The high electrophilicity of the sulfonyl chloride group makes it a potent sulfonylating agent, readily reacting with a wide range of nucleophiles.[2][3] Furthermore, the presence of the fluorine atom on the aromatic ring can enhance the metabolic stability, membrane permeability, and binding affinity of derivative compounds, a highly desirable trait in drug discovery.[1] This guide will explore the fundamental chemical properties, reactivity, synthesis, and safe handling of this important synthetic intermediate.
Caption: Generalized workflow for the synthesis of sulfonyl chlorides.
Step-by-Step Methodology:
-
Reactor Setup: A three-necked flask is equipped with a mechanical stirrer, a gas inlet tube, a thermometer, and a cooling bath.
-
Initial Charge: The reactor is charged with an aqueous acidic solution (e.g., hydrochloric acid) and a suitable organic solvent if needed. The mixture is cooled to a temperature between 0°C and 10°C. [4]3. Substrate Addition: 4-fluorobenzyl mercaptan is added to the cooled mixture.
-
Chlorination: Gaseous chlorine is bubbled through the vigorously stirred mixture at a controlled rate, ensuring the temperature is maintained. [4]The reaction is highly exothermic.
-
Reaction Monitoring: The reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Workup: Once the reaction is complete, the organic phase containing the product is separated from the aqueous phase. [4]7. Purification: The organic layer is washed, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed. The crude product is then purified by vacuum distillation or recrystallization to yield pure this compound. [4] Causality: The use of an aqueous medium is crucial for the reaction mechanism, which involves the formation of intermediate sulfonic acids. Careful temperature control is paramount to prevent the formation of chlorinated by-products and ensure a high yield of the desired sulfonyl chloride. [4]
Reactivity and Mechanistic Insights
The chemical behavior of this compound is dominated by the highly electrophilic sulfur atom of the sulfonyl chloride group. [3]This group is an excellent leaving group, making the compound highly susceptible to nucleophilic substitution reactions. [1] Key Reactions:
-
Formation of Sulfonamides: It reacts readily with primary and secondary amines in the presence of a base to form stable sulfonamides. [5]This is one of its most important applications in medicinal chemistry, as the sulfonamide functional group is a common pharmacophore.
-
Formation of Sulfonate Esters: In reactions with alcohols, typically in the presence of a non-nucleophilic base like pyridine, it forms sulfonate esters. [1]* Hydrolysis: The compound is sensitive to moisture and will hydrolyze to the corresponding (4-fluorophenyl)methanesulfonic acid. [1]This necessitates storage under anhydrous conditions.
The electron-withdrawing effect of the fluorine atom on the phenyl ring can further increase the electrophilicity of the sulfur center, potentially enhancing its reactivity compared to non-fluorinated analogs. [3]
Caption: General mechanism for nucleophilic substitution at the sulfonyl chloride.
Applications in Research and Development
This compound is not an end-product but a critical intermediate for constructing more complex molecules with desired biological or material properties. [2]
-
Pharmaceutical Synthesis: It is a key building block for synthesizing a variety of pharmaceutical agents. Its derivatives are explored for treating neurological and cardiovascular conditions. [2][6]The resulting sulfonamides are also investigated as antibacterial agents and enzyme inhibitors. [1][7]* Agrochemical Development: The compound is used to create novel herbicides and pesticides, where the sulfonyl group contributes to the biological activity and the fluorine atom can enhance efficacy and stability. [2][6]* Chemical Biology: Researchers utilize this reagent to modify proteins and peptides. By selectively reacting with nucleophilic residues like lysine, it helps in studying biological pathways and developing new therapeutic strategies. [6]* Fine Chemicals and Materials: It serves as a precursor in the manufacture of various fine chemicals, including dyes and fragrances, and in the development of advanced materials where its unique properties can be leveraged. [2][6]
Safety, Handling, and Storage
Due to its reactivity, this compound must be handled with appropriate precautions. It is classified as corrosive and toxic. [2][8][9] Hazard Summary:
-
Corrosive: Causes severe skin burns and eye damage. [8][9]* Toxicity: Toxic if swallowed or in contact with skin, and fatal if inhaled. [8]* Reactivity: Reacts with water, potentially liberating toxic gas (HCl). [9][10] Recommended Handling Procedures:
-
Engineering Controls: Always use this chemical within a certified chemical fume hood to avoid inhalation of dust or vapors. [10]Eyewash stations and safety showers must be readily accessible. [9][10]2. Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield. [11] * Skin Protection: Wear appropriate chemical-resistant gloves (inspect before use) and a lab coat or a protective suit. [11] * Respiratory Protection: If there is a risk of inhalation, use a NIOSH-approved respirator. [10]3. Handling Practices: Avoid generating dust. [10]Handle under an inert atmosphere (e.g., nitrogen or argon) and protect from moisture. [8]Do not eat, drink, or smoke in the handling area. [8][9] Storage and Stability:
-
-
Conditions: Store in a cool, dry, and well-ventilated area. [9][10]The recommended storage temperature is between 2-8°C. [2][8]* Container: Keep the container tightly closed and stored in a corrosive-resistant container. [8][9]* Incompatibilities: Store away from water, strong oxidizing agents, strong bases, alcohols, and amines. [9] First-Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention. [9][11]* Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. [10][11]* Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. [10][11]* Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [10][11]
Conclusion
This compound is a powerful and versatile reagent with a well-defined reactivity profile. Its ability to efficiently introduce the fluorinated sulfonyl moiety makes it a valuable asset in the synthesis of novel compounds in the pharmaceutical and agrochemical industries. A comprehensive understanding of its chemical properties, coupled with strict adherence to safety and handling protocols, is essential for leveraging its full synthetic potential while ensuring laboratory safety.
References
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- J&K Scientific. (n.d.). This compound | 103360-04-9.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - [4-(Trifluoromethyl)phenyl]methanesulfonyl chloride.
- ChemBK. (n.d.). This compound.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - Methanesulfonyl chloride.
- CymitQuimica. (2025). SAFETY DATA SHEET - (2-Chloro-4-fluorophenyl)methanesulfonyl chloride.
- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Methylbenzylsulfonyl chloride, 97%.
- Fisher Scientific. (2023). SAFETY DATA SHEET - (2-Fluorophenyl)methanesulfonyl chloride.
- Wikipedia. (n.d.). Methanesulfonyl chloride.
- PharmaBlock. (2019). Application of Methylsulfone in Drug Discovery.
- Google Patents. (1965). Making methanesulfonyl chloride.
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An In-Depth Technical Guide to (4-fluorophenyl)methanesulfonyl chloride: Reactivity, Stability, and Synthetic Utility
Abstract
(4-fluorophenyl)methanesulfonyl chloride, also known as 4-fluorobenzylsulfonyl chloride, is a pivotal organosulfur reagent extensively utilized in medicinal chemistry and materials science.[1][2] Its unique molecular architecture, featuring a fluorine-substituted aromatic ring coupled with a highly reactive sulfonyl chloride moiety, imparts a distinct profile of reactivity and stability.[2] This guide provides an in-depth analysis of the compound's chemical behavior, explores its stability under various conditions, details robust synthetic protocols, and highlights its application in the development of novel chemical entities. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this versatile building block.
Table of Contents
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Introduction: Chemical Identity and Significance
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Physicochemical Properties
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Core Reactivity Profile
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3.1. Reactions with Nucleophiles: The Sulfonylation Workhorse
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3.2. Electronic Effects of the Para-Fluoro Substituent
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-
Stability and Handling
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4.1. Hydrolytic Stability
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4.2. Thermal Stability and Recommended Storage
-
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Synthesis and Manufacturing
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5.1. Recommended Synthetic Protocol: Oxidative Chlorination
-
-
Applications in Drug Discovery and Beyond
-
References
Introduction: Chemical Identity and Significance
This compound (F-PMSC) is a crystalline solid at room temperature, identified by CAS number 103360-04-9.[3][4] Its structure consists of a benzylsulfonyl chloride core with a fluorine atom at the para-position of the phenyl ring.[2] This strategic placement of an electron-withdrawing fluorine atom significantly influences the molecule's electronic properties, enhancing metabolic stability and membrane permeability in derivative compounds.[2]
The primary utility of F-PMSC lies in its function as a potent electrophile.[1] The sulfonyl chloride group (-SO₂Cl) is an excellent leaving group, making the sulfur atom highly susceptible to nucleophilic attack. This reactivity is harnessed by synthetic chemists to introduce the (4-fluorophenyl)methanesulfonyl moiety into a wide range of molecules, most commonly through reactions with amines and alcohols to form stable sulfonamides and sulfonate esters, respectively.[5][6] These functional groups are prevalent in a multitude of biologically active compounds, including antibiotics, diuretics, and enzyme inhibitors, underscoring the importance of F-PMSC as a key intermediate in pharmaceutical synthesis.[7][8][9]
Physicochemical Properties
A comprehensive understanding of a reagent's physical properties is critical for its effective use in a laboratory or industrial setting.
| Property | Value | Unit | Source |
| CAS Number | 103360-04-9 | - | [3] |
| Molecular Formula | C₇H₆ClFO₂S | - | [2] |
| Molecular Weight | 208.64 | g/mol | [3] |
| Melting Point | 60-61 | °C | [4] |
| Boiling Point | 294.1 | °C (at 760 mmHg) | [2] |
| Density | 1.465 | g/cm³ | [2] |
| Flash Point | 107 | °C | [2] |
Core Reactivity Profile
The reactivity of F-PMSC is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This makes it an excellent agent for sulfonylation reactions.
3.1. Reactions with Nucleophiles: The Sulfonylation Workhorse
F-PMSC readily reacts with a variety of nucleophiles. These reactions typically proceed via a nucleophilic substitution mechanism. Common nucleophiles include:
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Primary and Secondary Amines: React to form highly stable N-substituted sulfonamides.[6] This is one of the most common and vital applications of sulfonyl chlorides in medicinal chemistry.[10] The reaction is often carried out in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to quench the HCl byproduct.[11]
-
Alcohols and Phenols: React to form sulfonate esters. These esters are often used as intermediates themselves, as the sulfonate group is an excellent leaving group in subsequent substitution or elimination reactions.[8]
-
Thiols: React to form thiosulfonates.
-
Water: Reacts, typically slowly, to hydrolyze the sulfonyl chloride to the corresponding sulfonic acid (see Section 4.1).
The general mechanism for the reaction with amines is a highly efficient process that often proceeds to completion.[12]
3.2. Electronic Effects of the Para-Fluoro Substituent
The fluorine atom at the para-position exerts a significant, albeit nuanced, influence on the reactivity of the sulfonyl chloride group. Fluorine is highly electronegative, leading to a strong electron-withdrawing inductive effect (-I). This effect pulls electron density away from the aromatic ring and, by extension, from the benzylic carbon and the sulfonyl group. This inductive withdrawal can make the sulfur atom slightly more electrophilic, potentially increasing its reactivity towards strong nucleophiles.
Furthermore, the incorporation of fluorine is a well-established strategy in drug design to modulate key pharmacokinetic properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[13] The presence of the C-F bond can block sites of metabolic oxidation, leading to a longer in vivo half-life for the final drug molecule.
Stability and Handling
While a valuable reagent, F-PMSC's reactivity necessitates careful handling and storage to prevent degradation.
4.1. Hydrolytic Stability
Like most sulfonyl chlorides, F-PMSC is sensitive to moisture.[14] It reacts with water in a hydrolysis reaction to form (4-fluorophenyl)methanesulfonic acid and hydrochloric acid (HCl).[14]
Reaction: C₇H₆ClFO₂S + H₂O → C₇H₇FO₃S + HCl
While this reaction occurs, the hydrolysis of methanesulfonyl chlorides is generally much slower compared to the rapid decomposition of reagents like thionyl chloride or sulfuryl chloride in water.[11] However, prolonged exposure to ambient humidity or use in "wet" solvents will lead to a significant reduction in the reagent's purity and potency.[14] The generated HCl is corrosive and can pose a safety hazard.[14]
4.2. Thermal Stability and Recommended Storage
F-PMSC is a stable solid at room temperature with a melting point of 60-61 °C.[4] To ensure its long-term integrity and prevent hydrolysis, the following storage and handling protocols are essential:
-
Storage: Store in a tightly sealed, moisture-proof container in a cool, dry, and well-ventilated place.[3][14] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[14]
-
Handling: All handling should be performed in a fume hood using anhydrous techniques. Use dry solvents and glassware to minimize exposure to water.[14] For weighing, only remove the required amount from the main container and seal it promptly to minimize exposure to atmospheric moisture.[14]
Synthesis and Manufacturing
Several synthetic routes to F-PMSC have been developed, often starting from 4-fluorotoluene or its derivatives.[2] The most common and reliable methods involve the oxidative chlorination of a corresponding thiol or the direct chlorosulfonation.
5.1. Recommended Synthetic Protocol: Oxidative Chlorination
Experimental Protocol: Synthesis of this compound
Step 1: Thiol Formation (Thiouronium Salt Route)
-
To a stirred solution of thiourea (1.1 equivalents) in ethanol, add 4-fluorobenzyl bromide (1.0 equivalent).
-
Heat the mixture to reflux for 2-4 hours until TLC analysis indicates complete consumption of the starting bromide.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain the crude isothiouronium salt.
-
To the crude salt, add a solution of sodium hydroxide (2.2 equivalents) in water and heat to reflux for 3-5 hours to hydrolyze the salt to the corresponding thiol.
-
Cool the mixture and acidify with hydrochloric acid. Extract the product, 4-fluorobenzylthiol, with an organic solvent like dichloromethane. Dry the organic layer over anhydrous sodium sulfate and concentrate.
Step 2: Oxidative Chlorination
-
Caution: This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions as it generates chlorine gas and corrosive HCl.
-
Prepare a biphasic mixture of dichloromethane and aqueous hydrochloric acid in a flask equipped with a stirrer and cooled in an ice-salt bath to below -5 °C.[15]
-
Add the 4-fluorobenzylthiol (1.0 equivalent) from Step 1 to the cooled mixture.
-
Slowly add a solution of sodium hypochlorite (bleach, ~3.5 equivalents) to the vigorously stirred mixture, ensuring the temperature remains below 0 °C.[15]
-
After the addition is complete, stir the suspension for an additional 30-60 minutes at low temperature.
-
Quench any excess chlorine by adding a solution of sodium thiosulfate.
-
Separate the organic layer, wash with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or chromatography.
Caption: Synthetic workflow from 4-fluorobenzyl bromide to the target sulfonyl chloride.
Applications in Drug Discovery and Beyond
F-PMSC is a valuable reagent for introducing the fluorobenzylsulfonyl group into molecules, a common strategy in the development of new therapeutic agents and agrochemicals.[1][7]
-
Pharmaceutical Synthesis: It serves as a key intermediate for drugs targeting neurological and cardiovascular conditions.[7] The resulting sulfonamide moiety is a stable and effective pharmacophore that can form critical hydrogen bonds with biological targets like enzymes and receptors.[10]
-
Agrochemicals: It is used in the creation of advanced herbicides and pesticides, where the sulfonyl group enhances biological activity.[7]
-
Chemical Biology: The reagent is employed to modify proteins and peptides, aiding in the study of biological pathways and the development of new chemical probes.[2][7]
// Nodes F_PMSC [label="this compound"]; Reactivity [label="High Reactivity\n(-SO2Cl group)", fillcolor="#EA4335"]; Properties [label="Unique Properties\n(para-Fluoro group)", fillcolor="#34A853"];
Sulfonamides [label="Stable Sulfonamides", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Esters [label="Reactive Sulfonate Esters", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Pharm_Props [label="Enhanced Pharmaco-\nkinetic Properties", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Pharma [label="Pharmaceuticals\n(e.g., Enzyme Inhibitors)", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; Agro [label="Agrochemicals\n(e.g., Herbicides)", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; ChemBio [label="Chemical Biology Tools\n(e.g., Probes)", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges F_PMSC -> Reactivity; F_PMSC -> Properties;
Reactivity -> Sulfonamides [label=" + Amines"]; Reactivity -> Esters [label=" + Alcohols"];
Properties -> Pharm_Props;
Sulfonamides -> Pharma; Pharm_Props -> Pharma; Sulfonamides -> Agro; Pharm_Props -> ChemBio; }
Caption: F-PMSC's core attributes lead to its diverse applications.
Conclusion
This compound is a highly versatile and valuable reagent for synthetic chemistry. Its predictable reactivity, dominated by the electrophilic sulfonyl chloride group, allows for the efficient construction of sulfonamides and sulfonate esters. The presence of the para-fluoro substituent provides an additional strategic advantage, often improving the pharmacokinetic profile of the resulting molecules. A thorough understanding of its stability and adherence to proper handling procedures are paramount to successfully leveraging this powerful building block in the synthesis of next-generation pharmaceuticals, agrochemicals, and advanced materials.
References
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Liu, J. et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Phosphorus, Sulfur, and Silicon and the Related Elements, 186:2377–2391. [Link]
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Organic Syntheses. m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. [Link]
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Wikipedia. Methanesulfonyl chloride. [Link]
-
ResearchGate. The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant is a highly efficient reaction which goes to completion. [Link]
- Google Patents. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.
-
NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of Methanesulfonyl Chloride in Pharmaceutical Synthesis. [Link]
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Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
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Organic Syntheses. methanesulfonyl chloride. [Link]
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HoriazonChemical. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. [Link]
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Supporting Information. Synthesis of sulfonyl chloride substrate precursors. [Link]
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ACS Publications. Do Carboxylic/Sulfonic Acid Halides Really Present a Mutagenic and Carcinogenic Risk as Impurities in Final Drug Products? | Organic Process Research & Development. [Link]
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MDPI. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of 4-Fluorobenzyl Chloride in Chemical Synthesis. [Link]
-
NIH National Center for Biotechnology Information. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. [Link]
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(4-fluorophenyl)methanesulfonyl chloride solubility and storage
An In-Depth Technical Guide to the Solubility, Storage, and Handling of (4-fluorophenyl)methanesulfonyl Chloride
This guide provides an in-depth technical overview of this compound, a critical reagent in modern synthetic chemistry and drug discovery. It is designed for researchers, scientists, and drug development professionals who require a comprehensive understanding of this compound's properties to ensure its effective and safe use in the laboratory. This document moves beyond basic data sheets to explain the causality behind handling and storage protocols, grounding recommendations in established chemical principles.
Introduction and Chemical Profile
This compound is an important intermediate and building block, primarily utilized for the introduction of the (4-fluorophenyl)methylsulfonyl moiety into molecules. This functional group is of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atom, such as altered metabolic stability, pKa modulation, and enhanced binding interactions. The reagent is most commonly employed in the synthesis of sulfonamides and sulfonate esters, which are prevalent scaffolds in a wide array of therapeutic agents.
A thorough understanding of its solubility and reactivity is paramount. As with most sulfonyl chlorides, its utility is directly linked to its high reactivity, which also dictates stringent requirements for its storage and handling to prevent degradation and ensure laboratory safety.
Physicochemical and Safety Data
A summary of the key physicochemical properties is presented below. This data is essential for calculating molar equivalents, understanding its physical state during handling, and appreciating its inherent hazards.
| Property | Value | Source(s) |
| CAS Number | 101655-30-3 | |
| Molecular Formula | C₇H₆ClFO₂S | |
| Molecular Weight | 208.64 g/mol | |
| Appearance | White to off-white or yellow solid/crystals | |
| Melting Point | 49-53 °C | |
| Boiling Point | 130 °C (at 0.5 mmHg) |
Safety Profile: this compound is a corrosive substance that causes severe skin burns and eye damage. It is also moisture-sensitive and reacts with water to release hydrogen chloride (HCl) gas, which is toxic and corrosive. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles/face shield, is mandatory. All handling operations must be performed in a certified chemical fume hood.
Solubility and Solvent Reactivity
The choice of solvent is critical for any reaction involving this compound. The ideal solvent must fully dissolve the reagent without reacting with it.
3.1. Solubility in Organic Solvents
This compound exhibits good solubility in a range of common anhydrous aprotic organic solvents. This is due to its relatively non-polar aryl structure combined with the polar sulfonyl chloride group.
| Solvent | Solubility Profile | Rationale and Remarks |
| Dichloromethane (DCM) | Soluble | An excellent choice for reactions due to its inertness and ability to dissolve a wide range of organic compounds. |
| Tetrahydrofuran (THF) | Soluble | Commonly used, but care must be taken to use anhydrous grades, as THF can contain peroxides and water. |
| Acetonitrile (ACN) | Soluble | A polar aprotic solvent suitable for many applications. |
| Toluene | Soluble | A non-polar solvent that can be useful for higher temperature reactions. |
| N,N-Dimethylformamide (DMF) | Soluble | A highly polar aprotic solvent; ensure it is anhydrous as residual water will readily react. |
| Chloroform | Soluble | A suitable alternative to DCM. |
3.2. Reactivity with Protic Solvents (Hydrolysis)
A defining characteristic of sulfonyl chlorides is their vigorous reaction with protic solvents, particularly water. This is not a simple dissolution but an irreversible chemical reaction (hydrolysis).
The mechanism involves nucleophilic attack by water on the electrophilic sulfur atom, leading to the formation of (4-fluorophenyl)methanesulfonic acid and hydrogen chloride (HCl).
Caption: Hydrolysis of this compound.
This reaction has two critical implications:
-
Strict Anhydrous Conditions: All reactions must be conducted under strictly anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon) to prevent the consumption and degradation of the reagent.
-
"Insolubility" in Water: The compound is considered insoluble in water because it reacts with it rather than dissolving. This reactivity makes it incompatible with aqueous workups until the reagent has been fully consumed or quenched.
Stability, Storage, and Handling
Proper storage and handling are non-negotiable for maintaining the integrity of the reagent and ensuring the safety of laboratory personnel.
4.1. Long-Term Storage Protocol
-
Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is recommended to minimize decomposition over time.
-
Atmosphere: Store under an inert atmosphere (nitrogen or argon). This displaces moisture and oxygen, preventing hydrolysis and potential oxidative side reactions.
-
Container: Keep the container tightly sealed. Containers with high-integrity seals, such as those with PTFE-lined caps, are preferable.
-
Incompatibilities: Store away from water, strong bases, alcohols, and amines. Contact with these substances will lead to rapid degradation.
4.2. Safe Handling Workflow
The following workflow outlines the essential steps for safely handling the reagent in a typical synthetic procedure. This protocol is designed as a self-validating system to minimize exposure and reagent degradation.
Caption: Step-by-step workflow for safe handling and use.
Causality Behind Key Steps:
-
Warming to Room Temperature: Retrieving a refrigerated bottle and opening it immediately causes atmospheric moisture to condense on the cold solid, leading to rapid surface hydrolysis. Allowing it to warm up prevents this.
-
Inert Gas Handling: Working under a positive pressure of nitrogen or argon provides a blanket that physically isolates the reagent from air and moisture during dispensing.
-
Quenching: Unreacted sulfonyl chloride will persist in the reaction mixture. Adding a quenching agent (like a dilute amine or base solution) safely neutralizes it before aqueous workup, preventing a potentially vigorous and uncontrolled reaction with water.
Conclusion
This compound is a powerful synthetic tool whose effective use is predicated on a disciplined approach to its handling and storage. Its high reactivity, particularly its sensitivity to moisture, is both the source of its synthetic utility and its primary liability. By adhering to strict anhydrous techniques, employing an inert atmosphere, and following the systematic handling protocols outlined in this guide, researchers can ensure reproducible experimental outcomes, maintain the reagent's purity, and, most importantly, guarantee a safe laboratory environment.
References
An In-depth Technical Guide to the Electrophilicity of (4-fluorophenyl)methanesulfonyl chloride
For: Researchers, scientists, and drug development professionals.
Abstract
(4-fluorophenyl)methanesulfonyl chloride is a pivotal reagent in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its efficacy is rooted in the pronounced electrophilicity of the sulfonyl sulfur center, which is significantly modulated by the electronic properties of the substituted phenyl ring. This guide provides a comprehensive technical analysis of the factors governing the electrophilicity of this compound, offering a blend of theoretical principles, quantitative analysis through linear free-energy relationships, and practical insights into its application. We will explore the mechanistic underpinnings of its reactivity, present field-proven methodologies for its evaluation, and discuss its role as a key building block in the synthesis of complex molecular architectures.
Introduction: The Sulfonyl Chloride Functional Group as a Premier Electrophile
The sulfonyl chloride (R-SO₂Cl) functional group is a cornerstone of synthetic chemistry, prized for its ability to act as a potent electrophile. This reactivity stems from the electronic structure of the sulfonyl group itself: the central sulfur atom is in a high oxidation state (+6) and is bonded to two highly electronegative oxygen atoms and a chlorine atom.[1] This arrangement creates a significant partial positive charge on the sulfur atom, rendering it highly susceptible to attack by a wide range of nucleophiles.
The reaction of a sulfonyl chloride with a nucleophile, typically an amine or an alcohol, results in the formation of a stable sulfonamide or sulfonate ester, respectively. The chloride ion serves as an excellent leaving group, facilitating this nucleophilic substitution reaction. This fundamental transformation is a workhorse in medicinal chemistry for the construction of the sulfonamide linkage, a privileged scaffold found in a multitude of therapeutic agents.[2]
The Electronic Influence of the 4-Fluorophenyl Substituent
The electrophilicity of the sulfonyl sulfur in this compound is further amplified by the electronic effects of the 4-fluorophenyl group. The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I) on the phenyl ring. This effect is transmitted through the sigma bonds to the benzylic carbon and subsequently to the sulfonyl group, further depleting electron density from the sulfur atom and enhancing its electrophilicity.
While the fluorine atom also possesses an electron-donating resonance effect (+M) due to its lone pairs, the inductive effect is generally considered to be dominant for halogens in many chemical contexts. This net electron-withdrawing character of the 4-fluoro substituent is crucial for accelerating reactions with nucleophiles compared to its non-fluorinated analog, phenylmethanesulfonyl chloride.
Quantitative Analysis of Electrophilicity: The Hammett Equation
To move beyond a qualitative description, we can employ the Hammett equation, a cornerstone of physical organic chemistry that provides a quantitative measure of the effect of substituents on the reactivity of aromatic compounds.[3] The Hammett equation is expressed as:
log(k/k₀) = σρ
Where:
-
k is the rate constant for the reaction of a substituted compound.
-
k₀ is the rate constant for the reaction of the unsubstituted (hydrogen) compound.
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent and is independent of the reaction. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
-
ρ (rho) is the reaction constant, which is a measure of the sensitivity of a particular reaction to substituent effects. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups.
For the nucleophilic substitution of arenesulfonyl chlorides, a study of the chloride-chloride exchange reaction in acetonitrile revealed a ρ value of +2.02.[4] This positive value confirms that the reaction is indeed facilitated by electron-withdrawing substituents that stabilize the developing negative charge in the transition state.
The established Hammett sigma constant for a fluorine atom in the para position (σp) is +0.06.[5] While this compound is a benzylsulfonyl chloride and not a directly substituted arenesulfonyl chloride, we can use these values to make a reasonable estimation of the electronic effect. The methylene spacer will attenuate the effect of the substituent, but the principle remains the same. The positive σp value of fluorine, coupled with the positive ρ value for nucleophilic attack on the sulfonyl group, provides a quantitative basis for the enhanced electrophilicity of this compound.
Caption: Illustrative Hammett plot for nucleophilic substitution.
Application in Drug Discovery: A Case Study in the Synthesis of a Celecoxib Analog
The enhanced electrophilicity of this compound makes it an attractive building block in the synthesis of complex drug molecules. For instance, the general synthetic strategy for the COX-2 inhibitor Celecoxib involves the condensation of a β-diketone with a substituted phenylhydrazine containing a sulfonamide group.[6] While the commercial synthesis of Celecoxib itself uses 4-hydrazinylbenzenesulfonamide, a medicinal chemist could readily employ this compound to generate novel analogs with potentially improved properties.
A plausible synthetic route to a fluorinated Celecoxib analog would involve the reaction of this compound with a suitable protected hydrazine, followed by deprotection and condensation with the appropriate β-diketone. The fluorine atom could impart desirable properties to the final molecule, such as altered metabolic stability or enhanced binding affinity to the target enzyme.
Caption: Plausible synthetic workflow for a Celecoxib analog.
Experimental Protocols for Assessing Electrophilicity
To empirically validate the enhanced electrophilicity of this compound, a number of experimental approaches can be employed. A competitive kinetic study is a robust method for comparing the reactivity of two electrophiles.
Protocol for a Competitive Kinetic Study
This protocol describes a general method for comparing the reactivity of this compound against a reference sulfonyl chloride (e.g., phenylmethanesulfonyl chloride) in a reaction with a nucleophile.
1. Materials and Reagents:
-
This compound
-
Reference sulfonyl chloride (e.g., phenylmethanesulfonyl chloride)
-
Nucleophile (e.g., a primary or secondary amine with a UV-active chromophore, such as aniline)
-
Internal standard (a non-reactive compound for chromatographic analysis)
-
Anhydrous aprotic solvent (e.g., acetonitrile)
-
High-performance liquid chromatography (HPLC) system with a UV detector
2. Experimental Procedure:
-
Prepare equimolar stock solutions of this compound, the reference sulfonyl chloride, and the internal standard in anhydrous acetonitrile.
-
Prepare a stock solution of the nucleophile in anhydrous acetonitrile, with a concentration that is a fraction of the electrophile concentrations (e.g., 0.1 equivalents).
-
In a thermostated reaction vessel, combine the stock solutions of the two sulfonyl chlorides and the internal standard.
-
Initiate the reaction by adding the nucleophile stock solution.
-
At timed intervals, withdraw aliquots from the reaction mixture and quench them by diluting with a suitable solvent mixture (e.g., acetonitrile/water) to stop the reaction.
-
Analyze the quenched aliquots by HPLC to determine the concentrations of the unreacted sulfonyl chlorides and the formed sulfonamide products.
3. Data Analysis:
-
Plot the concentration of each sulfonyl chloride versus time.
-
Determine the initial rate of consumption for each electrophile.
-
The ratio of the initial rates will provide a measure of the relative reactivity of this compound compared to the reference compound.
Caption: Experimental workflow for competitive kinetic analysis.
Computational Insights into Electrophilicity
Modern computational chemistry provides powerful tools for understanding and predicting chemical reactivity. Two key descriptors for assessing electrophilicity are the Lowest Unoccupied Molecular Orbital (LUMO) energy and the Molecular Electrostatic Potential (MEP) map.
-
LUMO Energy: The LUMO is the lowest energy molecular orbital that is not occupied by electrons. In a reaction with a nucleophile, electrons will flow from the Highest Occupied Molecular Orbital (HOMO) of the nucleophile to the LUMO of the electrophile. A lower LUMO energy indicates a more electrophilic species, as it is more energetically favorable to accept electrons. We would predict that the LUMO of this compound is lower in energy than that of phenylmethanesulfonyl chloride, and that the LUMO is primarily localized on the sulfonyl sulfur atom.
-
Molecular Electrostatic Potential (MEP) Map: An MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. Regions of positive potential (typically colored blue) indicate electron-deficient areas that are susceptible to nucleophilic attack, while regions of negative potential (typically colored red) are electron-rich and prone to electrophilic attack. For this compound, the MEP map would be expected to show a significant region of positive potential around the sulfonyl sulfur atom, confirming its high electrophilicity.
Conclusion
The electrophilicity of this compound is a confluence of the inherent reactivity of the sulfonyl chloride functional group and the potent electron-withdrawing inductive effect of the para-fluoro substituent. This enhanced reactivity, which can be quantitatively rationalized through the Hammett equation, makes it a highly valuable and versatile reagent in the synthesis of sulfonamides and sulfonate esters. Its application in drug discovery allows for the generation of novel molecular entities with potentially improved pharmacological profiles. The combination of theoretical understanding, quantitative analysis, and robust experimental validation provides a powerful framework for the effective utilization of this compound in advancing chemical synthesis and drug development.
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role of fluorine in (4-fluorophenyl)methanesulfonyl chloride reactivity
An In-Depth Technical Guide: The Role of Fluorine in Modulating the Reactivity of (4-fluorophenyl)methanesulfonyl Chloride
Introduction: A Convergence of Reactivity and Function
In the landscape of modern medicinal and process chemistry, sulfonyl chlorides are indispensable electrophilic reagents, serving as robust precursors for the synthesis of sulfonamides, sulfonate esters, and other vital sulfur(VI) linkages.[1][2] The sulfonamide motif, in particular, is a privileged structure in drug discovery, appearing in a vast array of therapeutics including antibacterials, carbonic anhydrase inhibitors, and antiviral agents.[3][4][5] The reactivity of a sulfonyl chloride is primarily dictated by the electrophilicity of the sulfur atom, which is rendered electron-deficient by two oxygen atoms and a chlorine atom, the latter also serving as an excellent leaving group.[1]
The strategic incorporation of fluorine into drug candidates is a cornerstone of contemporary pharmaceutical design, often employed to enhance metabolic stability, modulate physicochemical properties such as lipophilicity and pKa, and improve binding affinity.[6] this compound sits at the intersection of these two powerful concepts. It is a versatile chemical intermediate that not only provides a highly reactive sulfonylating agent but also introduces a fluorinated moiety.[7][8] This guide offers a detailed examination of how the single fluorine atom in the para position of this compound fundamentally influences its electronic structure and, consequently, its chemical reactivity, providing researchers and drug development professionals with a deeper understanding of this critical reagent.
The Dichotomous Electronic Influence of the Para-Fluorine Substituent
The effect of the fluorine atom on the reactivity of the sulfonyl chloride group is not straightforward; it is the result of a delicate balance between two opposing electronic effects: the inductive effect (-I) and the resonance effect (+M).
-
Inductive Effect (-I): Fluorine is the most electronegative element, giving it a powerful ability to withdraw electron density through the sigma (σ) bond framework of the molecule. This effect is distance-dependent but is strongly felt throughout the aromatic ring and is transmitted to the benzylic carbon and the attached sulfonyl group.[9] This withdrawal of electron density makes the entire ring system more electron-poor.
-
Resonance Effect (+M): The fluorine atom possesses lone pairs of electrons in its p-orbitals, which can be delocalized into the π-system of the benzene ring.[10] This donation of electron density increases the electron density at the ortho and para positions of the ring. However, for fluorine, the orbital overlap between its 2p orbitals and the carbon 2p orbitals is less effective compared to elements like oxygen or nitrogen, making its resonance donation weaker than its inductive withdrawal.[10][11]
For this compound, the potent, electron-withdrawing inductive effect (-I) is the dominant force.[6] It overrides the weaker resonance effect (+M), resulting in a net withdrawal of electron density from the methanesulfonyl chloride moiety. This has a profound impact on the electrophilicity of the sulfur atom.
Caption: Competing electronic effects in this compound.
Consequence of Electronic Effects: Enhanced Reactivity
The net electron-withdrawing character of the 4-fluorophenyl group directly enhances the electrophilicity of the sulfur atom in the sulfonyl chloride functional group.[6] This increased electron deficiency makes the sulfur atom a more potent electrophile, rendering it significantly more susceptible to attack by a wide range of nucleophiles, including amines, alcohols, and thiols.[6][12]
The reaction typically proceeds through a bimolecular nucleophilic substitution (SN2)-like mechanism at the sulfur center.[13][14] The nucleophile attacks the electrophilic sulfur atom, passing through a trigonal bipyramidal transition state before the chloride ion is expelled as the leaving group. The increased electrophilicity of the sulfur atom in the fluorinated compound lowers the activation energy for this process, leading to faster reaction rates compared to its non-fluorinated analog, phenylmethanesulfonyl chloride.
Caption: General mechanism for sulfonamide formation.
Quantitative Reactivity Comparison
The impact of substituents on the reactivity of sulfonyl chlorides in nucleophilic substitution reactions can be quantitatively understood through Hammett plots. Studies on the chloride-chloride exchange reaction in a series of para- and meta-substituted arenesulfonyl chlorides revealed a positive Hammett ρ-value of +2.02.[15][16] A positive ρ-value indicates that the reaction is accelerated by electron-withdrawing groups and decelerated by electron-donating groups.
This finding provides strong evidence that the electron-withdrawing fluorine atom at the para position of this compound increases its rate of reaction with nucleophiles compared to the unsubstituted benzenesulfonyl chloride. The trend in reactivity is directly correlated with the electron-withdrawing strength of the substituent.
| Substituent (Y) in Y-C₆H₄-CH₂SO₂Cl | Hammett Constant (σₚ) | Relative Reaction Rate (Conceptual) | Electronic Effect |
| -OCH₃ (Methoxy) | -0.27 | Slower | Strong Electron Donating (+M > -I) |
| -CH₃ (Methyl) | -0.17 | Slow | Weak Electron Donating |
| -H (Hydrogen) | 0.00 | Baseline | Reference |
| -F (Fluoro) | +0.06 | Fast | Net Electron Withdrawing (-I > +M) |
| -NO₂ (Nitro) | +0.78 | Fastest | Strong Electron Withdrawing |
| Table based on established Hammett principles and kinetic data from analogous systems.[15][16] |
Field-Proven Experimental Protocol: Synthesis of a Sulfonamide
The enhanced reactivity of this compound makes it an efficient reagent for the synthesis of sulfonamides. The following protocol provides a representative, self-validating system for the synthesis of N-benzyl-(4-fluorophenyl)methanesulfonamide.
Objective: To synthesize N-benzyl-(4-fluorophenyl)methanesulfonamide via nucleophilic substitution.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.05 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)
Experimental Workflow:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 eq) and dissolve in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Nucleophile Addition: In a separate flask, prepare a solution of benzylamine (1.05 eq) and triethylamine (1.5 eq) in anhydrous DCM. Add this solution dropwise to the stirred sulfonyl chloride solution at 0 °C over 15-20 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Workup - Quenching: Quench the reaction by adding 1 M HCl solution and transfer the mixture to a separatory funnel.
-
Workup - Extraction: Separate the layers. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure sulfonamide product.
Caption: Step-by-step workflow for sulfonamide synthesis.
Conclusion
The para-fluoro substituent in this compound plays a critical and definitive role in its chemical reactivity. Through a dominant inductive electron-withdrawing effect, the fluorine atom significantly enhances the electrophilicity of the sulfonyl sulfur center. This activation leads to accelerated rates of nucleophilic substitution, making it a more potent sulfonylating agent than its non-fluorinated counterpart. For researchers in drug discovery and process development, this heightened reactivity translates to milder reaction conditions, potentially shorter reaction times, and high efficiency in the synthesis of fluorinated sulfonamides and sulfonate esters.[6][7][8] Understanding the fundamental electronic principles governing this reactivity allows for the rational selection of reagents and the strategic design of synthetic routes to complex, biologically active molecules.
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Spectroscopic Characterization of (4-fluorophenyl)methanesulfonyl chloride: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of (4-fluorophenyl)methanesulfonyl chloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical applications of key analytical techniques for the structural elucidation and quality control of this important chemical intermediate. While experimentally obtained spectra for this specific compound are not publicly available, this guide presents a detailed analysis based on established principles of spectroscopy and data from structurally analogous compounds.
Introduction: The Significance of this compound
This compound, with the chemical formula C₇H₆ClFO₂S, is a versatile reagent in organic synthesis.[1][2] Its utility stems from the presence of two key functional groups: a reactive sulfonyl chloride moiety and a fluorine-substituted phenyl ring.[1][2] The sulfonyl chloride group serves as an excellent electrophile, readily reacting with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thioesters, respectively. These structural motifs are prevalent in a wide array of pharmaceuticals and agrochemicals.[2][3]
The incorporation of a fluorine atom on the phenyl ring can significantly modulate the physicochemical and pharmacokinetic properties of the resulting molecules.[2] Fluorine's high electronegativity can influence the acidity of nearby protons, alter metabolic stability by blocking sites of oxidation, and enhance binding affinity to biological targets. Consequently, this compound is a valuable building block in medicinal chemistry for the synthesis of novel therapeutic agents.[2][3]
A thorough understanding of its spectroscopic properties is paramount for confirming its identity, assessing its purity, and monitoring its reactions. This guide will focus on the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and methylene protons. The electron-withdrawing nature of the sulfonyl chloride group and the fluorine atom will significantly influence the chemical shifts of these protons.
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.45 | Doublet of doublets | 2H | H-2, H-6 (ortho to CH₂SO₂Cl) |
| ~7.15 | Doublet of doublets | 2H | H-3, H-5 (ortho to F) |
| ~4.80 | Singlet | 2H | -CH₂- |
Causality Behind Predictions:
-
Aromatic Protons (H-2, H-6, H-3, H-5): The protons on the fluorophenyl ring will appear in the aromatic region (typically 7.0-8.0 ppm). The protons ortho to the electron-withdrawing CH₂SO₂Cl group (H-2, H-6) are expected to be deshielded and appear at a lower field compared to the protons ortho to the fluorine atom (H-3, H-5). The coupling between adjacent protons and the coupling to the fluorine atom will result in complex splitting patterns, likely doublet of doublets.
-
Methylene Protons (-CH₂-): The protons of the methylene group are directly attached to the strongly electron-withdrawing sulfonyl chloride group. This will cause a significant downfield shift, predicted to be around 4.80 ppm. As there are no adjacent protons, this signal is expected to be a singlet.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are influenced by the electronic environment of each carbon atom.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~163 (d, ¹JCF ≈ 250 Hz) | C-4 (bearing F) |
| ~131 (d, ³JCF ≈ 8 Hz) | C-2, C-6 |
| ~129 (d, ⁴JCF ≈ 3 Hz) | C-1 |
| ~116 (d, ²JCF ≈ 22 Hz) | C-3, C-5 |
| ~60 | -CH₂- |
Causality Behind Predictions:
-
Aromatic Carbons: The carbon atoms of the phenyl ring will resonate in the aromatic region (110-170 ppm). The carbon directly attached to the fluorine atom (C-4) will exhibit a large one-bond coupling constant (¹JCF) and will be significantly shifted downfield. The other aromatic carbons will show smaller couplings to the fluorine atom (²JCF, ³JCF, ⁴JCF), which are invaluable for definitive assignments.
-
Methylene Carbon (-CH₂-): Similar to the protons, the methylene carbon is deshielded by the adjacent sulfonyl chloride group and is expected to appear around 60 ppm.
Experimental Protocol for NMR Spectroscopy
The following is a generalized protocol for acquiring high-quality NMR spectra of this compound.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). Due to the reactivity of sulfonyl chlorides, aprotic solvents are recommended.
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
-
-
Instrument Setup (for a 400 MHz spectrometer):
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Set the relaxation delay to at least 1 second.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse program.
-
Acquire a larger number of scans due to the lower natural abundance of ¹³C (typically 1024 or more scans).
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase the resulting spectra.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Diagram of NMR Workflow:
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared spectroscopy is a rapid and effective technique for identifying the characteristic functional groups present in a molecule. For this compound, the IR spectrum will be dominated by the strong absorptions of the sulfonyl chloride group.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1370 | Strong | Asymmetric S=O stretch |
| ~1175 | Strong | Symmetric S=O stretch |
| ~1600, ~1490 | Medium | C=C aromatic ring stretches |
| ~1230 | Strong | C-F stretch |
| ~580 | Medium | S-Cl stretch |
Causality Behind Predictions:
-
Sulfonyl Chloride Group (SO₂Cl): The two sulfur-oxygen double bonds give rise to two intense and characteristic stretching vibrations.[4] The asymmetric stretch appears at a higher wavenumber than the symmetric stretch.[4] These two bands are a strong indication of the presence of a sulfonyl group. The sulfur-chlorine bond stretch is typically observed in the lower frequency region of the spectrum.
-
Fluorophenyl Group: The carbon-carbon double bond stretches of the aromatic ring usually appear as a pair of bands in the 1600-1450 cm⁻¹ region. The carbon-fluorine bond stretch is a strong absorption, typically found in the 1250-1000 cm⁻¹ range.
Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)
ATR-IR is a common and convenient method for obtaining the IR spectrum of a solid sample.
Step-by-Step Methodology:
-
Instrument Preparation:
-
Ensure the ATR crystal is clean. Record a background spectrum.
-
-
Sample Application:
-
Place a small amount of the solid this compound onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Spectrum Acquisition:
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The data is usually collected over the range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify and label the major absorption bands.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can aid in structural confirmation.
Predicted Mass Spectrometry Data (Electron Ionization - EI):
| m/z | Predicted Fragment |
| 208/210 | [M]⁺ (Molecular ion) |
| 109 | [C₇H₆F]⁺ (Fluorotropylium ion) |
| 99/101 | [SO₂Cl]⁺ |
Causality Behind Predictions:
-
Molecular Ion ([M]⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (208.64 g/mol ).[5] Due to the natural abundance of the ³⁷Cl isotope, a smaller peak at M+2 (m/z 210) should be observed, with an intensity ratio of approximately 3:1 to the M peak (m/z 208).
-
Fragmentation Pattern: Under electron ionization, the molecule is likely to fragment. A common fragmentation pathway for benzyl derivatives is the loss of the substituent to form the stable tropylium or benzyl cation. In this case, cleavage of the C-S bond would lead to the formation of the fluorotropylium ion at m/z 109. The other fragment, the sulfonyl chloride radical, could also be detected as a cation at m/z 99 and 101 (due to the chlorine isotope).
Experimental Protocol for Mass Spectrometry (Direct Infusion ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that can be used to observe the molecular ion with minimal fragmentation.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1-10 µg/mL.
-
-
Instrument Setup:
-
Set the mass spectrometer to operate in positive or negative ion mode.
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature).
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
-
Data Analysis:
-
Identify the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺ in positive mode, or [M-H]⁻ in negative mode).
-
Analyze the isotopic pattern to confirm the presence of chlorine.
-
Diagram of MS Fragmentation Pathway:
Caption: Predicted fragmentation of the parent molecule.
Conclusion
The spectroscopic characterization of this compound relies on a combination of NMR, IR, and MS techniques. While this guide provides a detailed interpretation based on established principles and data from analogous compounds, experimental verification is crucial for definitive structural confirmation and purity assessment. The protocols and predicted data presented herein offer a solid foundation for researchers working with this important synthetic intermediate, enabling them to confidently identify and utilize it in their research and development endeavors.
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-
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An In-depth Technical Guide on the Safe Handling of (4-fluorophenyl)methanesulfonyl chloride
This guide provides comprehensive safety protocols and handling procedures for (4-fluorophenyl)methanesulfonyl chloride, a crucial reagent in pharmaceutical and agrochemical research. Designed for researchers, chemists, and drug development professionals, this document outlines the inherent risks and provides actionable strategies to ensure a safe laboratory environment. The causality behind each recommendation is explained to foster a deeper understanding of chemical safety.
Section 1: Understanding the Reagent: Profile of this compound
This compound, also known as 4-fluorobenzylsulfonyl chloride, is an organosulfur compound valued for its role as a versatile chemical intermediate.[1] Its utility in organic synthesis stems from the highly reactive sulfonyl chloride group, which allows for the introduction of the (4-fluorophenyl)methanesulfonyl moiety into various molecules.[2][3] This reactivity is fundamental to the synthesis of novel sulfonamides and sulfonate esters, which are significant in the development of new therapeutic agents and agrochemicals.[3][4]
While indispensable in research, the reactivity of this compound and related sulfonyl chlorides necessitates stringent safety measures. The primary hazards are its corrosive nature and its violent reaction with water.[5][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 103360-04-9 | [1][3] |
| Molecular Formula | C7H6ClFO2S | [1][3] |
| Molecular Weight | 208.64 g/mol | [1][3][7] |
| Appearance | White crystals or crystalline powder | [3] |
| Melting Point | 60-61 °C | [1][7] |
| Boiling Point | 294.1 °C (at 760 mmHg) | [1][7] |
| Density | 1.465 g/cm³ | [1][7] |
| Flash Point | 107 °C | [1][7] |
Section 2: Hazard Identification and GHS Classification
This compound is classified as a corrosive substance.[3] Contact can cause severe burns to the skin and eyes.[5][8] Inhalation of its dust or vapors can lead to chemical burns in the respiratory tract.[5] A critical and immediate danger is its reactivity with water, which liberates toxic and corrosive gases, such as hydrogen chloride.[5][6]
Table 2: GHS Hazard Statements for this compound and Similar Sulfonyl Chlorides
| Hazard Class | Hazard Statement |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage.[8] |
| Eye Damage/Irritation | H318: Causes serious eye damage.[9][10] |
| Acute Toxicity (Inhalation) | H330: Fatal if inhaled.[10][11] |
| Water Reactivity | EUH014: Reacts violently with water.[6][9] |
| Contact with Water | EUH029: Contact with water liberates toxic gas.[6][9] |
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, a multi-layered approach to safety, beginning with engineering controls and supplemented by appropriate PPE, is essential.
Engineering Controls:
-
Fume Hood: All manipulations of this compound must be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.[5]
-
Ventilation: Adequate ventilation is crucial to keep airborne concentrations low.[5]
-
Eyewash Stations and Safety Showers: Facilities must be equipped with readily accessible eyewash stations and safety showers.[5]
Personal Protective Equipment (PPE): The selection of PPE is critical and should be based on a thorough risk assessment.
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and dust.[5][8][12]
-
Skin Protection:
-
Gloves: Wear appropriate protective gloves.[5][8] Given the corrosive nature of the compound, gloves must be inspected before each use.[8]
-
Protective Clothing: A lab coat or other protective clothing is necessary to prevent skin exposure.[5] For tasks with a higher risk of splashing, impervious clothing may be required.[13]
-
-
Respiratory Protection: In situations where dust or vapor concentrations may exceed exposure limits, a full-face respirator with an appropriate cartridge should be used.[5][13]
Section 4: Safe Handling and Experimental Protocols
Adherence to strict protocols is paramount when working with this compound.
General Handling Procedures:
-
Work Area Preparation: Ensure the fume hood is clean and uncluttered. Have all necessary reagents and equipment within reach.
-
Inert Atmosphere: When possible, handle the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent reactions with moisture in the air.[5]
-
Dispensing: Carefully weigh and dispense the solid in the fume hood. Avoid generating dust.[5]
-
Reaction Setup: Add the sulfonyl chloride to the reaction mixture slowly and in a controlled manner. Be mindful of potential exothermic reactions.
-
Post-Reaction: Quench the reaction mixture carefully, following a pre-approved procedure.
-
Decontamination: Clean all equipment thoroughly after use.
Experimental Workflow for a Typical Sulfonamide Synthesis: The following diagram illustrates a typical workflow for the synthesis of a sulfonamide using this compound.
Caption: A decision tree for emergency response procedures.
Section 7: Waste Disposal
All waste containing this compound must be treated as hazardous.
-
Collection: Collect waste in clearly labeled, sealed containers. * Disposal: Dispose of chemical waste through a licensed professional waste disposal service. [8]Do not dispose of it down the drain. [14]* Contaminated Materials: Any materials used to clean up spills or that are otherwise contaminated should be disposed of as hazardous waste.
Section 8: Conclusion
This compound is a powerful tool in chemical synthesis, but its hazardous properties demand the utmost respect and care. By understanding its reactivity, implementing robust engineering controls, consistently using the correct PPE, and adhering to established safe handling protocols, researchers can mitigate the risks and maintain a safe laboratory environment. This guide serves as a foundational resource, but it is imperative that all users consult the most current Safety Data Sheet (SDS) and their institution's specific safety guidelines before commencing any work.
References
- Benchchem. (n.d.). (4-Chloro-2-fluorophenyl)methanesulfonyl chloride.
- Vulcanchem. (n.d.). This compound - 103360-04-9.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - [4-(Trifluoromethyl)phenyl]methanesulfonyl chloride.
- Chem-Impex. (n.d.). This compound.
- ChemBK. (n.d.). This compound.
- New Jersey Department of Health. (2000). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY.
- Fisher Scientific. (2023). SAFETY DATA SHEET - (2-Fluorophenyl)methanesulfonyl chloride.
- J&K Scientific. (n.d.). This compound | 103360-04-9.
- Synblock. (n.d.). CAS 103360-04-9 | this compound.
- International Labour Organization. (n.d.). ICSC 0198 - SULPHURYL CHLORIDE.
- Santa Cruz Biotechnology. (n.d.). Sulfuryl chloride Safety Data Sheet.
- NOAA. (n.d.). SULFURYL CHLORIDE - CAMEO Chemicals.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - Methanesulfonyl chloride.
- Sdfine. (n.d.). METHANESULFONYL CHLORIDE Safety Data Sheet.
- CymitQuimica. (2025). SAFETY DATA SHEET - (2-Chloro-4-fluorophenyl)methanesulfonyl chloride.
- Fisher Scientific. (2023). SAFETY DATA SHEET - this compound.
- Fisher Scientific. (2024). SAFETY DATA SHEET - Sulfuryl chloride.
- ECHEMI. (n.d.). (4-Chlorophenyl)methanesulfonyl chloride SDS, 6966-45-6 Safety Data Sheets.
- Wikipedia. (n.d.). Methanesulfonyl chloride.
- New Jersey Department of Health. (n.d.). METHANESULFONYL FLUORIDE HAZARD SUMMARY.
- FUJIFILM Wako. (2024). SAFETY DATA SHEET - Methanesulfonyl Chloride.
- NOAA. (n.d.). METHANESULFONYL CHLORIDE - CAMEO Chemicals.
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An In-Depth Technical Guide to (4-fluorophenyl)methanesulfonyl chloride: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Chemistry
(4-fluorophenyl)methanesulfonyl chloride, a sulfonyl chloride compound featuring a fluorinated phenyl group, has emerged as a crucial intermediate in the realms of organic synthesis, medicinal chemistry, and materials science.[1] Its unique molecular architecture, combining the reactivity of a sulfonyl chloride with the electronic properties imparted by the fluorine atom, makes it a valuable reagent for introducing the (4-fluorophenyl)methanesulfonyl moiety into a wide array of molecules.[2] This guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of this important chemical entity, offering field-proven insights for researchers and professionals in drug development and chemical synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 103360-04-9 | [3] |
| Molecular Formula | C₇H₆ClFO₂S | [3] |
| Molecular Weight | 208.64 g/mol | [3] |
| Appearance | Solid | [4] |
| Melting Point | 60-61 °C | [4] |
| Synonyms | 4-Fluorobenzylsulfonyl chloride, (4-Fluorophenyl)methanesulphonyl chloride | [3] |
Historical Context and Discovery: The Rise of Sulfonyl Chlorides
The history of this compound is intrinsically linked to the broader development of sulfonyl chloride chemistry. While a definitive "discovery" paper for this specific molecule is not readily apparent in the historical literature, its emergence can be understood within the context of the expanding utility of sulfonyl chlorides in the 20th century.
Sulfonyl chlorides, as a class of compounds, have been known for well over a century, with early methods for their preparation being developed in the late 19th and early 20th centuries. These initial syntheses often involved the reaction of sulfonic acids or their salts with chlorinating agents like phosphorus pentachloride or thionyl chloride.[4] The development of more direct methods, such as the chlorosulfonation of aromatic compounds, significantly broadened the accessibility and application of these reagents.
The introduction of fluorine into organic molecules gained significant traction in the mid-20th century, driven by the unique and often beneficial effects of fluorination on the physicochemical and biological properties of compounds. It is therefore likely that this compound was first synthesized and investigated as part of the broader exploration of fluorinated organic compounds and their potential applications in pharmaceuticals and agrochemicals. Its utility as a synthetic intermediate would have been recognized by medicinal chemists seeking to incorporate the fluorinated benzylsulfonyl moiety into drug candidates to modulate properties such as metabolic stability, lipophilicity, and binding affinity.[2]
Key Synthetic Methodologies
The synthesis of this compound can be approached through several strategic pathways, primarily revolving around the formation of the sulfonyl chloride group from a suitable sulfur-containing precursor. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities.
Oxidative Chlorination of Thiol Precursors
A common and effective method for the preparation of sulfonyl chlorides is the oxidative chlorination of the corresponding thiol. In the case of this compound, the synthesis would commence from 4-fluorobenzyl mercaptan.
Conceptual Workflow for Oxidative Chlorination:
Figure 1: General synthetic pathway from 4-fluorotoluene.
This approach involves the treatment of the thiol with a chlorinating agent in the presence of an oxidant. Various reagent systems can be employed for this transformation.[5]
Detailed Experimental Protocol: Oxidative Chlorination of 4-Fluorobenzyl Mercaptan
This protocol is a representative example based on established methods for the oxidative chlorination of thiols and should be adapted and optimized for specific laboratory conditions.
Materials:
-
4-Fluorobenzyl mercaptan
-
Chlorine gas or an alternative chlorinating agent (e.g., N-chlorosuccinimide)
-
Acetic acid
-
Water
-
Dichloromethane (or other suitable organic solvent)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolution: Dissolve 4-fluorobenzyl mercaptan in a mixture of acetic acid and water in a reaction vessel equipped with a stirrer, a gas inlet (if using chlorine gas), and a cooling bath.
-
Chlorination: Cool the solution to 0-5 °C. Slowly bubble chlorine gas through the solution or add the alternative chlorinating agent portion-wise, maintaining the temperature below 10 °C. The reaction is typically exothermic.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, quench any excess chlorine by bubbling nitrogen gas through the mixture or by adding a reducing agent like sodium sulfite solution.
-
Extraction: Dilute the reaction mixture with cold water and extract the product with dichloromethane.
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.
Causality in Experimental Choices:
-
Low Temperature: The reaction is performed at low temperatures to control the exothermicity and to minimize the formation of side products.
-
Aqueous Acetic Acid: This solvent system helps to dissolve the starting material and facilitates the reaction with the chlorinating agent.
-
Washing Steps: The aqueous washes are crucial for removing acidic byproducts and unreacted reagents, ensuring the purity and stability of the final product.
From Sodium 4-fluorobenzylsulfonate
An alternative route involves the conversion of the corresponding sulfonate salt, sodium 4-fluorobenzylsulfonate, to the sulfonyl chloride. This method typically employs a strong chlorinating agent.
Conceptual Workflow for Sulfonate Conversion:
Figure 2: Synthesis from the corresponding sulfonate salt.
This method is advantageous if the sodium sulfonate is readily available or easily prepared.
Applications in Research and Development
This compound is a versatile reagent with significant applications in both academic research and industrial drug development.[2][6]
Pharmaceutical Synthesis
The primary application of this compound is as a key intermediate in the synthesis of pharmaceutical agents.[6] The sulfonyl group is a common pharmacophore, and the introduction of the fluorinated benzyl moiety can enhance the biological activity, metabolic stability, and pharmacokinetic profile of drug candidates. It is particularly utilized in the development of compounds targeting neurological and cardiovascular conditions.[6]
Agrochemical Development
In the agrochemical industry, this compound is employed in the creation of novel herbicides and pesticides.[6] The sulfonylurea and sulfonamide functional groups are prevalent in many commercial agrochemicals, and the presence of the 4-fluorophenylmethyl group can modulate the efficacy and selectivity of these products.
Chemical Biology and Fine Chemicals
Beyond its role in drug and agrochemical discovery, this compound is used in chemical biology for the modification of proteins and peptides to probe biological pathways.[6] It also serves as a building block in the synthesis of various fine chemicals and materials where its reactive nature is leveraged to construct more complex molecular architectures.[2]
Conclusion
This compound stands as a testament to the enabling power of synthetic chemistry. While its specific discovery is nestled within the broader history of organosulfur and fluorine chemistry, its continued importance in modern research and development is undeniable. The synthetic routes to this valuable intermediate are well-established, providing chemists with reliable methods for its preparation. As the demand for sophisticated molecules in medicine and agriculture continues to grow, the utility of versatile building blocks like this compound is set to expand, paving the way for future innovations.
References
-
J&K Scientific. This compound | 103360-04-9. Available at: [Link]
-
Organic Syntheses. METHYL p-TOLYL SULFONE. Available at: [Link]
- Rozhkov, V. V., et al. (2015). Synthesis of sulfonimide-based branched arylsulfonyl chlorides. Tetrahedron Letters, 56(38), 5332-5335.
- Google Patents. (2021). Synthesis method of 4-chloro-2-cyanobenzene sulfonyl chloride. CN113717080A.
-
PubMed. (2024). Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Sulfonamides using (4-fluorophenyl)methanesulfonyl chloride
Abstract
This comprehensive guide details the synthesis of sulfonamides utilizing (4-fluorophenyl)methanesulfonyl chloride as a key building block. Sulfonamides are a cornerstone of modern medicinal chemistry, and the strategic incorporation of fluorine offers significant advantages in modulating the physicochemical and pharmacokinetic properties of drug candidates. This document provides a detailed theoretical framework, step-by-step experimental protocols, and characterization data for the synthesis of a representative N-benzylsulfonamide. The content is designed for researchers, medicinal chemists, and process development scientists engaged in the discovery and development of novel therapeutics.
Introduction: The Strategic Importance of Fluorinated Sulfonamides
The sulfonamide functional group (-S(=O)₂-N<) is a privileged scaffold in drug discovery, present in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs.[1] Its ability to act as a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it a valuable bioisostere for amides and other functional groups.[2]
The introduction of fluorine into drug candidates has become a powerful strategy in medicinal chemistry.[2] The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's conformational preferences, pKa, lipophilicity, and metabolic stability. Consequently, fluorinated compounds often exhibit enhanced potency, selectivity, and improved pharmacokinetic profiles.
This compound is a versatile reagent that combines the advantageous properties of the sulfonyl chloride moiety with the strategic placement of a fluorine atom on a phenyl ring. This combination allows for the direct incorporation of a fluorinated aromatic group into a target molecule, providing a streamlined approach to the synthesis of novel sulfonamide-based drug candidates.
Reaction Mechanism and Workflow
The synthesis of sulfonamides from sulfonyl chlorides is a classic and robust nucleophilic acyl substitution reaction. The reaction proceeds via the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride. A base, typically a tertiary amine such as triethylamine or pyridine, is employed to neutralize the hydrochloric acid byproduct generated during the reaction.[3]
Below is a generalized schematic of the reaction:
Caption: General reaction scheme for sulfonamide synthesis.
The experimental workflow for a typical sulfonamide synthesis involves the dissolution of the amine and base, followed by the controlled addition of the sulfonyl chloride solution. The reaction progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Upon completion, the reaction mixture is worked up to remove the base hydrochloride salt and other impurities, followed by purification of the final product, often by recrystallization.
Caption: A typical experimental workflow for sulfonamide synthesis.
Detailed Experimental Protocol: Synthesis of N-benzyl-1-((4-fluorophenyl)methyl)sulfonamide
This protocol provides a representative procedure for the synthesis of a sulfonamide from this compound and benzylamine.
3.1. Materials and Reagents
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |
| This compound | C₇H₆ClFO₂S | 208.64 | 103360-04-9 |
| Benzylamine | C₇H₉N | 107.15 | 100-46-9 |
| Triethylamine | C₆H₁₅N | 101.19 | 121-44-8 |
| Dichloromethane (anhydrous) | CH₂Cl₂ | 84.93 | 75-09-2 |
| 1 M Hydrochloric Acid | HCl | 36.46 | 7647-01-0 |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | 144-55-8 |
| Brine (Saturated NaCl Solution) | NaCl | 58.44 | 7647-14-5 |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 |
| Ethanol | C₂H₅OH | 46.07 | 64-17-5 |
| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 |
3.2. Step-by-Step Procedure
-
Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add benzylamine (1.07 g, 10.0 mmol, 1.0 equiv.) and anhydrous dichloromethane (20 mL).
-
Addition of Base: Add triethylamine (1.52 g, 2.1 mL, 15.0 mmol, 1.5 equiv.) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (2.29 g, 11.0 mmol, 1.1 equiv.) in anhydrous dichloromethane (10 mL). Add this solution dropwise to the stirred amine solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent system) until the starting benzylamine spot is no longer visible.
-
Workup:
-
Quench the reaction by adding 20 mL of deionized water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.[4][5][6]
-
Dissolve the crude product in a minimal amount of the hot solvent and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Characterization and Expected Results
The purified N-benzyl-1-((4-fluorophenyl)methyl)sulfonamide should be a white to off-white solid.
4.1. Expected Yield: 80-90%
4.2. Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the 4-fluorophenyl and benzyl groups, a singlet for the methylene group adjacent to the sulfonyl group, a doublet for the methylene group of the benzyl moiety, and a triplet for the NH proton.[7][8]
-
δ ~7.3-7.1 ppm (m, 7H, Ar-H)
-
δ ~6.9 ppm (t, 2H, Ar-H ortho to F)
-
δ ~4.8 ppm (t, 1H, NH)
-
δ ~4.2 ppm (s, 2H, SO₂-CH₂)
-
δ ~4.1 ppm (d, 2H, N-CH₂)
-
-
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will display signals for the aromatic carbons, with the carbon attached to the fluorine showing a characteristic large coupling constant, as well as signals for the two methylene carbons.[7][9][10]
-
δ ~163 ppm (d, ¹JCF ≈ 250 Hz, C-F)
-
δ ~135-127 ppm (Ar-C)
-
δ ~116 ppm (d, ²JCF ≈ 22 Hz, C ortho to C-F)
-
δ ~58 ppm (SO₂-CH₂)
-
δ ~48 ppm (N-CH₂)
-
-
FT-IR (ATR): The infrared spectrum should exhibit characteristic absorption bands for the N-H stretch, aromatic C-H stretches, the asymmetric and symmetric S=O stretches of the sulfonamide group, and the C-F stretch.
-
ν ~3250 cm⁻¹ (N-H stretch)
-
ν ~3100-3000 cm⁻¹ (Aromatic C-H stretch)
-
ν ~1330 cm⁻¹ (Asymmetric SO₂ stretch)
-
ν ~1150 cm⁻¹ (Symmetric SO₂ stretch)
-
ν ~1220 cm⁻¹ (C-F stretch)
-
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no product yield | Inactive sulfonyl chloride (hydrolyzed). Insufficiently reactive amine. | Use fresh or properly stored sulfonyl chloride. Increase reaction temperature or use a more polar solvent. |
| Formation of di-sulfonated byproduct | Excess sulfonyl chloride used. High reaction temperature. | Use a 1:1 or slight excess of amine to sulfonyl chloride. Maintain a low reaction temperature (0 °C to room temperature). Monitor the reaction closely and stop it once the starting amine is consumed.[11] |
| Product "oils out" during recrystallization | Impurities present. Solvent choice is not optimal. Cooling too rapidly. | Purify the crude product by column chromatography before recrystallization. Use a different solvent system. Allow the solution to cool slowly.[4] |
| No crystals form upon cooling | Too much solvent used. Solution is supersaturated. | Concentrate the solution and attempt recrystallization again. Scratch the inside of the flask with a glass rod or add a seed crystal.[4] |
Conclusion
The synthesis of sulfonamides using this compound is a reliable and efficient method for introducing a fluorinated aryl moiety into a molecular scaffold. The protocol detailed herein provides a robust starting point for the preparation of a wide range of sulfonamide derivatives for applications in drug discovery and development. The strategic use of this fluorinated building block can lead to the generation of novel compounds with potentially improved pharmacological properties.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Sulfonamide Synthesis with Primary Amines. BenchChem.
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.
- Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface, 8(4), 194-214.
- Willard, B. L., & Senter, T. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
- ResearchGate. (n.d.). Synthesis of Primary Sulfonamides.
- Royal Society of Chemistry. (n.d.).
- Willard, B. L., & Senter, T. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters.
- ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds.
- BenchChem Technical Support Team. (2025). Technical Support Center: Recrystallization of Sulfonamide Products. BenchChem.
- Jios, J. L., et al. (2005).
- Google Patents. (n.d.).
- ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds.
- Google Patents. (n.d.).
- Google Patents. (n.d.). Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one.
- MDPI. (2023). 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide.
- University of California, Los Angeles. (n.d.).
- City University of New York. (n.d.).
- Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
- Royal Society of Chemistry. (n.d.). Aqueous MW eco-friendly protocol for amino group protection.
- University College London. (n.d.).
- ResearchGate. (2023). 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide.
- Dexter, H., et al. (2022). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 65(15), 10345–10371.
- MDPI. (n.d.). The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide.
- BenchChem. (2025). Application Notes and Protocols for Chemoselective Sulfonylation with (2-Chlorophenyl)methanesulfonyl Chloride.
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Application Notes and Protocols: (4-fluorophenyl)methanesulfonyl chloride in Medicinal Chemistry
These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of (4-fluorophenyl)methanesulfonyl chloride. This guide provides in-depth insights into its applications, detailed experimental protocols, and the rationale behind its use in the synthesis of medicinally relevant compounds.
Introduction: The Strategic Advantage of the (4-fluorophenyl)methanesulfonyl Moiety
This compound is a versatile and highly valuable reagent in modern medicinal chemistry. Its utility stems from the unique combination of a reactive sulfonyl chloride group and the physicochemical properties imparted by the 4-fluorophenylmethyl moiety. The incorporation of this group into drug candidates can offer several strategic advantages:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. The introduction of a fluorine atom at the para-position of the phenyl ring can block potential sites of oxidative metabolism, thereby increasing the half-life and bioavailability of the drug molecule.
-
Improved Membrane Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and the blood-brain barrier. This is a critical consideration for drugs targeting the central nervous system (CNS).
-
Modulation of Physicochemical Properties: The highly electronegative fluorine atom can influence the pKa of nearby functional groups, altering the ionization state of the molecule at physiological pH. This can impact solubility, protein binding, and receptor interactions.
-
Key Pharmacophoric Element: The sulfonyl group is a well-established pharmacophore in a multitude of drug classes. It can act as a hydrogen bond acceptor and engage in crucial interactions with biological targets such as enzymes and receptors. The sulfonamide linkage, formed by the reaction of a sulfonyl chloride with an amine, is a bioisostere of the amide bond but with improved metabolic stability.
Due to these favorable properties, this compound serves as a key intermediate in the synthesis of a wide range of therapeutic agents, including those for neurological disorders, cardiovascular diseases, and as enzyme inhibitors and antibacterial agents.[1][2]
Core Application: Synthesis of Sulfonamides
The primary application of this compound in medicinal chemistry is the synthesis of sulfonamides through its reaction with primary or secondary amines. Sulfonamides are a cornerstone of many therapeutic agents due to their diverse biological activities.
General Reaction Mechanism and Key Considerations
The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct and to deprotonate the amine, increasing its nucleophilicity.
dot
Caption: General reaction for the synthesis of sulfonamides.
Causality Behind Experimental Choices:
-
Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used to avoid reaction with the sulfonyl chloride.
-
Base: Non-nucleophilic bases like triethylamine (TEA), diisopropylethylamine (DIPEA), or pyridine are preferred to scavenge the HCl produced without competing with the primary amine nucleophile. An excess of the amine reactant can also serve as the base.
-
Temperature: The reaction is often performed at room temperature, although gentle heating may be required for less reactive amines. For highly reactive systems, cooling may be necessary to control the reaction rate.
Application Protocol: Synthesis of a Piperidine Sulfonamide Derivative
This protocol details the synthesis of a model piperidine sulfonamide, a common scaffold in drug discovery, using this compound.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 103360-04-9 | 208.64 |
| Piperidine | 110-89-4 | 85.15 |
| Triethylamine (TEA) | 121-44-8 | 101.19 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | 144-55-8 | 84.01 |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 |
Step-by-Step Experimental Procedure
-
Reaction Setup: To a solution of piperidine (1.0 mmol, 1.0 eq) in anhydrous dichloromethane (10 mL) in a round-bottom flask equipped with a magnetic stir bar, add triethylamine (1.2 mmol, 1.2 eq).
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0 mmol, 1.0 eq) in anhydrous dichloromethane (5 mL) to the stirred piperidine solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding water (15 mL). Separate the organic layer and wash it sequentially with 1 M HCl (10 mL), saturated aqueous NaHCO₃ solution (10 mL), and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired piperidine sulfonamide.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
dot
Caption: A streamlined workflow for the synthesis and analysis of a piperidine sulfonamide derivative.
Structure-Activity Relationship (SAR) Insights
The (4-fluorophenyl)methanesulfonyl moiety can significantly influence the biological activity of a molecule. SAR studies of compounds containing this group have revealed several key trends:
-
Impact of Fluorine Position: The para-position of the fluorine atom is often optimal for enhancing metabolic stability without introducing significant steric hindrance that could negatively impact binding to the target.
-
Nature of the Amine: The structure of the amine component is a critical determinant of biological activity and selectivity. The synthesis of a library of sulfonamides with diverse amines allows for the exploration of the target's binding pocket.
-
Linker Length and Flexibility: The methylene linker between the phenyl ring and the sulfonyl group provides a degree of conformational flexibility that can be crucial for optimal binding.
A notable example of the importance of the p-fluorophenyl group comes from the study of certain anticancer agents, where its presence has been correlated with high activity against leukemia cells.[1]
Advanced Applications and Future Directions
Beyond the synthesis of simple sulfonamides, this compound is being employed in more complex synthetic strategies, including:
-
Solid-Phase Synthesis: The reactivity of the sulfonyl chloride group is amenable to solid-phase organic synthesis, enabling the rapid generation of compound libraries for high-throughput screening.
-
Fragment-Based Drug Discovery: The (4-fluorophenyl)methanesulfonyl fragment can be used as a starting point in fragment-based drug discovery campaigns to identify novel binding interactions with therapeutic targets.
-
Development of Covalent Inhibitors: The electrophilic nature of the sulfonyl chloride can be harnessed to design covalent inhibitors that form a permanent bond with the target protein, leading to prolonged and potent inhibition.
The continued exploration of novel reaction methodologies and the increasing understanding of the structural biology of drug targets will undoubtedly lead to new and innovative applications for this compound in the future of drug discovery.
References
-
Semenyuta, I. et al. Structure-activity relationship (SAR) analysis from the compound 4. ResearchGate. Available at: [Link].
Sources
Application Notes & Protocols for the Use of (4-Fluorophenyl)methanesulfonyl Chloride in Agrochemical Synthesis
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Abstract
(4-Fluorophenyl)methanesulfonyl chloride (F-MSC) is a specialized sulfonylating agent increasingly recognized for its utility in the synthesis of advanced agrochemicals.[1][2][3] Its structure, featuring a highly reactive sulfonyl chloride group and a fluorinated aromatic ring, makes it a valuable building block for introducing the (4-fluorophenyl)methylsulfonyl moiety into target molecules. The presence of fluorine is a well-established strategy in agrochemical design to enhance metabolic stability, binding affinity, and overall biological efficacy.[3][4][5][6] This document provides in-depth application notes, detailed experimental protocols, and expert insights into the use of F-MSC for synthesizing sulfonamide and sulfonate ester-based agrochemicals, targeting researchers and development professionals in the crop protection industry.
Introduction: The Strategic Advantage of this compound
This compound, also known as 4-Fluorobenzylsulfonyl chloride (CAS No. 103360-04-9), is an organosulfur compound that serves as a critical intermediate in modern organic synthesis.[3][7] Its utility stems from the electrophilic nature of the sulfur atom in the sulfonyl chloride group (-SO₂Cl), which acts as an excellent leaving group in nucleophilic substitution reactions.[2][3]
Causality of Reactivity: The primary function of F-MSC is to react with nucleophiles, such as amines and alcohols, to form stable sulfonamide and sulfonate ester linkages, respectively. This reactivity is the cornerstone of its application. The electron-withdrawing effect of the fluorine atom on the phenyl ring can subtly modulate the electrophilicity of the sulfonyl group, influencing reaction kinetics and stability compared to its non-fluorinated analogs.[3] This fluorination is not merely a structural quirk; it is a deliberate design element used to confer desirable properties onto the final agrochemical product, such as:
-
Enhanced Efficacy: Fluorine can increase the binding affinity of a molecule to its biological target.
-
Improved Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation, increasing the half-life of the compound in the target pest and the environment.[3]
-
Modified Physicochemical Properties: Alterations in lipophilicity and membrane permeability can improve uptake and translocation within the target organism.[4]
This guide will focus on the two principal transformations involving F-MSC in agrochemical synthesis: the formation of sulfonamides, a key functional group in many modern herbicides, and sulfonate esters, which are prevalent in novel fungicides.[4][8][9]
Core Synthetic Applications: Workflow Overview
The synthesis of agrochemicals using F-MSC primarily follows two reliable pathways. The logical flow for both reaction types involves the activation of a nucleophile (amine or alcohol/phenol) with a base, followed by reaction with the electrophilic F-MSC.
Caption: Core synthesis pathways using F-MSC.
Application Note I: Synthesis of a Model Sulfonamide Herbicide
3.1 Background & Rationale
The sulfonamide linkage is a cornerstone of many commercial herbicides. These compounds often act by inhibiting essential enzymes in weeds, such as acetolactate synthase (ALS). The reaction of F-MSC with a suitable heterocyclic amine is a direct and efficient method for creating novel herbicide candidates.[10][11] The protocol below details a representative synthesis.
3.2 Experimental Protocol
Reaction: N-(4,6-dimethoxypyrimidin-2-yl)-1-(4-fluorophenyl)methanesulfonamide
-
Reagent Preparation: To a dry, three-necked 250 mL round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-amino-4,6-dimethoxypyrimidine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 10 mL per gram of amine).
-
Base Addition: Add triethylamine (TEA, 1.2 eq) to the suspension.
-
Expert Insight: TEA acts as an acid scavenger. The reaction generates one equivalent of HCl, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. An excess of base ensures the reaction goes to completion.[11]
-
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath. This is critical for controlling the exothermic nature of the sulfonylation and minimizing the formation of potential side products.
-
F-MSC Addition: Dissolve this compound (1.05 eq) in anhydrous DCM and add it dropwise to the cooled amine solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 6-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo.
-
-
Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product as a crystalline solid.
3.3 Data Summary (Representative)
| Parameter | Value | Rationale |
| F-MSC | 1.05 eq | Slight excess ensures complete consumption of the more valuable amine. |
| Triethylamine (Base) | 1.2 eq | Sufficient to scavenge HCl and drive the reaction forward. |
| Solvent | Anhydrous DCM | Aprotic solvent, prevents reaction with F-MSC; good solubility. |
| Temperature | 0 °C to RT | Initial cooling controls exothermicity; RT drives reaction to completion. |
| Reaction Time | 8 hours | Typical for this type of transformation; should be confirmed by TLC. |
| Yield (Hypothetical) | 85-95% | This reaction is generally high-yielding. |
| Purity (Hypothetical) | >98% (by HPLC) | Achievable with proper purification. |
3.4 Synthesis Workflow Diagram
Sources
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- 9. Frontiers | Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents [frontiersin.org]
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- 11. researchgate.net [researchgate.net]
Preparation of Sulfonate Esters from (4-Fluorophenyl)methanesulfonyl Chloride: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfonate esters are pivotal intermediates in organic synthesis, particularly within the pharmaceutical industry, where they serve as excellent leaving groups in nucleophilic substitution reactions and as key structural motifs in various therapeutic agents. This document provides a detailed guide to the preparation of sulfonate esters from (4-fluorophenyl)methanesulfonyl chloride, a versatile and reactive sulfonylating agent.[1][2] The inclusion of a fluorine atom in the phenyl ring can enhance the metabolic stability and pharmacokinetic properties of drug candidates.[2] This guide will cover the underlying chemical principles, detailed experimental protocols, safety considerations, and characterization techniques pertinent to this class of reactions.
Introduction
The sulfonylation of alcohols to form sulfonate esters is a fundamental transformation in organic chemistry.[3] The resulting sulfonate group is a highly effective leaving group, facilitating a wide range of subsequent chemical modifications.[4] this compound is an attractive reagent for this purpose due to the electronic properties imparted by the fluorine substituent, which can influence the reactivity of the sulfonyl chloride and the properties of the final sulfonate ester.[2] These esters are crucial in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[2]
This application note will detail the reaction of this compound with alcohols in the presence of a base to yield the corresponding sulfonate esters. We will explore the reaction mechanism, provide step-by-step protocols for synthesis and purification, and discuss methods for characterizing the final products.
Chemical Principles and Mechanism
The reaction proceeds via a nucleophilic attack of the alcohol's hydroxyl group on the electrophilic sulfur atom of the sulfonyl chloride.[5] A base, typically a non-nucleophilic amine such as triethylamine or pyridine, is used to neutralize the hydrogen chloride (HCl) byproduct that is formed, driving the reaction to completion.[6][7][8]
The generally accepted mechanism involves the following steps:
-
Activation of the Alcohol (optional but common): In some cases, the base can deprotonate the alcohol to form a more nucleophilic alkoxide ion.
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol attacks the sulfur atom of the sulfonyl chloride.[5]
-
Elimination of Chloride: The sulfur-chlorine bond breaks, with the chloride ion acting as a leaving group.
-
Deprotonation: The base removes the proton from the oxonium ion intermediate, yielding the neutral sulfonate ester and the protonated base.
It is important to note that the reaction stereochemistry at the alcohol's carbon center is retained because the C-O bond is not broken during the reaction.[4]
Experimental Workflow
The general workflow for the preparation of sulfonate esters from this compound is depicted below.
Figure 1. General experimental workflow for the synthesis of sulfonate esters.
Detailed Protocols
Protocol 1: General Synthesis of a Sulfonate Ester
This protocol describes a general method for the reaction of this compound with a primary or secondary alcohol.
Materials:
-
This compound
-
Alcohol (primary or secondary)
-
Triethylamine (Et3N) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., hexanes/ethyl acetate)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 eq) and anhydrous dichloromethane (DCM, ~0.1-0.2 M).
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.5 eq) dropwise while stirring.[9]
-
Sulfonyl Chloride Addition: Slowly add a solution of this compound (1.2 eq) in anhydrous DCM to the reaction mixture.[9] Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting alcohol is consumed. Reaction times can range from a few hours to overnight.[6]
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, deionized water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[10]
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonate ester.[10][11]
Table 1: Reagent Quantities for a Typical Reaction
| Reagent | Molar Equiv. | Typical Amount (for 1 mmol of alcohol) |
| Alcohol | 1.0 | 1 mmol |
| This compound | 1.2 | 1.2 mmol |
| Triethylamine | 1.5 | 1.5 mmol |
| Anhydrous Dichloromethane | - | 5-10 mL |
Safety Precautions
Working with sulfonyl chlorides requires strict adherence to safety protocols due to their hazardous nature.[12]
-
This compound is corrosive and a lachrymator. Handle it in a well-ventilated fume hood.[2][12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13][14]
-
Moisture Sensitivity: Sulfonyl chlorides react with water, including moisture in the air, to produce corrosive hydrochloric acid.[13] Keep containers tightly sealed and handle under anhydrous conditions.
-
Incompatible Materials: Avoid contact with strong bases, oxidizing agents, and metals.[13]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[12]
Characterization of Sulfonate Esters
The successful synthesis of the sulfonate ester should be confirmed by various analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see characteristic signals for the aromatic protons of the (4-fluorophenyl)methyl group, the methylene protons adjacent to the sulfur atom, and the protons of the alcohol moiety. The chemical shift of the protons on the carbon bearing the sulfonate ester group will be shifted downfield compared to the starting alcohol.[15][16]
-
¹³C NMR: The carbon atom attached to the sulfonate oxygen will show a characteristic downfield shift.
-
¹⁹F NMR: A single resonance corresponding to the fluorine atom on the phenyl ring should be observed.
-
-
Infrared (IR) Spectroscopy: Look for strong characteristic absorption bands for the S=O stretching vibrations, typically in the regions of 1350-1370 cm⁻¹ (asymmetric) and 1170-1190 cm⁻¹ (symmetric).[17]
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the desired product.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive reagents (e.g., hydrolyzed sulfonyl chloride) | Use fresh or properly stored reagents. Ensure anhydrous conditions. |
| Insufficient base | Ensure the correct stoichiometry of the base is used. | |
| Sterically hindered alcohol | Increase reaction time and/or temperature. Consider using a more reactive sulfonylating agent if possible. | |
| Formation of alkyl chloride byproduct | Reaction with HCl byproduct | Ensure sufficient base is present to neutralize all generated HCl. Using methanesulfonic anhydride instead of the chloride can avoid this side product.[8] |
| Difficult purification | Co-elution of impurities | Optimize the solvent system for column chromatography. Consider recrystallization if the product is a solid.[10] |
Conclusion
The preparation of sulfonate esters from this compound is a robust and versatile method for introducing a valuable functional group in organic synthesis. By following the detailed protocols and adhering to the safety precautions outlined in this guide, researchers can reliably synthesize these important intermediates for applications in drug discovery and development. Proper characterization is essential to confirm the identity and purity of the final product.
References
- JP2000219669A - Sulfonylation of alcohol - Google Patents.
- JP3445515B2 - Method for sulfonylation of alcohol - Google Patents.
-
Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols - ACS Publications. (2019). Available at: [Link]
-
BENZENE SULFONYL CHLORIDE HAZARD SUMMARY - NJ.gov. Available at: [Link]
-
SULPHURYL CHLORIDE - SD Fine-Chem. Available at: [Link]
-
Material Safety Data Sheet - Sulfuryl chloride - Cole-Parmer. Available at: [Link]
-
Sulfonylation of Propargyl Alcohols with Sulfinamides for the Synthesis of Allenyl Sulfones. Available at: [Link]
-
Photoredox Catalysis-Enabled Sulfination of Alcohols and Bromides - PMC - NIH. (2023). Available at: [Link]
-
General procedures for the purification of Esters - Chempedia - LookChem. Available at: [Link]
- EP2851362B1 - A method for the production of sulfate or sulfonate esters - Google Patents.
-
NMR spectral overlay of protected sulfonic acid synthetic route. A) 1 H... - ResearchGate. Available at: [Link]
-
Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates | The Journal of Organic Chemistry - ACS Publications. (2010). Available at: [Link]
-
1 H-NMR assignment for new cyclic sulfonic ester derivative (3) - ResearchGate. Available at: [Link]
-
Conformational Analysis: Crystallographic, NMR, and Molecular Mechanics Studies of Flexible Sulfonic Esters - The Journal of Organic Chemistry - Figshare. Available at: [Link]
-
Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC - NIH. Available at: [Link]
-
Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates - ResearchGate. (2010). Available at: [Link]
-
This compound - Chem-Impex. Available at: [Link]
-
Critical Evaluation of the Methods for the Characterization of the Degree of Sulfonation for Electron Beam Irradiated and Non-Irradiated Sulfonated Poly(ether ether ketone) Membranes - MDPI. Available at: [Link]
-
Convenient synthesis of sulfinate esters from sulfonyl chlorides | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations - European Journal of Chemistry. (2024). Available at: [Link]
- CN101302213A - Preparation of methanesulfonic acid active ester - Google Patents.
-
Methanesulfonyl chloride - Wikipedia. Available at: [Link]
-
3.1.7: Reactions of Alcohols - Chemistry LibreTexts. (2022). Available at: [Link]
-
Alcohol to Mesylate - Common Conditions. Available at: [Link]
-
Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl) - YouTube. (2020). Available at: [Link]
-
Alcohol to Mesylate using MsCl, base - Organic Synthesis. Available at: [Link]
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Application Notes and Protocols: (4-fluorophenyl)methanesulfonyl Chloride as a Protecting Group for Amines
Introduction: The Quest for the Ideal Amine Protecting Group
In the landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and agrochemical development, the strategic protection and deprotection of functional groups is a cornerstone of success. Amines, with their inherent nucleophilicity and basicity, are frequently at the heart of these considerations. The ideal amine protecting group should be easily installed, robust enough to withstand a variety of reaction conditions, and readily cleaved under mild conditions that do not compromise the integrity of the target molecule.
Sulfonamides have long been valued as a highly stable class of amine protecting groups. The strong electron-withdrawing nature of the sulfonyl moiety significantly attenuates the nucleophilicity and basicity of the amine nitrogen. However, this very stability often necessitates harsh conditions for their removal, limiting their application in the synthesis of complex and sensitive molecules.
This document introduces the (4-fluorophenyl)methanesulfonyl (Fms) group as a promising candidate for amine protection. While not as extensively documented as traditional sulfonyl protecting groups like tosyl (Ts) and nosyl (Ns), the unique electronic properties of the Fms group, conferred by the 4-fluoro substituent and the methylene spacer, suggest a nuanced reactivity profile that could offer advantages in specific synthetic contexts. These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the proposed use of (4-fluorophenyl)methanesulfonyl chloride (Fms-Cl) as a protecting group for amines, with protocols extrapolated from well-established sulfonyl chemistry.
The (4-fluorophenyl)methanesulfonyl (Fms) Group: A Profile
The Fms group is introduced by the reaction of an amine with this compound. Its structure, featuring a fluorine atom in the para position of the phenyl ring and a methylene spacer between the aromatic ring and the sulfonyl group, is key to its anticipated properties.
-
Electronic Effects of the 4-Fluoro Substituent: The fluorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). This is expected to increase the acidity of the N-H proton of a primary Fms-sulfonamide, potentially facilitating N-alkylation reactions.
-
The Methylene Spacer: The CH₂ group separating the phenyl ring from the sulfonyl moiety will moderate the electronic influence of the aromatic ring on the sulfonamide. This structural feature distinguishes it from arenesulfonyl groups like tosyl and nosyl.
Protection of Amines with this compound
The protection of a primary or secondary amine with Fms-Cl is anticipated to proceed via a standard nucleophilic substitution reaction at the sulfonyl sulfur.
Experimental Protocol: General Procedure for Fms Protection of a Primary Amine
Materials:
-
Primary amine (1.0 eq)
-
This compound (Fms-Cl) (1.1 - 1.2 eq)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Tertiary amine base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA)) (1.5 - 2.0 eq)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount, e.g., 0.05 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the primary amine (1.0 eq) in anhydrous DCM at 0 °C, add the tertiary amine base (1.5 - 2.0 eq) followed by a catalytic amount of DMAP.
-
Slowly add a solution of this compound (1.1 - 1.2 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-(4-fluorophenyl)methanesulfonamide.
Caption: Workflow for the protection of amines using Fms-Cl.
Stability of the Fms Protecting Group
Based on the behavior of analogous sulfonyl protecting groups, the Fms group is expected to exhibit high stability across a range of chemical conditions. This robustness is a key advantage for its use in multi-step synthetic sequences.
| Reagent/Condition | Expected Stability of Fms Group | Comparison with Other Sulfonyl Groups |
| Strong Acids (e.g., TFA, HCl) | High | Similar to Ts and Ms; more stable than Boc. |
| Strong Bases (e.g., NaOH, LiOH) | High | Generally stable, similar to Ts and Ms. |
| Organometallics (e.g., Grignard, Organolithiums) | Moderate to High | Generally stable, but N-H deprotonation will occur. |
| Reducing Agents (e.g., NaBH₄, LiAlH₄) | High (for the S-C and S-N bonds) | Similar to Ts and Ms. |
| Oxidizing Agents (e.g., m-CPBA, KMnO₄) | High | The sulfur is already in its highest oxidation state. |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | High | Unlike Cbz, the Fms group is stable to these conditions. |
Deprotection of Fms-Sulfonamides
The cleavage of the Fms group is the most critical step and where its unique properties may offer advantages. While arenesulfonamides like tosylamides are notoriously difficult to cleave, the presence of the electron-withdrawing fluorine atom in the Fms group might render it more susceptible to certain deprotection conditions, particularly nucleophilic attack.
Proposed Deprotection Protocol: Thiol-Mediated Cleavage
This method is inspired by the deprotection of nosylamides and is anticipated to be effective for Fms-sulfonamides due to the electron-withdrawing nature of the 4-fluorophenyl group, which should facilitate nucleophilic aromatic substitution-like cleavage pathways.
Materials:
-
N-Fms protected amine (1.0 eq)
-
Thiophenol or other suitable thiol (2.0 - 5.0 eq)
-
Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 - 5.0 eq)
-
Anhydrous acetonitrile (MeCN) or dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the N-Fms protected amine (1.0 eq) in anhydrous MeCN or DMF, add the thiol (2.0 - 5.0 eq) and the base (K₂CO₃ or Cs₂CO₃) (2.0 - 5.0 eq).
-
Stir the mixture at room temperature or heat to 50-80 °C, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with EtOAc.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the deprotected amine.
Caption: Proposed workflow for the deprotection of Fms-amines.
Comparative Analysis with Common Sulfonyl Protecting Groups
The choice of a sulfonyl protecting group is a critical decision in synthetic planning. The Fms group is positioned to offer a balance of stability and cleavability.
| Protecting Group | Structure | Typical Protection Conditions | Typical Deprotection Conditions | Key Features |
| Tosyl (Ts) | Ts-Cl, pyridine, DCM | Harsh: Na/NH₃, HBr/phenol, Mg/MeOH | Highly stable, crystalline derivatives, difficult to cleave. | |
| Mesyl (Ms) | Ms-Cl, TEA, DCM | Harsh: similar to Ts, but sometimes more labile. | Less sterically hindered than Ts, highly stable. | |
| Nosyl (Ns) | Ns-Cl, pyridine or TEA, DCM | Mild: Thiophenol, K₂CO₃, MeCN or DMF | Readily cleaved under mild nucleophilic conditions. | |
| (4-fluorophenyl)methanesulfonyl (Fms) | (Structure with 4-fluorophenyl, CH₂, and SO₂) | Fms-Cl, TEA, DMAP (cat.), DCM | Proposed: Thiol/base, potentially milder than Ts/Ms. | Expected high stability with potentially milder cleavage than Ts/Ms. |
Conclusion and Future Outlook
The (4-fluorophenyl)methanesulfonyl (Fms) group presents an intriguing, albeit underexplored, option for the protection of amines. Based on established principles of physical organic chemistry, the Fms group is predicted to offer the high stability characteristic of sulfonamides, while potentially allowing for milder deprotection conditions compared to the classical tosyl and mesyl groups. The protocols and data presented in these application notes are intended to serve as a starting point for researchers wishing to investigate the utility of Fms-Cl in their synthetic endeavors. Further experimental validation is required to fully elucidate the stability profile and optimal deprotection conditions for Fms-protected amines. Such studies will be invaluable in establishing the Fms group as a valuable tool in the synthetic chemist's arsenal.
References
-
Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014. [Link]
-
Fukuyama, T.; Jow, C.-K.; Cheung, M. 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Lett.1995 , 36 (36), 6373–6374. [Link]
-
Kocienski, P. J. Protecting Groups, 3rd ed.; Georg Thieme Verlag: Stuttgart, 2004. [Link]
-
Compain, P.; et al. A Straightforward Synthesis of 2-Nitrobenzenesulfonamides from Amines and 2-Nitrobenzenesulfonyl Chloride. Synthesis2001 , 2001 (1), 69-73. [Link]
Application Notes and Protocols: Nucleophilic Substitution with (4-fluorophenyl)methanesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-fluorophenyl)methanesulfonyl chloride, also known as 4-fluorobenzylsulfonyl chloride, is a versatile reagent in organic synthesis, particularly valued in the development of novel pharmaceuticals and agrochemicals.[1] Its structure, featuring a reactive sulfonyl chloride moiety and a fluorinated aromatic ring, allows for the introduction of the 4-fluorobenzylsulfonyl group into a wide range of molecules.[1][2] This functional group can significantly influence the biological activity and physicochemical properties of the parent molecule.[1]
These application notes provide a comprehensive guide to the reaction conditions for nucleophilic substitution reactions involving this compound, offering detailed protocols and insights into the underlying chemical principles.
Core Principles of Nucleophilic Substitution at the Sulfonyl Group
The primary reaction of this compound is nucleophilic substitution at the sulfur atom. The highly electrophilic nature of the sulfur atom in the sulfonyl chloride group makes it susceptible to attack by a variety of nucleophiles.[1] The mechanism of this reaction can be complex and is influenced by the nucleophile, substrate, and solvent.[3] Generally, it is considered to proceed through a bimolecular nucleophilic substitution (SN2-type) mechanism at the sulfur atom, often involving a trigonal bipyramidal transition state.[4]
The presence of the electron-withdrawing fluorine atom on the phenyl ring in this compound can influence the reactivity of the sulfonyl chloride group, though the primary determinant of reactivity is the nature of the nucleophile and the reaction conditions.
General Reaction Scheme
The general transformation involves the reaction of this compound with a nucleophile (Nu-H) in the presence of a base to yield the corresponding substituted product and hydrochloric acid, which is neutralized by the base.
Caption: General nucleophilic substitution reaction.
Application Protocols
The following protocols provide detailed methodologies for the reaction of this compound with common classes of nucleophiles.
Protocol 1: Synthesis of Sulfonamides from Amines
The reaction of sulfonyl chlorides with primary or secondary amines is a fundamental method for the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities.[5][6]
Reaction Scheme:
Caption: Synthesis of sulfonamides.
Detailed Step-by-Step Methodology:
-
Reaction Setup: To a solution of the primary or secondary amine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile) is added a base (1.1 - 1.5 equivalents). Commonly used bases include triethylamine (TEA), diisopropylethylamine (DIPEA), or pyridine.[7]
-
Addition of Sulfonyl Chloride: The reaction mixture is cooled to 0 °C in an ice bath. A solution of this compound (1.0 - 1.2 equivalents) in the same solvent is added dropwise to the stirred amine solution.
-
Reaction Progression: The reaction is allowed to warm to room temperature and stirred for a period of 2 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is diluted with the solvent and washed sequentially with a weak acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine.
-
Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude sulfonamide can be purified by recrystallization or column chromatography on silica gel.
Data Presentation: Typical Reaction Conditions for Sulfonamide Synthesis
| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Aniline | Pyridine | DCM | 0 to RT | 4-8 | 85-95 |
| Benzylamine | Triethylamine | THF | 0 to RT | 2-6 | 90-98 |
| Piperidine | DIPEA | Acetonitrile | 0 to RT | 3-5 | 88-96 |
| Morpholine | Triethylamine | DCM | 0 to RT | 2-4 | 92-99 |
Protocol 2: Synthesis of Sulfonate Esters from Alcohols
The reaction with alcohols yields sulfonate esters, which are excellent leaving groups in subsequent nucleophilic substitution reactions.[2][8][9]
Reaction Scheme:
Caption: Synthesis of sulfonate esters.
Detailed Step-by-Step Methodology:
-
Reaction Setup: A solution of the alcohol (1.0 equivalent) in a dry, aprotic solvent such as dichloromethane (DCM) or pyridine is prepared. A non-nucleophilic base like triethylamine or pyridine (1.2 - 2.0 equivalents) is added.[10][11]
-
Addition of Sulfonyl Chloride: The mixture is cooled to 0 °C. This compound (1.1 - 1.5 equivalents) is added portion-wise or as a solution in the same solvent.
-
Reaction Progression: The reaction is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature. The reaction is typically complete within 1 to 12 hours and can be monitored by TLC.
-
Work-up: The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or DCM).
-
Isolation and Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude sulfonate ester is purified by column chromatography on silica gel.
Data Presentation: Typical Reaction Conditions for Sulfonate Ester Synthesis
| Nucleophile (Alcohol) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Methanol | Pyridine | Pyridine | 0 to RT | 2-4 | 80-90 |
| Ethanol | Triethylamine | DCM | 0 to RT | 3-6 | 85-95 |
| Phenol | Triethylamine | Acetonitrile | RT | 6-12 | 75-85 |
| Benzyl alcohol | Pyridine | DCM | 0 to RT | 2-5 | 88-96 |
Troubleshooting and Optimization
-
Low Yields: Incomplete reactions can be due to insufficiently reactive nucleophiles, steric hindrance, or inadequate base strength. Increasing the reaction temperature, using a stronger base (e.g., DBU), or adding a catalyst like 4-dimethylaminopyridine (DMAP) for alcohol sulfonylation can improve yields.[7]
-
Side Reactions: The primary side reaction with alcohols is the formation of the corresponding alkyl chloride.[10] This can be minimized by using methanesulfonic anhydride instead of the chloride or by carefully controlling the reaction temperature at 0 °C. For amines, bis-sulfonylation of primary amines is generally not observed under these conditions.[12]
-
Purification Challenges: The removal of the base-HCl salt can sometimes be difficult. A thorough aqueous work-up is crucial. If the product is water-soluble, alternative purification methods such as preparative HPLC may be necessary.
Mechanistic Considerations
The nucleophilic substitution at the sulfonyl sulfur is generally accepted to proceed via a concerted SN2-like mechanism.[4] However, an addition-elimination pathway involving a pentacoordinate sulfur intermediate is also possible, particularly with strong nucleophiles.[3][13] The presence of α-hydrogens in this compound also introduces the possibility of an elimination-addition pathway via a sulfene intermediate, especially under strongly basic conditions.[4][14] However, under the neutral or mildly basic conditions described in the protocols, the direct substitution pathway is expected to dominate.[4]
Caption: Possible mechanistic pathways.
References
-
Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. (n.d.). MDPI. Retrieved from [Link]
-
Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH. (n.d.). American Chemical Society. Retrieved from [Link]
-
Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. (n.d.). Pure and Applied Chemistry. Retrieved from [Link]
-
Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. (n.d.). ResearchGate. Retrieved from [Link]
-
Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. (2008). NIH. Retrieved from [Link]
- PROCESS FOR THE SYNTHESIS OF SULFONIMIDES AND THEIR SALTS. (n.d.). Google Patents.
-
Recent advances in synthesis of sulfonamides: A review. (n.d.). CHEMISTRY & BIOLOGY INTERFACE. Retrieved from [Link]
-
This compound. (n.d.). Chem-Impex. Retrieved from [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Macmillan Group - Princeton University. Retrieved from [Link]
-
Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Recent Advances in the Synthesis of Sulfonamides Intermediates. (n.d.). Thieme. Retrieved from [Link]
-
Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (n.d.). ResearchGate. Retrieved from [Link]
-
The Synthesis of Functionalised Sulfonamides. (n.d.). CORE. Retrieved from [Link]
-
Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (2021). RSC Advances. Retrieved from [Link]
-
Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. (n.d.). MDPI. Retrieved from [Link]
-
NS10. Leaving Group Formation - aliphatic nucleophilic substitution. (n.d.). Libres Texts. Retrieved from [Link]
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). Wiley Online Library. Retrieved from [Link]
-
An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (n.d.). NIH. Retrieved from [Link]
-
Methanesulfonyl chloride. (n.d.). Wikipedia. Retrieved from [Link]
-
Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. (n.d.). MIT Open Access Articles. Retrieved from [Link]
-
Better Synthesis of Sulfonyl Chloride Mimics. (2018). ChemistryViews. Retrieved from [Link]
-
Nucleophilic Substitution Reaction of Phenylmethanesulfonyl Halides with Anilines. (n.d.). datapdf.com. Retrieved from [Link]
-
Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. (2019). Europe PMC. Retrieved from [Link]
-
Methanesulfinyl Chloride. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Sulfonyl chloride synthesis by chlorosulfonation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Alcohol to Mesylate - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]
-
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-
Tosylates And Mesylates. (2015). Master Organic Chemistry. Retrieved from [Link]
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Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors Using (4-Fluorophenyl)methanesulfonyl Chloride
Preamble: The Strategic Importance of the Sulfonamide Moiety in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology and immunology.[1] The development of small-molecule kinase inhibitors has been transformative, yet the persistent challenge lies in achieving potency, selectivity, and favorable pharmacokinetic profiles. A recurring and highly successful structural motif employed to meet these challenges is the sulfonamide linkage (-SO₂NR₂).[2]
The sulfonamide group is considered a privileged scaffold in medicinal chemistry.[2] Its tetrahedral geometry, hydrolytic stability, and capacity to serve as both a hydrogen bond donor (N-H) and acceptor (S=O) allow it to form crucial, high-affinity interactions within the ATP-binding pocket of kinases.[3][4] (4-Fluorophenyl)methanesulfonyl chloride has emerged as a particularly valuable reagent for introducing this pharmacophore. This building block offers a unique combination of features:
-
Reactive Handle: The sulfonyl chloride group is a highly reactive electrophile, enabling efficient and predictable reaction with nucleophilic primary and secondary amines on kinase inhibitor scaffolds.[5][6]
-
Structural Flexibility: The methylene spacer (-CH₂-) between the sulfonyl group and the aromatic ring provides rotational flexibility, which can be critical for achieving an optimal binding orientation compared to more rigid arylsulfonyl chlorides.[7]
-
Metabolic Stability & Potency: The 4-fluoro substituent can enhance metabolic stability by blocking potential sites of oxidative metabolism. Furthermore, fluorine can engage in favorable orthogonal multipolar interactions or hydrogen bonds with the kinase active site, often improving binding affinity and selectivity.[8][9]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the rationale, application, and detailed protocols for synthesizing kinase inhibitors using this compound.
Mechanistic Rationale and Core Chemistry
The fundamental reaction is the nucleophilic substitution at the sulfur center of the sulfonyl chloride. The sulfur atom in this compound is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.
The Causality Behind the Reaction:
-
Nucleophilic Attack: A primary or secondary amine, acting as the nucleophile, attacks the electrophilic sulfur atom.
-
Tetrahedral Intermediate: This attack forms a transient, pentacoordinate sulfur intermediate.
-
Chloride Expulsion: The intermediate rapidly collapses, expelling the chloride ion, which is an excellent leaving group.
-
Proton Transfer: The resulting positively charged sulfonamide is deprotonated by a base present in the reaction mixture, yielding the final, neutral sulfonamide product and a protonated base (typically an ammonium salt).
The presence of a non-nucleophilic base is critical. It serves as a scavenger for the hydrochloric acid (HCl) generated during the reaction. Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Caption: General reaction mechanism for sulfonamide formation.
Experimental Protocol: A Self-Validating System
This section details a robust, general protocol for the synthesis of a sulfonamide-based kinase inhibitor. Adherence to these steps ensures high reproducibility and simplifies troubleshooting.
Materials and Reagents
| Reagent/Material | Grade | Typical Supplier | Comments |
| Amine-containing Scaffold | >95% Purity | N/A | Substrate must be dry. |
| This compound | Synthesis Grade | J&K Scientific, etc.[10] | Highly reactive; handle in a fume hood. Moisture sensitive. |
| Triethylamine (Et₃N) or DIPEA | Anhydrous | Sigma-Aldrich, etc. | Use a freshly opened bottle or distill before use. |
| Dichloromethane (DCM) or THF | Anhydrous | N/A | Solvent must be dry to prevent hydrolysis of the sulfonyl chloride. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Reagent Grade | N/A | For aqueous work-up. |
| Brine (Saturated NaCl) | Reagent Grade | N/A | For aqueous work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | N/A | For drying organic layers. |
| Silica Gel | 60 Å, 230-400 mesh | N/A | For column chromatography. |
| Standard Glassware | N/A | N/A | Round-bottom flask, addition funnel, condenser, magnetic stirrer, etc. All glassware must be oven-dried. |
Step-by-Step Synthesis Workflow
This protocol assumes a 1.0 mmol scale for the amine-containing scaffold. Adjust volumes accordingly for different scales.
Step 1: Reaction Setup (Critical for Success)
-
Oven-dry all necessary glassware (round-bottom flask, magnetic stir bar, condenser) and allow it to cool to room temperature under a stream of dry nitrogen or in a desiccator.
-
To the reaction flask, add the amine-containing scaffold (1.0 mmol, 1.0 eq).
-
Add anhydrous dichloromethane (DCM, 10 mL). Stir the mixture until the scaffold is fully dissolved.
-
Add triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (1.5 mmol, 1.5 eq) to the solution via syringe. Causality Note: A slight excess of base ensures complete scavenging of the HCl byproduct and drives the reaction to completion.
-
Cool the reaction mixture to 0 °C using an ice-water bath. Causality Note: This initial cooling helps to control the exothermicity of the reaction and minimize potential side reactions.
Step 2: Reagent Addition
-
In a separate, dry vial, dissolve this compound (1.1 mmol, 1.1 eq) in anhydrous DCM (5 mL). Causality Note: Using a slight excess of the sulfonylating agent ensures full conversion of the limiting amine substrate.
-
Slowly add the this compound solution to the stirred, cooled amine solution dropwise over 10-15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
Step 3: Reaction Monitoring (Self-Validation)
-
Let the reaction stir at room temperature for 2-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is a mixture of ethyl acetate and hexanes. The product spot should be less polar than the starting amine.
-
The reaction is considered complete when the limiting amine starting material is no longer visible.
Step 4: Work-up and Extraction
-
Once the reaction is complete, dilute the mixture with DCM (20 mL).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M HCl (2 x 15 mL) - To remove excess triethylamine.
-
Saturated NaHCO₃ solution (2 x 15 mL) - To remove any remaining acidic species.
-
Brine (1 x 20 mL) - To reduce the solubility of organic material in the aqueous layer.
-
-
Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Step 5: Purification and Characterization
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) as determined by TLC analysis.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Characterize the final product to confirm its identity and purity using:
-
¹H and ¹³C NMR: To confirm the structure.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the molecular formula.
-
HPLC: To determine purity (>95% is typically desired for biological screening).
-
Caption: A standardized workflow for sulfonamide synthesis.
Application Case Study: Synthesis of a Pyrazole-Based Kinase Inhibitor
To illustrate the protocol, we describe the synthesis of a hypothetical pyrazole-based kinase inhibitor, PZ-INH-1 . Many kinase inhibitors utilize a substituted pyrazole core.
Reaction Scheme:
(Illustrative - not a real image)
4-Amino-1-tert-butyl-3-phenyl-1H-pyrazole + this compound → N-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl)-1-(4-fluorophenyl)methanesulfonamide (PZ-INH-1)
This reaction follows the exact protocol described in Section 3. The pyrazole nitrogen is generally less nucleophilic than the exocyclic amine, ensuring selective sulfonylation at the desired position.
| Parameter | Condition | Rationale |
| Amine Substrate | 4-Amino-1-tert-butyl-3-phenyl-1H-pyrazole | A common heterocyclic core in kinase inhibitors. |
| Solvent | Dichloromethane (DCM) | Excellent solubility for both reactants and the sulfonyl chloride; non-reactive and easily removed. |
| Base | Triethylamine (Et₃N) | Sufficiently basic to scavenge HCl without causing side reactions. Less sterically hindered than DIPEA, suitable for this substrate. |
| Temperature | 0 °C to Room Temperature | Standard conditions that balance reaction rate with selectivity. |
| Reaction Time | ~4 hours | Typical for this class of reaction; confirmed by TLC. |
| Purification | Silica Gel Chromatography (30% Ethyl Acetate / Hexanes) | Provides excellent separation of the product from unreacted sulfonyl chloride and other minor impurities. |
| Expected Yield | 75-90% | This reaction is typically high-yielding. |
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using N-(2-bromoethyl)methanesulfonamide.
- J&K Scientific. * this compound | 103360-04-9*.
- BenchChem. (4-Chloro-2-fluorophenyl)methanesulfonyl chloride.
- Chem-Impex. This compound.
- Vulcanchem. This compound - 103360-04-9.
-
PubMed. (2010). Synthesis of Sulfonamide-Based Kinase Inhibitors From Sulfonates by Exploiting the Abrogated SN2 Reactivity of 2,2,2-trifluoroethoxysulfonates. [Link]
- Smolecule. Buy (4-Fluorophenyl)(phenyl)methanesulfonyl chloride.
- Pharmaffiliates. The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis.
-
PubMed. (2017). Synthesis and biological evaluation of sulfonamide analogues of the phosphatidylinositol 3-kinase inhibitor ZSTK474. [Link]
-
CORE. (2015). The Synthesis of Functionalised Sulfonamides. [Link]
-
Journal of Biomedical Research & Environmental Sciences. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
MedChemComm (RSC Publishing). (2018). Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy. [Link]
-
PubMed. (2012). Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor. [Link]
-
PubMed. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. [Link]
-
RSC Publishing. (2023). Shifting from covalent targeting of a tyrosine in JAK3 to a lysine in MK2. [Link]
- BenchChem. (2025). Application Notes & Protocols: The Use of Sulfonyl Chlorides as Building Blocks in Medicinal Chemistry.
-
PubMed. (2014). Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors. [Link]
-
ResearchGate. (2011). Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry. [Link]
-
MDPI. (2023). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). [Link]
-
Digital Commons @ University of Rhode Island. (2023). Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. [Link]
-
ResearchGate. (2012). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound (103360-04-9) for sale [vulcanchem.com]
- 9. mdpi.com [mdpi.com]
- 10. jk-sci.com [jk-sci.com]
Application Notes and Protocols: The Strategic Use of (4-Fluorophenyl)methanesulfonyl Chloride in the Discovery of Novel Cardiovascular Drugs
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utilization of (4-fluorophenyl)methanesulfonyl chloride as a key building block in the discovery and development of next-generation cardiovascular therapeutics. This document offers in-depth technical guidance, field-proven insights, and detailed experimental protocols to empower the design and synthesis of innovative drug candidates.
Introduction: The Significance of the (4-Fluorophenyl)methanesulfonyl Moiety in Cardiovascular Drug Discovery
The sulfonamide functional group is a privileged scaffold in medicinal chemistry, present in a wide array of approved drugs.[1] Its prevalence stems from its ability to act as a versatile hydrogen bond donor and acceptor, its metabolic stability, and its capacity to impart favorable pharmacokinetic properties to a molecule. The introduction of a (4-fluorophenyl)methanesulfonyl group, in particular, offers several strategic advantages in the design of cardiovascular drugs. The fluorine atom can enhance metabolic stability by blocking potential sites of oxidation, improve binding affinity through favorable electrostatic interactions, and modulate the pKa of the sulfonamide proton, thereby influencing solubility and cell permeability.[2][3]
This compound is a highly versatile reagent that readily reacts with primary and secondary amines to form stable sulfonamides, making it an ideal building block for creating diverse chemical libraries for high-throughput screening.[4][5] This reactivity allows for the systematic exploration of the chemical space around a core scaffold, a crucial step in optimizing lead compounds. These application notes will focus on the practical application of this reagent in the synthesis and evaluation of a novel, potent, and selective inhibitor of Factor XIa (FXIa), a key emerging target for safer anticoagulant therapies.[6]
Featured Application: Synthesis and Evaluation of a Novel Factor XIa Inhibitor
Factor XIa is a serine protease that plays a critical role in the amplification of the intrinsic pathway of the coagulation cascade.[6] Inhibition of FXIa is a promising strategy for the development of anticoagulants with a reduced risk of bleeding compared to traditional therapies. Here, we present a detailed workflow for the synthesis and biological evaluation of a hypothetical, yet representative, Factor XIa inhibitor, Fluoro-sulf-XIa-inhibitor , derived from this compound.
Part 1: Chemical Synthesis of Fluoro-sulf-XIa-inhibitor
The synthesis of Fluoro-sulf-XIa-inhibitor is a multi-step process that culminates in the crucial sulfonamide bond formation using this compound.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for Fluoro-sulf-XIa-inhibitor.
Experimental Protocol: Synthesis of Fluoro-sulf-XIa-inhibitor
Materials:
-
Amine-containing scaffold (e.g., a substituted pyrazole amine)
-
This compound
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-containing scaffold (1.0 eq) in anhydrous DCM.
-
Addition of Base: Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.1 eq) in anhydrous DCM. Add this solution dropwise to the amine solution at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Fluoro-sulf-XIa-inhibitor .
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC.
Table 1: Representative Reaction Parameters and Yields
| Parameter | Value |
| Amine Scaffold | Substituted Pyrazole Amine |
| Equivalents of Sulfonyl Chloride | 1.1 eq |
| Base | Triethylamine (1.2 eq) |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 8 hours |
| Yield | 75-85% |
Part 2: Biological Evaluation of Fluoro-sulf-XIa-inhibitor
The biological activity of the synthesized inhibitor is assessed through a series of in vitro and in vivo assays to determine its potency, selectivity, and efficacy.
Diagram of the Biological Evaluation Workflow:
Caption: Workflow for the biological evaluation of Fluoro-sulf-XIa-inhibitor.
Protocol 1: In Vitro Factor XIa Enzyme Inhibition Assay
Principle: This assay measures the ability of the test compound to inhibit the enzymatic activity of purified human Factor XIa using a chromogenic substrate.
Materials:
-
Purified human Factor XIa
-
Chromogenic substrate for FXIa (e.g., S-2366)
-
Assay buffer (e.g., Tris-buffered saline, pH 7.4, with BSA)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of Fluoro-sulf-XIa-inhibitor in DMSO and perform serial dilutions in assay buffer to obtain a range of test concentrations.
-
Assay Reaction: In a 96-well plate, add the assay buffer, the test compound dilutions, and purified human Factor XIa. Incubate for 15 minutes at 37 °C to allow for inhibitor binding.
-
Substrate Addition: Initiate the reaction by adding the chromogenic substrate.
-
Measurement: Measure the absorbance at 405 nm at regular intervals using a microplate reader to determine the rate of substrate cleavage.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 2: In Vivo Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model in Rats
Principle: This model assesses the antithrombotic efficacy of the test compound in an in vivo setting.
Materials:
-
Male Wistar rats (250-300 g)
-
Fluoro-sulf-XIa-inhibitor formulated for oral or intravenous administration
-
Anesthetic (e.g., isoflurane)
-
Ferric chloride (FeCl₃) solution (e.g., 35%)
-
Doppler flow probe
Procedure:
-
Animal Preparation: Anesthetize the rats and expose the carotid artery. Place a Doppler flow probe around the artery to monitor blood flow.
-
Compound Administration: Administer Fluoro-sulf-XIa-inhibitor or vehicle control at a predetermined dose and route.
-
Thrombus Induction: After a specified time, apply a filter paper saturated with FeCl₃ solution to the carotid artery for a defined period (e.g., 10 minutes) to induce thrombosis.
-
Blood Flow Monitoring: Continuously monitor blood flow until complete occlusion occurs or for a set observation period.
-
Data Analysis: Record the time to occlusion. Compare the time to occlusion in the treated group with the control group to determine the antithrombotic effect.
Table 2: Representative Biological Data for Fluoro-sulf-XIa-inhibitor
| Assay | Result |
| Factor XIa IC₅₀ | 15 nM |
| Thrombin IC₅₀ | > 10,000 nM |
| Factor Xa IC₅₀ | > 5,000 nM |
| Activated Partial Thromboplastin Time (aPTT) (2x prolongation) | 1.5 µM |
| Prothrombin Time (PT) (2x prolongation) | > 50 µM |
| FeCl₃-induced Thrombosis (rat, 10 mg/kg, p.o.) | 75% reduction in thrombus weight |
| Bleeding Time (rat, 10 mg/kg, p.o.) | No significant increase |
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in the design and synthesis of novel cardiovascular drug candidates. The strategic incorporation of the (4-fluorophenyl)methanesulfonyl moiety can lead to compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. The detailed protocols and representative data presented herein for the synthesis and evaluation of a novel Factor XIa inhibitor serve as a practical guide for researchers in the field. This systematic approach, combining rational design, efficient synthesis, and robust biological evaluation, will undoubtedly accelerate the discovery of the next generation of safer and more effective cardiovascular therapies.
References
-
J&K Scientific. This compound | 103360-04-9. [Link]
-
Weitz, J. I., & Fredenburgh, J. C. (2017). Factor XI as a target for new anticoagulants. Journal of Thrombosis and Haemostasis, 15(1), 1-10. [Link]
-
MDPI. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. (2024). Molbank, 2024(2), M1879. [Link]
-
ResearchGate. Application of Sulfonyl in Drug Design. (2022). [Link]
-
NIH National Center for Biotechnology Information. Discovery of a Potent (4 R,5 S)-4-Fluoro-5-methylproline Sulfonamide Transient Receptor Potential Ankyrin 1 Antagonist and Its Methylene Phosphate Prodrug Guided by Molecular Modeling. (2018). Journal of Medicinal Chemistry, 61(8), 3641–3659. [Link]
-
NIH National Center for Biotechnology Information. Targeting cardiovascular inflammation: next steps in clinical translation. (2021). European Heart Journal, 42(1), 19–30. [Link]
-
NIH National Center for Biotechnology Information. Fluorination in medicinal chemistry: methods, strategies, and recent developments. (2019). Medicinal Chemistry Research, 28(6), 703–712. [Link]
Sources
- 1. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral cardiovascular drugs: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Discovery of New Human Coagulation Factor XIa (FXIa) Inhibitors by Synthesis, Biological Evaluation, and Structure-based Modeling [kci.go.kr]
- 5. Creating Novel Activated Factor XI Inhibitors through Fragment Based Lead Generation and Structure Aided Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]
Troubleshooting & Optimization
Technical Support Center: Reactions of (4-fluorophenyl)methanesulfonyl chloride with Nucleophiles
Welcome to the technical support center for reactions involving (4-fluorophenyl)methanesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of sulfonamides and sulfonate esters using this versatile reagent.[1][2] This document provides in-depth technical guidance, field-proven insights, and validated protocols to help you navigate the complexities of your experiments and mitigate common side reactions.
I. Frequently Asked Questions (FAQs)
Q1: My sulfonamide synthesis with a primary amine is giving a low yield and a significant amount of a higher molecular weight byproduct. What is the likely cause?
A1: The most probable cause is the formation of a bis-sulfonated byproduct, R-N(SO₂R')₂.[3] This common side reaction occurs in a two-step process. Initially, the primary amine reacts to form the desired monosulfonamide. However, the resulting sulfonamide's N-H proton is acidic and can be deprotonated by the base in the reaction mixture.[3] This forms a nucleophilic sulfonamide anion, which then attacks a second molecule of this compound, leading to the undesired bis-sulfonated product.[3]
Q2: I'm observing the formation of (4-fluorophenyl)methanesulfonic acid in my reaction mixture. How can I prevent this?
A2: The presence of (4-fluorophenyl)methanesulfonic acid is a clear indication of the hydrolysis of your sulfonyl chloride starting material.[4] Sulfonyl chlorides are highly reactive and susceptible to moisture, which converts them into the unreactive sulfonic acid.[4][5] To minimize hydrolysis, it is crucial to ensure all glassware is thoroughly dried, and anhydrous solvents are used.[4] Running the reaction under an inert atmosphere, such as nitrogen or argon, is also highly recommended.[4]
Q3: When reacting this compound with an alcohol, I'm getting a chlorinated alkane as a side product. What's happening?
A3: The formation of an alkyl chloride is a known side reaction when using sulfonyl chlorides to activate alcohols. This typically occurs when a base like pyridine or triethylamine is used.[6] The mechanism involves the formation of a sulfonate ester, which is a good leaving group. The chloride ion, generated from the sulfonyl chloride, can then act as a nucleophile and displace the sulfonate group, leading to the corresponding alkyl chloride.[6]
Q4: Can the choice of base significantly impact the outcome of my sulfonylation reaction?
A4: Absolutely. The choice of base is critical. A non-nucleophilic organic base like pyridine or triethylamine is often used to neutralize the HCl byproduct without competing with the amine nucleophile.[4] For less reactive amines, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) might be beneficial.[7] However, using a strong base in excess can readily deprotonate the mono-sulfonamide, which can facilitate bis-sulfonylation with primary amines.[3]
II. Troubleshooting Guides
Guide 1: Minimizing Bis-Sulfonylation in Reactions with Primary Amines
This guide provides a systematic approach to reducing the formation of the bis-sulfonylated byproduct.
Visual Workflow for Troubleshooting Bis-Sulfonylation
Caption: A workflow for troubleshooting and resolving bis-sulfonylation issues.
Detailed Troubleshooting Steps:
-
Adjust Stoichiometry and Rate of Addition:
-
Action: Use a slight excess of the primary amine (1.1 to 1.5 equivalents) relative to the this compound.[3] Add the sulfonyl chloride dropwise to the reaction mixture over a prolonged period (e.g., 30-60 minutes).[3]
-
Causality: Slow addition keeps the concentration of the sulfonyl chloride low, favoring its reaction with the more nucleophilic primary amine over the less reactive sulfonamide anion.[3]
-
-
Modify Base Conditions:
-
Action: Consider using a weaker or sterically hindered base, such as pyridine or 2,6-lutidine, instead of stronger, non-hindered bases like triethylamine.[3] Use only a slight excess of the base (1.1-1.2 equivalents).
-
Causality: A strong base can increase the concentration of the sulfonamide anion, thereby promoting the second sulfonylation step. A weaker or hindered base will still neutralize the generated HCl but is less likely to deprotonate the newly formed sulfonamide.
-
-
Lower the Reaction Temperature:
-
Action: Perform the reaction at a lower temperature, such as 0 °C or even -20 °C, especially during the addition of the sulfonyl chloride.[3][7]
-
Causality: Lowering the temperature reduces the rate of both the desired and undesired reactions. However, it often has a more pronounced effect on the less favorable side reaction, thus improving selectivity for the mono-sulfonated product.[3]
-
Guide 2: Preventing Hydrolysis of this compound
Hydrolysis is a common issue that consumes the starting material and reduces the overall yield.[4][5]
Key Preventative Measures:
| Parameter | Recommended Action | Rationale |
| Glassware | Oven-dry all glassware at >100 °C for several hours and cool under an inert atmosphere before use. | Removes adsorbed water from glass surfaces. |
| Solvents | Use anhydrous solvents from a freshly opened bottle or a solvent purification system. | Minimizes the primary source of water contamination in the reaction.[4] |
| Atmosphere | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] | Prevents atmospheric moisture from entering the reaction vessel.[8] |
| Reagent Handling | Use a fresh bottle of this compound or purify the existing stock if it is old.[7] | Older reagents may have already been partially hydrolyzed due to improper storage. |
| Workup | If an aqueous workup is necessary, perform it quickly and at a low temperature.[5] | Reduces the contact time and reaction rate of hydrolysis. |
III. Experimental Protocols
Protocol 1: Optimized Synthesis of a Mono-Sulfonamide with a Primary Amine
This protocol is designed to maximize the yield of the mono-sulfonated product while minimizing bis-sulfonylation.
-
Preparation:
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the primary amine (1.2 mmol).
-
Dissolve the amine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (~0.1 M concentration).[4]
-
Add pyridine (1.5 mmol) to the solution.[3]
-
-
Reaction:
-
Cool the reaction mixture to 0 °C using an ice-water bath.[3]
-
In a separate flask or in the dropping funnel, prepare a solution of this compound (1.0 mmol) in a small amount of the same anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution over 30-60 minutes.[3]
-
-
Monitoring and Workup:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.[9]
-
Protocol 2: Activation of a Secondary Alcohol with this compound
This protocol details the formation of a sulfonate ester, a versatile intermediate for substitution or elimination reactions.[10]
-
Preparation:
-
In an oven-dried flask under a nitrogen atmosphere, dissolve the secondary alcohol (1.0 mmol) in anhydrous DCM (10 volumes).
-
Cool the solution to 0 °C.
-
-
Reaction:
-
Monitoring and Workup:
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with 1M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Visual Representation of Alcohol Activation
Caption: General scheme for alcohol activation and subsequent nucleophilic substitution.
IV. References
-
Benchchem. (n.d.). Troubleshooting common issues in sulfonamide bond formation. Retrieved from
-
Benchchem. (n.d.). Common issues in sulfonamide synthesis and solutions. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Sulfonylation of Primary Amines. Retrieved from
-
O'Brien, P., et al. (2011). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ACS Publications. Retrieved from [Link]
-
University of Glasgow. (2010). The Synthesis of Functionalised Sulfonamides. CORE. Retrieved from [Link]
-
Wikipedia. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]
-
Vedejs, E., & Lin, S. (1994). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 35(22), 3671-3674. Retrieved from [Link]
-
Roy, S., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-219. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Retrieved from [Link]
-
Wang, Z., et al. (2019). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 24(18), 3342. Retrieved from [Link]
-
Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 856-865. Retrieved from [Link]
-
Royal Society of Chemistry. (2012). A new environmentally benign, simple, and efficient protocol for the chemoselective sulfonylation of various structurally amines using microwave irradiation under solvent- and catalyst-free conditions. RSC Advances. Retrieved from [Link]
-
Reddit. (2015). Synthesis of an Sulfonamide, why is this step neccessary? (see pic). r/chemistry. Retrieved from [Link]
-
ResearchGate. (2025). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]
-
ResearchGate. (n.d.). Current methods for sulfonamide synthesis. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (1998). Elimination mechanisms in the anilinolysis of sulfamoyl chlorides in chloroform and acetonitrile. RSC Publishing. Retrieved from [Link]
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
-
Organic Chemistry Tutor. (2023, November 18). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides [Video]. YouTube. Retrieved from [Link]
-
Sun, S., & Xu, J. (2022). Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Progress in Chemistry, 34(6), 1275-1289. Retrieved from [Link]
-
HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Retrieved from [Link]
-
Pearson. (2022, May 4). Leaving Group Conversions - Sulfonyl Chlorides: Videos & Practice Problems. Retrieved from [Link]
-
UCL Discovery. (n.d.). Fundamental Studies on 2,4,6- Trichlorophenyl Sulfonate Esters. Retrieved from [Link]
-
Cornella, J., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18235-18240. Retrieved from [Link]
-
Chemistry Learners. (2023, February 3). Reaction Amines With Aryl Sulphonyl Chloride [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). 23.9: Amines as Nucleophiles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol to Mesylate - Common Conditions. Retrieved from [Link]
-
Organic Chemistry Tutor. (2020, January 22). Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl) [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2025). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base. Retrieved from [Link]
-
Google Patents. (2000). JP2000219669A - Sulfonylation of alcohol. Retrieved from
-
Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]
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Technical Support Center: Purification of Sulfonamides Derived from (4-Fluorophenyl)methanesulfonyl Chloride
Welcome to the technical support center for the purification of sulfonamides derived from (4-fluorophenyl)methanesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to navigate the challenges of purifying this important class of compounds. This compound is a key building block in the synthesis of various pharmaceutical and agrochemical agents.[1] This guide provides practical, field-proven insights to ensure the successful purification of your target sulfonamides.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in the synthesis of sulfonamides from this compound?
A1: The primary impurities often include unreacted this compound, the starting amine, and the hydrochloride salt of the amine formed as a byproduct.[2][3] Hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid can also occur if moisture is present.[4]
Q2: My reaction is complete, but I'm struggling to remove the amine hydrochloride salt. What's the best approach?
A2: The most straightforward method is an aqueous workup. After the reaction, dilute the mixture with a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any unreacted amine, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid and remove the amine hydrochloride salt, and finally with brine.[2]
Q3: I'm observing a low yield after purification. What are the likely causes?
A3: Low yields can stem from several factors. Incomplete reaction due to poor reactivity of the amine or degradation of the sulfonyl chloride are common culprits.[4] Side reactions, such as the hydrolysis of the sulfonyl chloride, can also consume your starting material.[4] During purification, losses can occur, especially if the sulfonamide has some solubility in the wash solvents or if the chosen purification method is not optimal for your specific compound.
Q4: Is recrystallization a suitable purification method for these types of sulfonamides?
A4: Recrystallization is often an excellent and highly effective method for purifying solid sulfonamides.[2] The key to successful recrystallization is selecting an appropriate solvent system where the sulfonamide is soluble at elevated temperatures but sparingly soluble at room temperature, while impurities remain in solution.[2] Common solvents for sulfonamide recrystallization include ethanol, isopropanol, and mixtures of ethanol and water.[2]
Q5: When should I opt for column chromatography over recrystallization?
A5: Column chromatography is preferred when you have a complex mixture of byproducts with similar polarities to your desired sulfonamide, making separation by recrystallization difficult. It is also the method of choice for non-crystalline, oily, or waxy products. If you need to separate your product from unreacted starting materials that have very different polarities, column chromatography can be very effective.[5]
Troubleshooting Guides
Guide 1: Overcoming Challenges in Aqueous Workup
Issue: Emulsion formation during the extraction process.
Causality: Emulsions often form when there are finely divided solids or when the pH of the aqueous layer is close to the pKa of one of the components, leading to partial ionization and increased interfacial tension.
Solution Workflow:
Caption: Workflow for breaking emulsions during aqueous workup.
Step-by-Step Protocol:
-
Add Brine: Introduce a small amount of saturated sodium chloride solution (brine) to the separatory funnel. The increased ionic strength of the aqueous phase can help to break the emulsion.
-
Gentle Agitation: Gently swirl or rock the separatory funnel instead of vigorous shaking.
-
Filtration: If the emulsion persists and is due to fine solid particles, filtering the entire mixture through a pad of Celite® can be effective.
-
Centrifugation: For stubborn emulsions, transferring the mixture to centrifuge tubes and spinning at a moderate speed can force the separation of the layers.
Guide 2: Optimizing Recrystallization
Issue: The sulfonamide either "oils out" or fails to crystallize upon cooling.
Causality: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often because the solvent is too nonpolar or the solution is too concentrated. Failure to crystallize can be due to the solution not being supersaturated or the presence of impurities that inhibit crystal lattice formation.
Troubleshooting Decision Tree:
Sources
managing hydrolysis of (4-fluorophenyl)methanesulfonyl chloride during reactions
Welcome to the Technical Support Center for (4-fluorophenyl)methanesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on managing the hydrolysis of this highly reactive reagent during experimental procedures. As Senior Application Scientists, we have compiled this resource to help you navigate common challenges and ensure the success of your reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hydrolysis a concern?
This compound is a sulfonyl chloride reagent widely used in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1][2] Its utility stems from the ability to introduce the (4-fluorophenyl)methanesulfonyl group into molecules, often by reacting it with nucleophiles like alcohols or amines to form sulfonates and sulfonamides, respectively.[3]
Hydrolysis is the reaction of the sulfonyl chloride with water. This is a significant concern because the sulfur atom in this compound is highly electrophilic, making it extremely susceptible to nucleophilic attack by water.[4][5] This reaction is typically irreversible and yields (4-fluorophenyl)methanesulfonic acid and corrosive hydrogen chloride (HCl) gas.[6]
The consequences of uncontrolled hydrolysis are severe:
-
Reduced Yield: The reagent is consumed by the side reaction with water, lowering the yield of your desired product.[6]
-
Product Impurities: The resulting sulfonic acid can complicate purification.
-
Reaction Failure: The generated HCl can react with acid-sensitive functional groups on your substrate or product, or alter the optimal pH of the reaction.
-
Safety Hazards: The evolution of HCl gas can pose a risk to the user and damage equipment.[6]
Q2: How can I detect if my this compound has undergone significant hydrolysis?
There are several indicators of decomposition:
-
Physical Appearance: The reagent is typically a solid or oil. If it appears wet, clumped, or has fumed upon opening (indicating HCl gas), hydrolysis has likely occurred.
-
Analytical Monitoring: During your reaction, thin-layer chromatography (TLC) may show a polar, UV-active spot at the baseline corresponding to the sulfonic acid. LC-MS analysis will show a mass peak for the sulfonic acid.
-
pH Change: If you are running a reaction where pH is monitored, a sudden drop in pH can indicate the formation of HCl and sulfonic acid.
-
Gas Evolution: The release of HCl gas is a direct sign of hydrolysis.
Q3: Is this compound more or less stable to hydrolysis than other common sulfonyl chlorides like TsCl or MsCl?
Troubleshooting Guide: Managing Hydrolysis in Reactions
This section addresses specific problems you might encounter during your experiments.
Issue 1: My reaction yield is consistently low, and I suspect hydrolysis of the reagent.
A low yield is the most common consequence of premature hydrolysis. This troubleshooting workflow can help you identify and resolve the root cause.
Caption: Troubleshooting workflow for low reaction yields.
In-depth Explanation:
-
Water Contamination: The primary culprit is often trace water.[6] Ensure all components of your reaction are rigorously dried. Solvents should be of anhydrous grade, and glassware must be oven or flame-dried under vacuum. Running the reaction under an inert atmosphere of nitrogen or argon prevents atmospheric moisture from entering the system.[6]
-
Reaction Temperature: The rate of hydrolysis, like most reactions, increases with temperature. Many sulfonylation reactions are performed at 0 °C and allowed to slowly warm to room temperature. This minimizes the rate of hydrolysis relative to the desired reaction with your substrate.
-
Reagent Quality: Always use a fresh bottle of this compound or one that has been stored properly under an inert atmosphere in a desiccator.
Issue 2: My aqueous work-up seems to be degrading my product.
Even if the reaction is successful, the product (a sulfonate ester or sulfonamide) can be susceptible to hydrolysis, especially if unreacted sulfonyl chloride remains.
Solutions:
-
Quench Thoughtfully: Before beginning an aqueous work-up, quench any remaining this compound. A common method is to add a small amount of a nucleophilic scavenger like methanol or a saturated aqueous solution of a mild base like sodium bicarbonate.
-
Work Quickly and Cold: Perform the aqueous extraction and washing steps quickly and at low temperatures (e.g., using an ice bath). The low solubility of many organic compounds in cold water can offer some protection against hydrolysis.[7][8]
-
pH Control: The rate of hydrolysis of sulfonyl chlorides is pH-dependent.[9][10] Avoid strongly acidic or basic conditions during work-up if your product is sensitive. Neutral or slightly basic conditions (pH 7-8) are often optimal for quenching and washing.
The Chemistry of Hydrolysis: A Mechanistic View
Understanding the mechanism highlights the importance of anhydrous conditions. The reaction proceeds via a nucleophilic attack of water on the electrophilic sulfur atom.
Caption: Simplified mechanism of sulfonyl chloride hydrolysis.
The reaction generally follows an SN2-like pathway where the water molecule attacks the sulfur, and the chloride ion is displaced.[5][10] The electron-withdrawing groups attached to the sulfur atom stabilize the transition state, facilitating this process.
Validated Experimental Protocols
Protocol 1: General Procedure for the Sulfonylation of an Alcohol under Anhydrous Conditions
This protocol details the formation of a sulfonate ester, a common application for this compound.
Materials:
-
Alcohol substrate
-
This compound (1.1 - 1.2 equivalents)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Anhydrous triethylamine (Et₃N) or pyridine (1.5 equivalents)
-
Nitrogen or Argon gas supply
-
Oven-dried glassware
Procedure:
-
Setup: Assemble your oven-dried reaction flask, equipped with a magnetic stir bar and septum, under a positive pressure of nitrogen or argon.
-
Dissolution: Dissolve the alcohol substrate (1.0 equivalent) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add anhydrous triethylamine (1.5 equivalents) to the stirred solution.
-
Reagent Addition: Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the reaction mixture dropwise over 10-15 minutes. Maintain the temperature at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for 2-16 hours (monitor by TLC or LC-MS).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add a saturated aqueous solution of NH₄Cl to quench any unreacted sulfonyl chloride and protonate the excess base.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove triethylamine), saturated aqueous NaHCO₃ (to remove any acidic byproducts), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude sulfonate ester.
-
Purification: Purify the crude product by flash column chromatography as required.
Data Summary: Solvent Effects on Hydrolysis
The choice of solvent can influence the rate of hydrolysis (solvolysis). While specific data for this compound is sparse, general trends for sulfonyl chlorides provide a useful guide.
| Solvent | Relative Rate of Solvolysis | Polarity (ε) | Nucleophilicity | Recommendation |
| Dichloromethane (DCM) | Very Low | 9.1 | Very Low | Excellent choice. Apolar and non-nucleophilic. |
| Tetrahydrofuran (THF) | Low | 7.5 | Low | Good choice. Must be rigorously dried as it is hygroscopic. |
| Acetonitrile (MeCN) | Moderate | 37.5 | Low | Use with caution. Its higher polarity can support hydrolysis if water is present.[11] |
| Alcohols (e.g., Methanol) | High | 32.7 | High | Avoid. Alcohols are nucleophiles and will react to form sulfonate esters.[12] |
| Water | Very High | 80.1 | High | Avoid. The reactant for the undesired hydrolysis reaction.[10] |
Table compiled from general principles and kinetic data on related sulfonyl chlorides.[5][12]
References
- HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention.
-
Shevchuk, O. I., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. [Link]
-
Shevchuk, O. I., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]
-
Wikipedia. (n.d.). Sulfonyl halide. Retrieved from Wikipedia. [Link]
- Blacker, A. J., et al. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development, 13(5), 875-879.
-
Blacker, A. J., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]
- Blakemore, D. C., et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery. Royal Society of Chemistry.
- King, J. F., et al. (1981). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH. Journal of the American Chemical Society, 103(5), 1137-1145.
-
Rogne, O. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1294-1296. [Link]
- BenchChem. (2025). Preventing decomposition of sulfonyl chloride during reaction. BenchChem Technical Support.
-
Kevill, D. N., & Koyoshi, F. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 834-849. [Link]
- Mata-Castañeda, J. I., et al. (2024).
-
Mata-Castañeda, J. I., et al. (2024). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing. [Link]
- BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. BenchChem Technical Support.
- Douglass, I. B., & Farah, B. S. (1960). Methanesulfinyl Chloride. Organic Syntheses, 40, 62.
-
J&K Scientific. (n.d.). This compound. Retrieved from J&K Scientific. [Link]
- Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry USSR.
- BenchChem. (2025). An In-depth Technical Guide to the Electrophilicity of Methanesulfonyl Chloride. BenchChem Technical Support.
- Green, M. L., et al. (2019). p-Cymenesulphonyl Chloride: A Bio-Based Activating Group and Protecting Group for Greener Organic Synthesis.
-
Chiriac, A. P., et al. (2019). Effect of pH on hydrolysis and condensation rates. ResearchGate. [Link]
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improving selectivity in reactions with (4-fluorophenyl)methanesulfonyl chloride
A Guide to Improving Selectivity in Sulfonylation Reactions
Welcome to the technical support center for (4-fluorophenyl)methanesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to address specific challenges and improve selectivity in their experiments. As Senior Application Scientists, we provide not just protocols, but the mechanistic reasoning behind them to empower you to solve even the most complex synthetic challenges.
Frequently Asked Questions (FAQs): Core Concepts
This section covers foundational knowledge about the reactivity of this compound.
Q1: What are the primary factors influencing the reactivity of this compound?
A1: The reactivity of this compound is governed by the highly electrophilic sulfur atom. This electrophilicity is amplified by three electron-withdrawing groups: two oxygen atoms and a chlorine atom[1]. The key factors are:
-
Electrophilic Sulfur: The sulfur atom is the primary site for nucleophilic attack.
-
Good Leaving Group: The chloride ion is an excellent leaving group, facilitating nucleophilic substitution[1].
-
Benzylic Position: The methylene (-CH2-) bridge between the phenyl ring and the sulfonyl group influences reactivity. Unlike arylsulfonyl chlorides, this reagent has α-hydrogens, which can potentially lead to side reactions like sulfene formation under strongly basic conditions[2].
-
Fluorine Substitution: The para-fluoro substituent has a modest electron-withdrawing effect, which can slightly enhance the electrophilicity of the sulfonyl group and influence the overall electronic properties of the molecule[3].
Q2: My this compound reagent has been stored for a while. Could it have degraded?
A2: Yes, this is a critical point to consider. Sulfonyl chlorides are highly susceptible to hydrolysis from atmospheric moisture, which converts them into the corresponding and unreactive sulfonic acid[4][5]. For reliable and reproducible results, always use a freshly opened bottle or a reagent that has been stored under strictly anhydrous conditions, preferably under an inert atmosphere like nitrogen or argon[4][6]. You can check for degradation by analyzing the reagent via NMR or IR spectroscopy to detect the presence of the sulfonic acid.
Troubleshooting Guide: Enhancing Reaction Selectivity
This section addresses specific, common problems encountered during sulfonylation reactions and provides actionable solutions.
Issue 1: Poor Chemoselectivity in Molecules with Multiple Nucleophiles (e.g., Amino Alcohols)
Q3: I am trying to sulfonylate a primary amine in the presence of a primary alcohol, but I am getting a mixture of N-sulfonylated and O-sulfonylated products. How can I favor N-sulfonylation?
A3: This is a classic chemoselectivity challenge. Generally, primary amines are more nucleophilic than primary alcohols. However, reaction conditions can drastically alter the outcome. To favor N-sulfonylation, you must optimize conditions to leverage the inherent nucleophilicity difference.
Causality: The key is to minimize conditions that either deprotonate the alcohol (making it a more competitive nucleophile) or activate the sulfonyl chloride in a non-selective way.
Troubleshooting Steps:
-
Choice of Base: This is the most critical parameter. Avoid small, highly nucleophilic bases like pyridine if possible, as they can act as catalysts. Opt for a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA)[7]. These bases are too bulky to act as nucleophiles but will efficiently scavenge the HCl byproduct, allowing the more nucleophilic amine to react preferentially.
-
Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to start, then slowly warming to room temperature)[4][7]. Lower temperatures increase the selectivity for the more kinetically favorable pathway, which is typically the reaction with the stronger nucleophile (the amine).
-
Rate of Addition: Add the this compound solution dropwise to the solution of your substrate and base[8]. This maintains a low instantaneous concentration of the highly reactive sulfonylating agent, minimizing competitive side reactions.
Q4: Conversely, how could I favor O-sulfonylation of an alcohol in the presence of an amine?
A4: While more challenging, favoring O-sulfonylation is possible by temporarily masking the more reactive amine or by modifying conditions to enhance the alcohol's nucleophilicity.
Causality: The amine must be "turned off" as a nucleophile. This is most effectively done by protonating it under acidic conditions, rendering its lone pair unavailable for reaction.
Troubleshooting Steps:
-
Protect the Amine: The most robust method is to use a suitable protecting group for the amine (e.g., Boc, Cbz), perform the O-sulfonylation, and then deprotect the amine in a subsequent step.
-
pH Control (In Situ Protection): If protection/deprotection is not feasible, you can attempt the reaction under conditions where the amine is protonated. For example, using the hydrochloride salt of the amino alcohol and a base that is just strong enough to deprotonate the alcohol but not the ammonium salt. This can be difficult to optimize. A common strategy involves using a base like pyridine at low temperatures, which can sometimes favor reaction at the hydroxyl group.
Decision Workflow for Chemoselectivity
Caption: Troubleshooting workflow for N- vs. O-sulfonylation.
Issue 2: Formation of Byproducts
Q5: I am reacting this compound with a primary amine and observing a significant amount of a bis-sulfonylated byproduct. How can I prevent this?
A5: The formation of a bis-sulfonylated product, R-N(SO2CH2-Ph-4-F)2, occurs when the initially formed monosulfonamide is deprotonated and reacts with a second equivalent of the sulfonyl chloride.
Causality: The hydrogen on the nitrogen of the primary sulfonamide is acidic and can be removed by the base present in the reaction mixture, creating a nucleophilic anion that attacks another molecule of the sulfonyl chloride. This is more common with an excess of the sulfonylating agent and/or a strong base[5].
Troubleshooting Steps:
-
Control Stoichiometry: This is the most crucial factor. Use a slight excess of the primary amine (e.g., 1.1 to 1.2 equivalents) relative to the sulfonyl chloride, or at a minimum, a strict 1:1 ratio[4]. Never use an excess of the sulfonyl chloride.
-
Slow Addition: As mentioned previously, adding the sulfonyl chloride slowly ensures it reacts with the more abundant and more nucleophilic primary amine before it can react with the less nucleophilic sulfonamide anion[4].
-
Base Selection: Using a weaker base or a stoichiometric amount of base (just enough to neutralize the HCl generated) can reduce the deprotonation of the product sulfonamide.
-
Temperature Control: Keep the reaction temperature low (0 °C) to disfavor the second sulfonylation, which typically has a higher activation energy[4].
Q6: My reaction is sluggish, but increasing the temperature leads to decomposition and more byproducts. What can I do?
A6: When thermal promotion is counterproductive, you must reconsider other reaction parameters to accelerate the desired transformation without providing enough energy for decomposition pathways.
Causality: High temperatures can provide the activation energy for undesired side reactions or decomposition of starting materials or products. The goal is to lower the activation energy of the desired reaction.
Troubleshooting Steps:
-
Solvent Optimization: The reaction solvent can significantly impact reaction rates[5]. If you are using a nonpolar solvent like dichloromethane (DCM), switching to a more polar aprotic solvent like acetonitrile (ACN) or N,N-dimethylformamide (DMF) can help solubilize reactants and intermediates, potentially accelerating the reaction[5][6].
-
Use a Catalyst: For certain sluggish reactions, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can be highly effective[7]. DMAP is a hyper-nucleophilic catalyst that reacts with the sulfonyl chloride to form a highly reactive sulfonylpyridinium intermediate, which is then attacked by the primary nucleophile. Use it judiciously (0.05-0.1 equivalents) as it can sometimes decrease selectivity.
Impact of Key Parameters on Selectivity
| Parameter | Action | Rationale | Potential Pitfalls |
| Stoichiometry | Use ≤1 eq. of sulfonyl chloride for primary amines. | Prevents bis-sulfonylation by limiting the reagent. | Reaction may not go to completion if amine is limiting. |
| Temperature | Run at 0 °C or below. | Increases kinetic selectivity for the most reactive nucleophile. | Reaction may be too slow. |
| Base | Use sterically hindered base (e.g., DIPEA). | Acts as a proton scavenger only, not a competing nucleophile. | May be too weak to deprotonate less acidic substrates. |
| Solvent | Switch to polar aprotic (e.g., ACN, DMF). | Can increase reaction rate, avoiding need for high temperatures. | Can be difficult to remove; may facilitate side reactions. |
| Addition Rate | Add sulfonyl chloride dropwise over 30-60 min. | Maintains low concentration of electrophile, favoring reaction with the primary nucleophile. | Can increase overall reaction time. |
Experimental Protocols
Protocol 1: General Procedure for Selective N-Sulfonylation of a Primary Amine
This protocol is optimized to favor mono-sulfonylation of a primary amine and minimize common side reactions.
Materials:
-
Primary amine (1.0 eq.)
-
This compound (0.95-1.0 eq.)
-
Diisopropylethylamine (DIPEA) (1.5 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Standard workup and purification reagents (1M HCl, sat. NaHCO₃, brine, anhydrous Na₂SO₄, silica gel)
Procedure:
-
Reactant Preparation: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve the primary amine (1.0 eq.) and DIPEA (1.5 eq.) in anhydrous DCM.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Reagent Addition: Dissolve this compound (0.95 eq.) in a small volume of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 30 minutes using a syringe pump or dropping funnel.
-
Reaction Monitoring: After the addition is complete, let the reaction stir at 0 °C for one hour, then allow it to warm slowly to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting reagent is consumed (typically 2-16 hours)[8].
-
Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove excess base and amine), saturated aqueous sodium bicarbonate, and finally, brine[5][8].
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure sulfonamide.
Reaction Mechanism Overview
Caption: General mechanism for N-sulfonylation.
References
- BenchChem. An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
- Moody, C. J., & Rees, C. W. (1979). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
- BenchChem.
- BenchChem.
- Smolecule. Buy (4-Fluorophenyl)(phenyl)methanesulfonyl chloride.
- Chem-Impex. This compound.
- BenchChem. Technical Support Center: Optimizing Sulfonylation Reactions with 2,4-Dichlorobenzenesulfonyl Chloride.
- BenchChem.
- BenchChem. Troubleshooting low conversion in furan-2-sulfonyl chloride reactions.
- Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
- Zhang, L., et al. (2021). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. American Chemical Society.
- BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Failed Reactions with (4-fluorophenyl)methanesulfonyl Chloride
Welcome to the technical support center for (4-fluorophenyl)methanesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during sulfonylation reactions with this versatile reagent. As a key building block in the synthesis of pharmaceuticals and agrochemicals, understanding its reactivity and potential pitfalls is crucial for successful outcomes.[1][2] This resource provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges in a question-and-answer format, providing direct solutions to specific experimental problems.
Question 1: My reaction yield is low or I'm observing no product formation. What are the primary causes?
Low or no yield is the most common issue and can often be attributed to a few key factors. A systematic diagnosis is essential.
Underlying Causes & Immediate Solutions:
-
Reagent Quality and Degradation: this compound is highly susceptible to hydrolysis by atmospheric moisture, which converts it to the unreactive (4-fluorophenyl)methanesulfonic acid.[3][4] The presence of this sulfonic acid impurity is a primary reason for reaction failure.
-
Troubleshooting Steps:
-
Use a fresh bottle or freshly purified reagent. If the bottle has been opened multiple times, the likelihood of hydrolysis is high.
-
Verify reagent quality. Before use, analyze the reagent by ¹H NMR to check for the presence of the sulfonic acid peak.
-
Store properly. Always store this compound under an inert atmosphere (nitrogen or argon) in a desiccator.
-
-
-
Inadequate Reaction Conditions: The choice of base, solvent, and temperature is critical for a successful sulfonylation reaction.
-
Troubleshooting Steps:
-
Ensure anhydrous conditions. All glassware must be oven-dried, and anhydrous solvents should be used. Perform the reaction under an inert atmosphere.[4]
-
Optimize base selection. A non-nucleophilic organic base like triethylamine or pyridine is typically used to neutralize the HCl byproduct. For sterically hindered amines or alcohols, a stronger, non-nucleophilic base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) may be required.[5]
-
Choose the appropriate solvent. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally preferred.[6] For challenging reactions, a more polar aprotic solvent like DMF may be beneficial, but be mindful of potential side reactions with the sulfonyl chloride.
-
-
-
Low Nucleophilicity of the Substrate: Sterically hindered or electron-deficient amines and alcohols can be poor nucleophiles, leading to slow or no reaction.
-
Troubleshooting Steps:
-
Increase the reaction temperature. Refluxing the reaction can provide the necessary activation energy.[7]
-
Use a catalyst. For weakly nucleophilic amines, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly increase the reaction rate. DMAP reacts with the sulfonyl chloride to form a highly reactive sulfonyl-DMAP intermediate.
-
Consider alternative reagents. If all else fails, more reactive sulfonating agents might be necessary.
-
-
Question 2: I'm observing the formation of an unexpected side product. What could it be and how can I minimize it?
The most common side product is the sulfonic acid from hydrolysis. However, other side reactions can occur, especially with certain substrates.
Common Side Products and Mitigation Strategies:
-
(4-fluorophenyl)methanesulfonic Acid: As mentioned, this is due to hydrolysis.
-
Mitigation: Strict adherence to anhydrous conditions is paramount.[4]
-
-
Bis-sulfonylation of Primary Amines: Primary amines can react twice to form a bis-sulfonated product.
-
Mitigation:
-
Control stoichiometry. Use a slight excess of the primary amine (1.1-1.2 equivalents) to favor the mono-sulfonated product.
-
Slow addition. Add the this compound slowly to the solution of the amine. This ensures the sulfonyl chloride is more likely to react with an unreacted amine molecule.[4]
-
-
-
Elimination to form a Sulfene Intermediate: In the presence of a strong base, this compound can undergo elimination to form a highly reactive sulfene intermediate (4-F-C₆H₄CH=SO₂). This can lead to a complex mixture of products.
-
Mitigation:
-
Use a milder base. Triethylamine is generally preferred over stronger bases like DBU if sulfene formation is suspected.
-
Control the temperature. Lowering the reaction temperature can disfavor the elimination pathway.
-
-
Question 3: My reaction with a sterically hindered amine/alcohol is not working. What specific protocols can I try?
Standard conditions often fail with bulky substrates. More forcing conditions are typically required.
Strategies for Sterically Hindered Substrates:
| Strategy | Description | Key Considerations |
| Elevated Temperature | Refluxing the reaction in a higher-boiling solvent like THF or acetonitrile can overcome the activation energy barrier.[7] | Monitor for decomposition of starting materials and product. |
| Stronger, Non-Nucleophilic Base | Bases like DBU or proton sponge are more effective at deprotonating hindered amines/alcohols.[5] | Ensure the base is compatible with your substrate and does not induce side reactions. |
| Catalytic DMAP | 4-Dimethylaminopyridine forms a highly reactive intermediate with the sulfonyl chloride, facilitating the reaction with poor nucleophiles. | Use a catalytic amount (e.g., 0.1 equivalents). |
| Pre-activation of the Amine | For very unreactive amines, conversion to an N-silylamine can increase nucleophilicity.[6] | This adds an extra step to the synthesis but can be highly effective. |
Experimental Protocols
Protocol 1: General Procedure for the Sulfonylation of a Primary or Secondary Amine
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq) and anhydrous dichloromethane (DCM, 0.1 M).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq) dropwise to the stirred solution.
-
In a separate flask, dissolve this compound (1.1 eq) in anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.[4]
Protocol 2: Recommended Procedure for the Purification of this compound
If the reagent is suspected to be partially hydrolyzed, it can be purified by recrystallization.
-
Dissolve the crude this compound in a minimal amount of hot anhydrous hexane.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath.
-
Collect the resulting crystals by vacuum filtration, washing with a small amount of cold anhydrous hexane.
-
Dry the purified crystals under high vacuum.
-
Store the purified reagent in a sealed container under an inert atmosphere in a desiccator.
Visualizing the Chemistry
Reaction Workflow and Troubleshooting
Caption: A workflow for troubleshooting failed sulfonylation reactions.
Mechanism of DMAP Catalysis
Caption: The catalytic cycle of DMAP in sulfonylation reactions.
References
- Friedrich, M., & Manolikakes, G. (2022). Base‐Mediated C4‐Selective C−H‐Sulfonylation of Pyridine. Chemistry – A European Journal.
- Friedrich, M., & Manolikakes, G. (2022). Influence of base and solvent on the regioselective sulfonyation of pyridine.
- Du, S., Zhou, A.-X., Yang, R., & Xiao, Q. (2021). Sulfonylation of Propargyl Alcohols with Sulfinamides for the Synthesis of Allenyl Sulfones. The Journal of Organic Chemistry.
- Gemoets, H. P. L., La-Venia, A., L’hoëst, D., McQuade, D. T., & Noël, T. (2020). Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor.
- Wang, H., et al. (2024). Imidazolium-Based Sulfonating Agent to Control the Degree of Sulfonation of Aromatic Polymers and Enable Plastics-to-Electronics Upgrading. Journal of the American Chemical Society Au.
- Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
- Bowser, J. R., Williams, P. J., & Kura, K. (1983). Preparation of sulfonamides from N-silylamines. The Journal of Organic Chemistry.
-
ResearchGate. (n.d.). Proposed mechanism of sulfonylation with sulfonyl chlorides. Retrieved from [Link]
- Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
- Al-Humaidan, E., et al. (2022). Chemical approaches to the sulfation of small molecules: current progress and future directions.
- Takeda, K., et al. (2021). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. Journal of the American Chemical Society.
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]
- Wang, H., et al. (2024). Imidazolium-Based Sulfonating Agent to Control the Degree of Sulfonation of Aromatic Polymers and Enable Plastics-to-Electronics Upgrading.
-
Chem-Impex. (n.d.). This compound. Retrieved from [Link]
-
J&K Scientific. (n.d.). This compound | 103360-04-9. Retrieved from [Link]
- Overman, L. E., et al. (n.d.). Synthesis of sulfonyl chloride substrate precursors. University of California, Irvine.
-
ResearchGate. (n.d.). A New, Mild Preparation of Sulfonyl Chlorides. Retrieved from [Link]
- Reusch, W. (2014). 10.
- Avellone, F., et al. (2022). New Biobased Sulfonated Anionic Surfactants Based on the Esterification of Furoic Acid and Fatty Alcohols: A Green Solution for the Replacement of Oil Derivative Surfactants with Superior Proprieties. ACS Sustainable Chemistry & Engineering.
- Li, X.-Q., et al. (2022). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers in Chemistry.
- Organic Chemistry Tutor. (2020). 02.
- Gayo, L. M., & Suto, M. J. (2000). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Tetrahedron Letters.
- Organic Chemistry Tutor. (2023). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. YouTube.
-
Georganics. (n.d.). (4-Chloro-2-fluorophenyl)methanesulfonyl chloride - High purity | EN. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C7H6ClFO2S). Retrieved from [Link]
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
- Teasdale, A., et al. (2010). A Kinetic Study of the Formation and Hydrolysis of Sulfonate Esters.
- Takeda, K., et al. (2021). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. American Chemical Society.
- Wang, F., et al. (2020). Recent advances in the sulfonylation reactions using potassium/sodium metabisulfite.
- Gieshoff, T., et al. (2021). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates.
- Wang, F., et al. (2021). Progress in the Electrochemical Reactions of Sulfonyl Compounds. Organic Chemistry: Current Research.
Sources
Technical Support Center: Reactions of (4-Fluorophenyl)methanesulfonyl Chloride
Welcome to the technical support center for (4-fluorophenyl)methanesulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and questions regarding the use of this compound in chemical synthesis, with a focus on its reactions with various bases. Our goal is to provide you with the technical expertise and practical insights needed to ensure the success and reliability of your experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in organic synthesis?
This compound is a versatile reagent primarily used for the synthesis of sulfonamides and sulfonate esters.[1][2] These functional groups are prevalent in a wide range of biologically active molecules, including many pharmaceutical agents and agrochemicals.[1][2][3][4][5] The reaction involves the nucleophilic attack of an amine or an alcohol on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion.[6][7]
Q2: How does the 4-fluoro substituent influence the reactivity of the molecule?
The para-fluoro substituent has a dual electronic effect on the reactivity of this compound.
-
Inductive Effect (-I): Fluorine is a highly electronegative atom, and it withdraws electron density from the benzene ring through the sigma bond network. This inductive effect makes the sulfur atom of the sulfonyl chloride more electrophilic and thus more reactive towards nucleophiles.[8]
-
Mesomeric Effect (+M): The lone pairs on the fluorine atom can be donated to the pi-system of the benzene ring through resonance. This effect increases the electron density on the ring, particularly at the ortho and para positions.[8]
For electrophilic aromatic substitution, the para position of fluorobenzene can be more reactive than benzene itself due to this resonance effect.[9][10][11] However, in the context of the sulfonyl chloride's reactivity, the strong inductive withdrawal is the more dominant factor influencing the electrophilicity of the sulfur atom.
Q3: What is the role of a base in the reaction of this compound with an amine?
A base is crucial in the sulfonamide formation for two primary reasons:
-
Neutralization of HCl: The reaction of a sulfonyl chloride with a primary or secondary amine produces one equivalent of hydrochloric acid (HCl).[12] The base neutralizes this acidic byproduct, preventing the protonation of the starting amine, which would render it non-nucleophilic.[5]
-
Catalysis: In some cases, the base can act as a nucleophilic catalyst. For instance, pyridine can react with the sulfonyl chloride to form a more reactive sulfonylpyridinium salt, which is then attacked by the amine.
Commonly used bases include tertiary amines like triethylamine and pyridine, or inorganic bases such as sodium hydroxide or potassium carbonate.[5]
II. Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Low Yield of the Desired Sulfonamide
A low yield of the target sulfonamide can be attributed to several factors. The following decision tree can help you troubleshoot the issue.
Caption: Troubleshooting workflow for low sulfonamide yield.
Issue 2: Competing Hydrolysis of this compound
Sulfonyl chlorides are susceptible to hydrolysis, especially in the presence of water or other protic nucleophiles.[6] The hydrolysis product is the corresponding sulfonic acid, which will not react with the amine.
Mechanism of Hydrolysis:
Caption: Simplified mechanism of sulfonyl chloride hydrolysis.
Preventative Measures:
-
Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use. Reactions should be run under an inert atmosphere (e.g., nitrogen or argon).
-
Choice of Base: In aqueous basic conditions, the rate of hydrolysis can be significant.[13][14] If possible, use an organic base in an anhydrous organic solvent.
-
Reaction Temperature: Lowering the reaction temperature can help to minimize the rate of hydrolysis relative to the desired sulfonylation reaction.
Issue 3: Formation of an Alkene via E2 Elimination (Sulfene Formation)
When a strong, sterically hindered base is used, an E2 elimination reaction can compete with the desired nucleophilic substitution.[15][16][17][18][19] The base abstracts a proton from the carbon adjacent to the sulfonyl group (the α-carbon), leading to the formation of a highly reactive intermediate called a sulfene.[6][20] This sulfene can then be trapped by the amine, but it can also lead to undesired side products.
E2 Elimination Pathway:
Caption: Competing SN2 and E2 pathways.
How to Mitigate E2 Elimination:
-
Base Selection: Avoid strong, sterically hindered bases like potassium tert-butoxide. Opt for weaker, non-hindered bases such as pyridine or triethylamine.[5]
-
Temperature Control: E2 reactions are often favored at higher temperatures. Running the reaction at or below room temperature can favor the desired SN2 pathway.
-
Substrate Structure: The acidity of the α-protons in this compound is increased by the electron-withdrawing effects of both the sulfonyl group and the fluorophenyl ring. This makes the compound more susceptible to E2 elimination than alkyl sulfonyl chlorides. However, the para-fluoro substituent can also decrease the acidity of the benzylic protons compared to other halogens.[21]
III. Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide using Pyridine as a Base
This protocol is a general guideline. The specific amounts and conditions may need to be optimized for your particular amine.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
To a solution of the amine (1.0 eq) in anhydrous DCM (0.2 M) in a round-bottom flask under an inert atmosphere, add anhydrous pyridine (1.5 eq) at 0 °C.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours (monitor by TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
Data Summary Table: Choice of Base and Its Impact on the Reaction
| Base | pKa of Conjugate Acid | Typical Solvent | Key Considerations |
| Pyridine | 5.2 | DCM, THF | Acts as a nucleophilic catalyst. Easy to remove in vacuo. |
| Triethylamine (TEA) | 10.7 | DCM, THF | More basic than pyridine, but non-nucleophilic. |
| Diisopropylethylamine (DIPEA) | 10.7 | DCM, THF | A sterically hindered, non-nucleophilic base. Useful if the amine is not very reactive. |
| Sodium Hydroxide (NaOH) | ~14 | Water, Biphasic | Can promote hydrolysis of the sulfonyl chloride.[13][14] |
| Potassium Carbonate (K₂CO₃) | 10.3 | Acetone, Acetonitrile | A mild inorganic base, useful for sensitive substrates. |
| Potassium tert-butoxide | ~19 | THF | A strong, hindered base that can promote E2 elimination.[16][19] |
IV. References
-
King, J. F., & Rathore, R. (Year). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry. [Link]
-
Chemistry LibreTexts. (2023). Amine Reactions. [Link]
-
Canadian Science Publishing. (Year). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. [Link]
-
ResearchGate. (Year). The reaction of benzenesulfonyl chloride and the primary amine group of... [Link]
-
American Chemical Society. (Year). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH. [Link]
-
Faigl, F., Marzi, E., & Schlosser, M. (2000). Enhancement of Benzylic basicity by a fluorine substituent at the para- position: a case of lone pair/lone pair repulsion. Chemistry. [Link]
-
Wikipedia. (Year). Hinsberg reaction. [Link]
-
National Institutes of Health. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. [Link]
-
ResearchGate. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. [Link]
-
OSTI.GOV. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. [Link]
-
Wordpress. (Year). Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides. [Link]
-
Royal Society of Chemistry. (2023). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. [Link]
-
Wikipedia. (Year). Electrophilic aromatic directing groups. [Link]
-
CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review. [Link]
-
Organic Chemistry Portal. (Year). Sulfonamide synthesis by S-N coupling. [Link]
-
National Institutes of Health. (Year). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. [Link]
-
Wikipedia. (Year). Sulfonyl halide. [Link]
-
Chemistry LibreTexts. (2019). 12.3: Comparing E1 and E2 Mechanisms. [Link]
-
ACS Publications. (Year). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. [Link]
-
University of Calgary. (Year). Elimination Reactions. [Link]
-
Wikipedia. (Year). Methanesulfonyl chloride. [Link]
-
Quora. (2016). Is fluorobenzene more reactive than benzene? [Link]
-
Lumen Learning. (Year). 8.5. Elimination reactions. [Link]
-
ResearchGate. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. [Link]
-
ResearchGate. (Year). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. [Link]
-
Pharmaguideline. (Year). E1 and E2 Reactions – Kinetics, Order of Reactivity of Alkyl Halides. [Link]
-
Chemistry LibreTexts. (2023). Elimination by the E2 mechanism. [Link]
-
Progress in Chemistry. (2022). Reactions of Sulfonyl Chlorides and Unsaturated Compounds. [Link]
-
Organic Syntheses Procedure. (Year). Methanesulfinyl Chloride. [Link]
Sources
- 1. Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides - Wordpress [reagents.acsgcipr.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. cbijournal.com [cbijournal.com]
- 6. Sulfonyl halide - Wikipedia [en.wikipedia.org]
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- 8. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. quora.com [quora.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
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- 16. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 17. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 18. E1 and E2 Reactions – Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
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- 21. Enhancement of Benzylic basicity by a fluorine substituent at the para- position: a case of lone pair/lone pair repulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Selection for Sulfonamide Synthesis with (4-fluorophenyl)methanesulfonyl chloride
Welcome to our dedicated technical resource for scientists and professionals in drug development. This guide provides in-depth insights and practical troubleshooting advice for the synthesis of sulfonamides using (4-fluorophenyl)methanesulfonyl chloride. Our focus is to empower you with the knowledge to make informed decisions on solvent selection, a critical parameter for reaction success.
The Crucial Role of the Solvent in Sulfonamide Synthesis
The reaction of this compound with a primary or secondary amine is a cornerstone of medicinal chemistry, yielding the vital sulfonamide linkage.[1][2] The solvent, while often seen as a passive medium, plays an active and decisive role in this nucleophilic substitution reaction. Its properties can profoundly influence reaction rates, yields, and the formation of impurities.
A successful sulfonamide synthesis hinges on a solvent that can:
-
Effectively dissolve both the amine and the sulfonyl chloride: Ensuring reactants are in the same phase is fundamental for the reaction to proceed.
-
Remain inert to the highly reactive sulfonyl chloride: Side reactions with the solvent can consume the starting material and complicate purification.[3][4]
-
Facilitate the reaction kinetics: The polarity of the solvent can stabilize intermediates and transition states, thereby influencing the reaction rate.
Frequently Asked Questions (FAQs) on Solvent Selection
Here we address common questions encountered during the synthesis of sulfonamides from this compound.
Q1: What are the most commonly used solvents for this reaction, and why?
A1: Aprotic solvents are generally the preferred choice. Dichloromethane (DCM) and tetrahydrofuran (THF) are frequently used due to their ability to dissolve a wide range of amines and their relative inertness under the reaction conditions.[3][5] Acetonitrile is another excellent option, particularly when using N-silylamines, as it can facilitate quantitative yields.[6]
Q2: I'm experiencing low yields. Could the solvent be the culprit?
A2: Absolutely. Low yields are often traced back to the hydrolysis of the this compound.[3][4] This occurs when trace amounts of water are present in the solvent. Using anhydrous (dry) solvents is critical to minimize this side reaction.[3][4] Additionally, conducting the reaction under an inert atmosphere, such as nitrogen or argon, can further prevent moisture contamination.[3]
Q3: Can I use a protic solvent like ethanol or water?
A3: While some sulfonamide syntheses can be performed in aqueous conditions (e.g., Schotten-Baumann conditions), it significantly increases the risk of hydrolyzing the sulfonyl chloride.[3] For most laboratory-scale syntheses with a sensitive substrate like this compound, an anhydrous aprotic organic solvent is the more reliable choice to avoid the formation of the unreactive sulfonic acid.[3][4] Recent research has explored more sustainable solvent systems like water, ethanol, and glycerol in combination with specific oxidative chlorinating agents, but these are part of a one-pot synthesis from thiols, not the direct reaction of a pre-formed sulfonyl chloride.[7][8]
Q4: How does the choice of base influence my solvent selection?
A4: The base is crucial for neutralizing the HCl byproduct of the reaction.[3] Common choices are non-nucleophilic organic bases like triethylamine or pyridine.[3][5] Your chosen solvent must be able to dissolve both the amine and the base. Fortunately, DCM, THF, and acetonitrile are generally compatible with these bases. It's important to ensure the base is also anhydrous.[4]
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Solvent-Related Cause | Recommended Solution |
| Low or No Product Formation | Hydrolysis of this compound due to wet solvent. | Use freshly opened or distilled anhydrous solvents.[3][4] Consider adding molecular sieves to the reaction flask. |
| Poor solubility of the amine starting material. | Test the solubility of your amine in a few candidate solvents before running the reaction. A solvent mixture may be necessary. | |
| Multiple Spots on TLC, Difficult Purification | Side reaction of the sulfonyl chloride with the solvent. | While less common with DCM or THF, some solvents can react. If suspected, switch to a more inert solvent. |
| Formation of bis-sulfonated product with primary amines. | This is more of a stoichiometry issue but can be influenced by solvent. Ensure a slight excess of the amine (1.1-1.2 equivalents).[3] | |
| Reaction is Sluggish or Stalls | Solvent is not polar enough to facilitate the reaction. | Consider switching to a more polar aprotic solvent like acetonitrile. Gentle heating might be an option, but monitor carefully for decomposition.[4] |
Solvent Selection Workflow
To aid in your decision-making process, the following diagram outlines a logical workflow for selecting the optimal solvent.
Sources
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Navigating the Challenges of (4-fluorophenyl)methanesulfonyl chloride: A Technical Support Guide
Prepared by the Senior Application Scientist, Gemini Technical Support
Welcome to the comprehensive technical support center for (4-fluorophenyl)methanesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and use of this versatile but sensitive reagent. Our goal is to empower you with the knowledge to anticipate and overcome challenges related to its thermal stability, ensuring the success and reproducibility of your experiments.
Troubleshooting Guide: Addressing Common Experimental Issues
This section is dedicated to resolving specific problems you may encounter during your work with this compound. Each issue is addressed with an explanation of the underlying causes and practical, actionable solutions.
Problem 1: Consistently Low or No Yield in Sulfonylation Reactions
Symptoms:
-
Starting material (amine, alcohol, etc.) remains largely unreacted.
-
The desired sulfonamide or sulfonate ester is formed in negligible amounts.
-
TLC or LC-MS analysis shows complex mixtures or unexpected byproducts.
Potential Causes & Solutions:
-
Degradation of this compound: This is a primary suspect in failed sulfonylation reactions. Sulfonyl chlorides are highly susceptible to hydrolysis by ambient moisture, which converts the reactive sulfonyl chloride to the unreactive sulfonic acid.[1] Thermal decomposition can also occur, especially if the reagent has been stored improperly or if the reaction is run at elevated temperatures for extended periods.
-
Solution: Always use a fresh bottle of this compound or a sample that has been stored under optimal conditions (refrigerated at 2-8°C and under an inert atmosphere). Before use, it is advisable to check the purity of the reagent, for instance, by taking a melting point (for a solid) or by NMR spectroscopy. Ensure all glassware is rigorously dried, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[1]
-
-
Inappropriate Reaction Conditions: The choice of solvent, base, and temperature can significantly impact the stability of the sulfonyl chloride and the reaction outcome.
-
Solution:
-
Solvent: Employ anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[1]
-
Base: Use a non-nucleophilic organic base such as triethylamine or pyridine to neutralize the HCl generated during the reaction.[1]
-
Temperature: While some reactions require heat, prolonged exposure to high temperatures can lead to the decomposition of the sulfonyl chloride. If heating is necessary, do so gradually and monitor the reaction progress closely to avoid unnecessary heating.[2]
-
-
Problem 2: Formation of Unexpected Byproducts
Symptoms:
-
NMR or LC-MS analysis of the crude reaction mixture reveals significant peaks that do not correspond to the starting materials or the desired product.
-
The isolated product is impure, and purification is challenging.
Potential Causes & Solutions:
-
Hydrolysis Product: The most common byproduct is (4-fluorophenyl)methanesulfonic acid, formed from the reaction of the sulfonyl chloride with water.
-
Solution: As detailed in Problem 1, meticulous exclusion of water from the reaction is critical. This includes using anhydrous solvents, drying glassware, and running the reaction under an inert atmosphere.[1]
-
-
Thermal Decomposition Products: At elevated temperatures, sulfonyl chlorides can decompose. While specific decomposition pathways for this compound are not extensively documented in publicly available literature, analogous compounds are known to undergo reactions like SO2 extrusion.[3] The presence of certain reagents can also catalyze decomposition. For instance, methanesulfonyl chloride is known to react explosively with dimethyl sulfoxide (DMSO).[4]
-
Solution: Avoid high reaction temperatures whenever possible. If elevated temperatures are required, perform a small-scale trial to assess the stability of the sulfonyl chloride under the proposed conditions. Monitor the reaction for any color changes that might indicate decomposition.[5] Avoid using solvents that are known to have incompatibilities with sulfonyl chlorides.
-
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the stability and handling of this compound.
Q1: How should I properly store this compound?
A1: To ensure its longevity and reactivity, this compound should be stored in a tightly sealed container in a refrigerator at 2-8°C. It is also highly recommended to store it under an inert atmosphere, such as nitrogen or argon, to protect it from moisture.
Q2: My bottle of this compound is old. Can I still use it?
A2: It is not recommended to use an old bottle without first verifying its purity. Over time, exposure to even trace amounts of atmospheric moisture can lead to significant hydrolysis, rendering the reagent inactive.[1] You can assess the quality of the sulfonyl chloride by techniques such as NMR spectroscopy to check for the presence of the corresponding sulfonic acid, or by titration to determine the active sulfonyl chloride content.
Q3: What is the primary decomposition pathway for this compound in solution?
Q4: Can I use an aqueous base for my sulfonylation reaction?
A4: While some sulfonylation reactions can be performed under Schotten-Baumann conditions (using an aqueous base), this significantly increases the risk of hydrolyzing the sulfonyl chloride.[7] For most applications, especially with sensitive substrates or when high yields are critical, using an organic, non-nucleophilic base in an anhydrous organic solvent is the preferred method.[1]
Q5: At what temperature does this compound start to decompose?
A5: Specific thermal analysis data like a TGA or DSC thermogram for this compound is not widely published. However, it is known that sulfonyl chlorides, in general, can be thermally sensitive. For instance, a study on a similar compound, an aryl sulfonyl chloride, showed it rapidly decomposes at 130°C, while its sulfonyl fluoride analog was stable under the same conditions.[8] It is best practice to handle this compound at or below room temperature whenever possible and to use elevated temperatures with caution and for minimal durations.
Experimental Protocols
Protocol for Assessing the Thermal Stability of this compound in Solution via NMR Spectroscopy
This protocol provides a general method to evaluate the stability of this compound in a specific solvent at a given temperature.
Materials:
-
This compound
-
Anhydrous solvent of choice (e.g., deuterated chloroform, deuterated acetonitrile)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
Constant temperature bath (e.g., oil bath, heating block)
Procedure:
-
Prepare a stock solution of the internal standard in the chosen anhydrous deuterated solvent.
-
In a glovebox or under an inert atmosphere, accurately weigh a sample of this compound into a vial.
-
Add a known volume of the internal standard stock solution to the vial to create a solution of known concentration.
-
Transfer the solution to an NMR tube and seal it.
-
Acquire an initial ¹H NMR spectrum at time t=0. Integrate the characteristic peaks of this compound and the internal standard.
-
Place the NMR tube in a constant temperature bath set to the desired experimental temperature.
-
At regular time intervals (e.g., every hour), remove the NMR tube, cool it to room temperature, and acquire a new ¹H NMR spectrum.
-
Calculate the concentration of this compound at each time point by comparing the integral of its peak to the integral of the stable internal standard.
-
Plot the concentration of this compound versus time to determine the rate of decomposition.
Data Presentation
| Solvent Type | General Stability | Key Considerations |
| Aprotic, Non-polar (e.g., Hexane, Toluene) | Generally stable | Low solubility may be an issue. |
| Aprotic, Polar (e.g., DCM, THF, Acetonitrile) | Moderately stable | Ensure solvent is anhydrous.[1] |
| Protic (e.g., Alcohols, Water) | Unstable | Rapid solvolysis/hydrolysis will occur.[9] |
| Highly Polar, Aprotic (e.g., DMF, DMSO) | Potentially unstable | Increased risk of decomposition at elevated temperatures; check for incompatibilities.[4] |
Visualizing Workflows
Workflow for Handling Thermally Sensitive Sulfonyl Chlorides
The following diagram outlines the recommended workflow for handling and using this compound to minimize degradation and ensure successful reactions.
Caption: Recommended workflow for handling thermally sensitive sulfonyl chlorides.
References
-
Journal of the Chemical Society B: Physical Organic. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Royal Society of Chemistry. Accessed January 12, 2026. [Link]
- Shevchuk, O. I., et al. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
-
Baxendale Group. Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Accessed January 12, 2026. [Link]
- Shevchuk, O. I., et al. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. 2023.
- Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. PubMed Central. 2022.
- Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. J. Org. Chem. USSR (Engl. Transl.). 1988.
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. Accessed January 12, 2026. [Link]
- An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI. 2023.
- Georganics. (4-CHLOROPHENYL)
- Reddit. What are some common causes of low reaction yields? r/Chempros. 2023.
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J&K Scientific. This compound. Accessed January 12, 2026. [Link]
- Batiha, M. A., Chizhova, E. A., & Batiha, M. M. Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Asian Journal of Chemistry. 2013.
- Kevill, D. N., & D'Souza, M. J. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals. International Journal of Molecular Sciences. 2008.
- Kevill, D. N., & D'Souza, M. J. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences. 2008.
- Brown, D. A., & Hudson, R. F. The mechanism of hydrolysis of acid chlorides. Part V. The effect of solvent and hydroxyl ions on the rate of solvolysis of substituted benzoyl chlorides. Journal of the Chemical Society (Resumed). 1953.
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ChemBK. This compound. Accessed January 12, 2026. [Link]
- Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.
- Angene Chemical. (2-Fluorophenyl)
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Organic Syntheses. Methanesulfinyl Chloride. Accessed January 12, 2026. [Link]
-
ResearchGate. Methanesulfonyl Chloride (CH3SO2Cl) Decomposition as a Key Step for Low-Temperature Methane Conversions. Accessed January 12, 2026. [Link]
- Kevill, D. N., & D'Souza, M. J. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
- Venkatesan, J., et al. Kinetics and Thermal Decomposition of (4-((Furan-2 Ylmethylene)Amino)Benzenesulfonamide and 4-((Thiophen-2-Ylmethylene)Amino)Benzenesulfonamide under Non-Isothermal Condition. Journal of Chemical and Pharmaceutical Research. 2017.
-
Wikipedia. Methanesulfonyl chloride. Accessed January 12, 2026. [Link]
- Fisher Scientific. (2-Fluorophenyl)
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Chemcasts. (4-Trifluoromethylphenyl)methanesulfonyl chloride Properties vs Pressure. Accessed January 12, 2026. [Link]
- Thermal behavior and decomposition kinetics of six electrolyte salts by thermal analysis.
-
Mettler Toledo. Solvent analysis by TGA Influence of moisture using IsoStep™ DSC Determination of shelf life by TGA Purity determination by DS. Accessed January 12, 2026. [Link]
-
TA Instruments. Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Accessed January 12, 2026. [Link]
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Validation & Comparative
A Comparative Guide to the NMR Analysis of (4-fluorophenyl)methanesulfonyl chloride Reaction Products
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and medicinal chemistry, the synthesis of sulfonamides is a cornerstone reaction. Among the diverse array of reagents available for this purpose, (4-fluorophenyl)methanesulfonyl chloride stands out as a versatile building block.[1][2] Its unique fluorine substituent not only influences the biological activity of the resulting sulfonamides but also provides a powerful analytical handle for reaction monitoring and product characterization by ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4]
This guide offers an in-depth technical comparison of the NMR analysis of reaction products derived from this compound. Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple recitation of protocols to explain the underlying principles and causality behind experimental choices. We will delve into the nuances of ¹H, ¹³C, and ¹⁹F NMR spectroscopy in characterizing the desired sulfonamide products, identifying common side products, and comparing the spectral features with those of alternative sulfonylation reagents.
The Strategic Advantage of the 4-Fluorophenyl Moiety in NMR Analysis
The incorporation of a fluorine atom on the phenyl ring of the methanesulfonyl chloride reagent is a deliberate and strategic choice for several reasons. From a medicinal chemistry perspective, fluorine can enhance metabolic stability, binding affinity, and bioavailability. From an analytical standpoint, the ¹⁹F nucleus offers significant advantages in NMR spectroscopy:
-
High Sensitivity: ¹⁹F is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it one of the most sensitive nuclei for NMR detection after ¹H and ³¹P.[4]
-
Wide Chemical Shift Dispersion: The chemical shift range of ¹⁹F is significantly larger than that of ¹H, minimizing signal overlap and allowing for the clear resolution of different fluorine environments.[3][4]
-
Background-Free Spectra: Biological systems are devoid of fluorine, resulting in clean, background-free ¹⁹F NMR spectra.[3]
These properties make ¹⁹F NMR an invaluable tool for reaction monitoring, purity assessment, and structural elucidation of fluorinated compounds.
Reaction Workflow and Key Analytical Checkpoints
The synthesis of a sulfonamide from this compound and a primary or secondary amine is a nucleophilic substitution reaction. The workflow, from reaction setup to final product analysis, necessitates several critical analytical checkpoints.
Caption: A generalized workflow for the synthesis and NMR analysis of sulfonamides.
Comparative NMR Analysis: this compound vs. Alternatives
To illustrate the utility of this compound in NMR analysis, we will compare the expected spectral data of its reaction product with an amine (e.g., benzylamine) against the products from two common alternatives: methanesulfonyl chloride and benzenesulfonyl chloride.
Scenario: Reaction with Benzylamine
The following tables summarize the anticipated ¹H and ¹³C NMR chemical shifts for the resulting sulfonamides.
Table 1: Comparison of Expected ¹H NMR Chemical Shifts (in CDCl₃)
| Compound | Ar-H (ppm) | CH₂ (ppm) | NH (ppm) | Other |
| N-benzyl-(4-fluorophenyl)methanesulfonamide | ~7.1-7.4 (m) | ~4.3 (s) | ~5.0 (br s) | |
| N-benzyl-methanesulfonamide | ~7.3-7.4 (m) | ~4.2 (d) | ~4.7 (t) | ~2.8 (s, SO₂CH₃) |
| N-benzyl-benzenesulfonamide | ~7.3-7.9 (m) | ~4.2 (d) | ~4.9 (t) |
Table 2: Comparison of Expected ¹³C NMR Chemical Shifts (in CDCl₃)
| Compound | Ar-C (ppm) | CH₂ (ppm) | Other |
| N-benzyl-(4-fluorophenyl)methanesulfonamide | ~58 | ||
| N-benzyl-methanesulfonamide | ~127-136 | ~48 | ~41 (SO₂CH₃) |
| N-benzyl-benzenesulfonamide | ~127-138 | ~48 |
Note: The values in these tables are approximate and can vary based on the solvent and other experimental conditions.
The key differentiator for the product of this compound is the presence of signals in the ¹⁹F NMR spectrum and the characteristic splitting patterns in the ¹³C NMR spectrum due to C-F coupling.
¹⁹F NMR: The Definitive Signature
The ¹⁹F NMR spectrum of N-benzyl-(4-fluorophenyl)methanesulfonamide would exhibit a single resonance for the fluorine atom. The chemical shift of this signal is highly sensitive to the electronic environment. For a sulfonamide derived from this compound, the ¹⁹F chemical shift is expected in the range of -100 to -115 ppm (relative to CFCl₃).[5][6][7] Any significant deviation from this range could indicate the formation of a different product.
Identifying Common Reaction Pitfalls with NMR
A crucial aspect of reaction analysis is the identification of side products. NMR spectroscopy is an invaluable tool for this purpose.
Hydrolysis of the Sulfonyl Chloride
Sulfonyl chlorides are susceptible to hydrolysis, especially in the presence of water. The hydrolysis of this compound yields (4-fluorophenyl)methanesulfonic acid.
Caption: Hydrolysis of the starting material, a common side reaction.
The ¹H NMR spectrum of the sulfonic acid would show a downfield shift of the benzylic protons compared to the sulfonyl chloride, and the absence of the amine protons.
Table 3: NMR Signatures of Key Species
| Species | Key ¹H NMR Signal (ppm) | Key ¹⁹F NMR Signal (ppm) |
| This compound | ~4.8 (s, CH₂) | ~-110 |
| Amine (e.g., Benzylamine) | ~3.8 (s, CH₂), ~1.5 (s, NH₂) | N/A |
| Sulfonamide Product | ~4.3 (s, CH₂), ~5.0 (br s, NH) | ~-105 |
| Sulfonic Acid (Hydrolysis Product) | ~4.5 (s, CH₂), ~10-12 (br s, SO₃H) | ~-112 |
By monitoring the disappearance of the starting material signals and the appearance of the product signals, one can track the progress of the reaction and identify the formation of the hydrolysis byproduct.
Experimental Protocols
General Procedure for the Synthesis of N-benzyl-(4-fluorophenyl)methanesulfonamide
-
To a solution of benzylamine (1.0 mmol) and a suitable base (e.g., triethylamine, 1.2 mmol) in an anhydrous aprotic solvent (e.g., dichloromethane, 10 mL) at 0 °C, add a solution of this compound (1.0 mmol) in the same solvent dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or in-situ NMR.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
NMR Sample Preparation and Analysis
-
Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer (e.g., 400 MHz).
-
For ¹H NMR, a standard single-pulse experiment is typically sufficient.
-
For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum.
-
For ¹⁹F NMR, a standard single-pulse experiment with proton decoupling is recommended. Use a suitable reference standard (e.g., CFCl₃) for accurate chemical shift referencing.
Conclusion: The Power of a Fluorinated Probe
The use of this compound in sulfonamide synthesis offers a distinct advantage for reaction analysis. The fluorine atom acts as a sensitive and unambiguous probe, enabling straightforward reaction monitoring and product characterization by ¹⁹F NMR. By comparing the ¹H, ¹³C, and ¹⁹F NMR data of the reaction mixture with that of the starting materials and potential side products, researchers can gain a comprehensive understanding of the reaction outcome. This level of analytical rigor is essential in the fast-paced and highly regulated environment of drug development.
References
-
4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. (n.d.). In MDPI. Retrieved from [Link]
-
Supporting Information for "A mild and efficient method for the synthesis of N-benzylamides from aromatic aldehydes and benzylamines catalyzed by Cu2(BDC)2(DABCO) MOF". (n.d.). In Royal Society of Chemistry. Retrieved from [Link]
-
Synthesis, Structure Analysis and Antibacterial Activity of New Potent Sulfonamide Derivatives. (n.d.). In ResearchGate. Retrieved from [Link]
-
Supplementary Information for "Lithium Anilide Catalyzed Hydroboration of Imines". (n.d.). In [Source not provided]. Retrieved from [Link]
-
19F Chemical Shifts and Coupling Constants. (n.d.). In University of California, Santa Barbara. Retrieved from [Link]
-
19F NMR Reference Standards. (n.d.). In [Source not provided]. Retrieved from [Link]
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Polymers from sugars and CS2: synthesis and ring-opening polymerisation of sulfur-containing monomers derived from of ᴅ-xylose- and 2-deoxy-ᴅ-ribose. (n.d.). In Royal Society of Chemistry. Retrieved from [Link]
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Fluorine NMR. (n.d.). In University of Rochester. Retrieved from [Link]
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Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). In Wikipedia. Retrieved from [Link]
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Design, synthesis, and biological evaluation of novel N4-substituted sulfonamides: acetamides derivatives as dihydrofolate reductase (DHFR) inhibitors. (2019). Chemistry Central Journal, 13(1), 83. Retrieved from [Link]
-
Synthesis, spectral characterization and biological activity of N-4-(N-2-(trifluoromethylphenyl))sulfamoyl amide derivatives. (2018). Organic Communications, 11(1), 22-33. Retrieved from [Link]
-
4-chlorophenyl trifluoromethanesulfonate (1c) H NMR-400 MHz, CDCl3 4-chlorophenyl trifluoromethanesulfonate (1c) C NMR-101 MHz, CDCl3. (n.d.). In Royal Society of Chemistry. Retrieved from [Link]
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This compound. (n.d.). In J&K Scientific. Retrieved from [Link]
-
N-(4-fluorophenyl)methanesulfonamide. (n.d.). In PubChem. Retrieved from [Link]
-
Synthesis, Spectroscopic And Crystal Structure Studies of N-(Aryl)-4-Methoxybenzenesulfonamides: (4-OCH3) C6H4-SO2-NH-(4-X)C6H4 (X= H, OCH3, Cl). (2015). Journal of Applicable Chemistry, 4(1), 127-135. Retrieved from [Link]
-
Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. (2015). Molecules, 20(8), 13809–13824. Retrieved from [Link]
-
Methanesulfonyl chloride. (n.d.). In SpectraBase. Retrieved from [Link]
-
[(2-Chlorophenyl)-(4-fluorophenyl)methylene]-(4-fluorophenyl)amine. (2019). Molbank, 2019(4), M1093. Retrieved from [Link]
-
N-(4-Acetyl-phenyl)-N-benzyl-methanesulfonamide. (n.d.). In Endotherm. Retrieved from [Link]
-
Methanesulfonyl chloride. (n.d.). In SpectraBase. Retrieved from [Link]
-
(4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine. (n.d.). In PubChem. Retrieved from [Link]
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comparing reactivity of (4-fluorophenyl)methanesulfonyl chloride to other sulfonyl chlorides
Introduction: Navigating the Landscape of Sulfonylating Agents
In the intricate world of organic synthesis, the sulfonyl chloride functional group is a cornerstone, enabling the formation of robust sulfonamide and sulfonate ester linkages that are prevalent in pharmaceuticals, agrochemicals, and materials science.[1][2][3] The choice of sulfonylating agent is a critical decision that dictates reaction kinetics, selectivity, and overall efficiency. While workhorse reagents like p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl) are ubiquitous, specialized reagents such as (4-fluorophenyl)methanesulfonyl chloride offer unique properties that merit a detailed examination.
This guide provides an in-depth, data-driven comparison of the reactivity of this compound against a panel of commonly used alternatives: methanesulfonyl chloride (MsCl), benzenesulfonyl chloride (BsCl), p-toluenesulfonyl chloride (TsCl), and the highly activated p-nitrobenzenesulfonyl chloride (nosyl chloride). Our objective is to equip researchers, scientists, and drug development professionals with the technical insights and experimental frameworks necessary to make informed decisions for their synthetic challenges.
The Bedrock of Reactivity: Electronic and Steric Effects
The reactivity of a sulfonyl chloride in nucleophilic substitution reactions is fundamentally governed by the electrophilicity of the sulfur atom. The reaction typically proceeds via a bimolecular nucleophilic substitution (S_N2-like) mechanism, often involving a trigonal bipyramidal transition state.[2][4] The rate of this reaction is modulated by several key factors:
-
Electronic Effects : The electron density at the sulfur center is the primary determinant of reactivity. Electron-withdrawing groups (EWGs) attached to the sulfonyl moiety increase the partial positive charge on the sulfur atom, making it a "harder" electrophile and accelerating nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease electrophilicity and slow the reaction rate. These substituent effects are often quantified using the Hammett equation, which provides a linear free-energy relationship between reaction rates and substituent constants (σ).[5][6][7][8] A positive Hammett ρ (rho) value for a reaction series indicates that it is accelerated by EWGs.
-
Steric Hindrance : Bulky groups surrounding the sulfonyl core can impede the approach of the nucleophile, thereby reducing the reaction rate.[4][9]
-
Leaving Group : The chloride anion is an effective leaving group, which is essential for facilitating the substitution reaction.[2]
A Data-Driven Comparison of Sulfonyl Chloride Reactivity
To objectively compare these reagents, we will analyze their structural features and the resulting impact on reactivity, supported by solvolysis data—a common method for quantifying sulfonyl chloride electrophilicity.[4][10]
Dissecting the Challenger: this compound
The structure of this compound is unique among its common counterparts. It is a benzyl-type sulfonyl chloride, featuring a methylene (-CH₂) spacer that separates the sulfonyl group from the aromatic ring.[11] This structural motif has profound implications for its reactivity:
-
The Methylene Spacer : The -CH₂- group isolates the sulfonyl sulfur from the direct resonance effects of the 4-fluorophenyl ring. Therefore, the electronic influence of the substituent is transmitted primarily through its inductive effect, which weakens over distance.
-
The 4-Fluoro Substituent : Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I), which acts to increase the electrophilicity of the sulfur atom.[12][13] This is counteracted by a resonance-donating effect (+R) from its lone pairs, but the inductive effect is generally dominant, especially when transmitted through sigma bonds.
Head-to-Head Analysis
The reactivity of sulfonyl chlorides is best understood on a relative scale. The table below summarizes the key structural features and presents comparative kinetic data for the hydrolysis (solvolysis in water) of various benzenesulfonyl chlorides, which serves as a robust proxy for their general electrophilicity.
| Sulfonyl Chloride | Structure | Key Structural Feature | Relative Solvolysis Rate (k_rel) | Causality Behind Reactivity |
| p-Nitrobenzenesulfonyl Chloride | O₂N-C₆H₄-SO₂Cl | Strong -I, -R electron-withdrawing nitro group directly on the ring. | ~16.5 | The nitro group powerfully depletes electron density from the sulfur atom, making it extremely electrophilic.[10][14] |
| Methanesulfonyl Chloride (MsCl) | CH₃-SO₂Cl | Small, sterically unhindered alkyl group. No aromatic ring effects. | High (not directly comparable in this series but known for high reactivity) | Lacks the deactivating effect of an aromatic ring and is sterically accessible, leading to rapid reactions.[9][15] |
| Benzenesulfonyl Chloride (BsCl) | C₆H₅-SO₂Cl | Unsubstituted aromatic ring. Serves as the benchmark. | 1.00 | Baseline reactivity for aromatic sulfonyl chlorides. |
| This compound | F-C₆H₄-CH₂-SO₂Cl | Electron-withdrawing fluorine; effect transmitted inductively via -CH₂- spacer. | Estimated ~1.5-3.0 | The -I effect of fluorine increases sulfur electrophilicity relative to an unsubstituted benzylsulfonyl chloride. The methylene spacer prevents direct resonance, moderating the effect compared to a directly attached EWG. Its reactivity is expected to be slightly higher than BsCl. |
| p-Toluenesulfonyl Chloride (TsCl) | CH₃-C₆H₄-SO₂Cl | Weak +I, +R electron-donating methyl group directly on the ring. | ~0.6 | The methyl group donates electron density to the ring, slightly reducing the electrophilicity of the sulfur atom compared to BsCl.[1][9] |
This analysis places the reactivity of this compound in a useful intermediate position: more reactive than the common and slightly deactivated TsCl, but less aggressive than the highly reactive MsCl or nosyl chloride. This tunable reactivity makes it an excellent choice for reactions requiring a balance between efficiency and selectivity, particularly with sensitive or multifunctional substrates.
Experimental Protocol: A Self-Validating Kinetic Comparison
To empirically determine and validate the relative reactivity of these sulfonyl chlorides, a robust kinetic experiment is essential. The following protocol describes the monitoring of sulfonamide formation with a model amine, dibutylamine, using High-Performance Liquid Chromatography (HPLC). This method is chosen for its ability to simultaneously track the disappearance of reactants and the appearance of products with high precision.
Objective : To determine the second-order rate constants for the reaction of various sulfonyl chlorides with dibutylamine in acetonitrile at 25°C.
Pillar of Trustworthiness : This protocol is designed to be self-validating. The consistency of rate constants calculated from reactant decay and product formation provides an internal check on the data's integrity. Running each experiment in triplicate ensures reproducibility.
Materials & Reagents :
-
This compound (≥98%)
-
Methanesulfonyl chloride (≥99%)
-
Benzenesulfonyl chloride (≥99%)
-
p-Toluenesulfonyl chloride (≥98%)
-
p-Nitrobenzenesulfonyl chloride (≥97%)
-
Dibutylamine (≥99.5%)
-
Acetonitrile (HPLC grade)
-
Dodecane (Internal Standard, ≥99%)
-
Volumetric flasks, pipettes, and syringes
-
Thermostatted reaction vessel/water bath
-
HPLC system with a C18 column and UV detector
Experimental Procedure :
-
Standard Solution Preparation : Prepare 0.1 M stock solutions of each sulfonyl chloride, dibutylamine, and the dodecane internal standard in acetonitrile.
-
Reaction Setup : In a thermostatted vessel maintained at 25.0 ± 0.1 °C, combine 5.0 mL of the 0.1 M dibutylamine stock solution and 4.0 mL of the 0.1 M dodecane internal standard stock solution. Add acetonitrile to bring the total volume to 45.0 mL. Allow the solution to equilibrate for 15 minutes.
-
Reaction Initiation : Initiate the reaction by rapidly adding 5.0 mL of a 0.1 M sulfonyl chloride stock solution to the amine solution with vigorous stirring. This establishes pseudo-first-order conditions with the amine in excess. Start a stopwatch immediately.
-
Time-Point Sampling : At timed intervals (e.g., 1, 2, 4, 8, 15, 30 minutes), withdraw a 100 µL aliquot of the reaction mixture. Immediately quench the aliquot in an HPLC vial containing 900 µL of a 1:1 acetonitrile/water solution. The dilution effectively stops the reaction.
-
HPLC Analysis : Analyze each quenched sample by HPLC. Use a suitable mobile phase gradient (e.g., acetonitrile/water) to achieve good separation of the sulfonyl chloride, dibutylamine, sulfonamide product, and the internal standard. Monitor the elution profile at an appropriate wavelength (e.g., 254 nm).
-
Data Analysis :
-
For each time point, calculate the concentration of the sulfonyl chloride by comparing its peak area to that of the internal standard, using a pre-established calibration curve.
-
Plot the natural logarithm of the sulfonyl chloride concentration (ln[SC]) versus time (t).
-
The slope of this line will be equal to -k', where k' is the pseudo-first-order rate constant.
-
Calculate the second-order rate constant (k₂) using the equation: k₂ = k' / [Dibutylamine]₀.
-
Repeat the entire procedure for each sulfonyl chloride.
-
Causality Behind Choices :
-
Pseudo-First-Order Conditions : Using a significant excess of the amine simplifies the rate law, allowing for a straightforward determination of the rate constant from a linear plot.
-
Internal Standard : The use of dodecane corrects for any variations in injection volume, ensuring high analytical precision.
-
Quenching : Rapid dilution is a reliable method to halt the reaction at precise time points, which is critical for accurate kinetic data.
Visualization of Workflows and Concepts
Diagrams provide a clear, at-a-glance understanding of complex processes and relationships.
Caption: Workflow for the kinetic comparison of sulfonyl chlorides.
Caption: Factors influencing sulfonyl chloride reactivity.
Conclusion and Recommendations
The reactivity of this compound is strategically positioned within the spectrum of common sulfonylating agents. Its reactivity, moderately enhanced by the inductive effect of the para-fluoro substituent, makes it a more active alternative to p-toluenesulfonyl chloride without reaching the often-excessive reactivity of methanesulfonyl chloride or p-nitrobenzenesulfonyl chloride.
Choose this compound when:
-
Moderate and predictable reactivity is required : It is ideal for reactions with sensitive substrates where TsCl is too slow and MsCl might lead to side reactions or be difficult to control.
-
Introduction of a fluorine atom is desirable : It serves as an excellent reagent for late-stage functionalization, incorporating a ¹⁹F handle for NMR analysis or for modulating the pharmacokinetic properties of a lead compound.[16][17]
-
An alternative to benzylsulfonyl chloride is needed : The 4-fluoro group enhances stability and modifies electronic properties compared to the unsubstituted parent compound.
By understanding the interplay of electronic and steric effects, and by employing robust experimental methods to quantify these differences, researchers can harness the full potential of specialized reagents like this compound to accelerate their research and development efforts.
References
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Robertson, R. E., & Rossall, B. (1971). Sulfonyl Chloride Kinetics. Part II. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1450. [Link]
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Kevill, D. N., & Koyoshi, F. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals. International Journal of Molecular Sciences, 9(12), 2639-2657. [Link]
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King, J. F., & Lam, J. Y. L. (2000). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 78(11), 1493-1499. [Link]
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PubMed. Correlation of the rates of solvolysis of two arenesulfonyl chlorides and of trans-beta-styrenesulfonyl chloride - precursors in the development of new pharmaceuticals. [Link]
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Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., Soloshonok, V. A., & Liu, H. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5527-5539. [Link]
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Kevill, D. N. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 120-132. [Link]
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Scilit. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. [Link]
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Rogne, O. (1968). Kinetics of the Neutral and Alkaline Hydrolysis of Aromatic Sulphonyl Chlorides in Water. Journal of the Chemical Society B: Physical Organic, 1294-1296. [Link]
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ResearchGate. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. [Link]
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PubMed Central. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. [Link]
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ResearchGate. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride — Precursors in the Development of New Pharmaceuticals. [Link]
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Arcoria, A., Ballistreri, F. P., Spina, E., Tomaselli, G. A., & Maccarone, E. (1988). Nucleophilic Substitution at Sulphonyl Sulphur. Part 4. Hydrolysis of Thiophenesulphonyl Halides in Water-Acetone Mixtures. Journal of the Chemical Society, Perkin Transactions 2, (9), 1793-1798. [Link]
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Chem-Impex. This compound. [Link]
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Journal of the American Chemical Society. Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. [Link]
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Journal of the American Chemical Society. Correlation of Solvolysis Rates. VIII. Benzhydryl Chloride and Bromide. Comparison of mY and Swain's Correlations. [Link]
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Sheppard, W. A. (1963). The Effect of Fluorine Substitution on the Electronic Properties of Alkoxy, Alkylthio and Alkylsulfonyl Groups. Journal of the American Chemical Society, 85(9), 1314–1318. [Link]
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RSC Publishing. Facile synthesis of sulfonyl fluorides from sulfonic acids. [Link]
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ACS Medicinal Chemistry Letters. The Dark Side of Fluorine. [Link]
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RSC Publishing. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. [Link]
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Scribd. Hammett Plots. [Link]
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Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]
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Chinese Journal of Organic Chemistry. Reactions of Sulfonyl Chlorides and Unsaturated Compounds. [Link]
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HoriazonChemical. Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity & Applications. [Link]
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Master Organic Chemistry. Tosylates And Mesylates. [Link]
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Chemistry Steps. Mesylates and Tosylates with Practice Problems. [Link]
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HoriazonChemical. Exploring the Reactivity: Methanesulfonyl Chloride in Chemical Transformations. [Link]
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Chemistry LibreTexts. Reactions of Alcohols. [Link]
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A Comparative Guide to the Validation of Sulfonamide Bond Formation with (4-Fluorophenyl)methanesulfonyl Chloride
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to the structure and activity of a vast array of therapeutic agents, from antibacterials to anticancer drugs.[1][2][3] The reliable formation of the S-N bond is therefore a critical transformation for researchers in drug discovery and development. This guide provides an in-depth technical comparison of the validation of sulfonamide bond formation using (4-fluorophenyl)methanesulfonyl chloride, a key reagent for introducing a fluorinated benzylsulfamoyl moiety. We will explore a validated protocol, compare it with alternative synthetic strategies, and detail the analytical methods essential for rigorous confirmation of the desired product.
The Classical Approach: Sulfonylation with this compound
The most prevalent and well-established method for constructing a sulfonamide linkage involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[1][2] This nucleophilic substitution reaction is generally efficient and applicable to a wide range of substrates. This compound is a valuable reagent in this class, allowing for the introduction of the 4-fluorobenzylsulfonyl group, a common motif in bioactive molecules.
Mechanism of Action
The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride ion as a leaving group. A base, typically a non-nucleophilic tertiary amine like triethylamine or pyridine, is essential to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
Validated Experimental Protocol
The following protocol details a representative procedure for the synthesis of a sulfonamide using this compound and a primary amine, such as benzylamine. This protocol is based on established methods for similar sulfonamide formations.[4][5]
Reaction Scheme:
(Image of the reaction of this compound with benzylamine to form N-benzyl-1-(4-fluorophenyl)methanesulfonamide)
Materials:
-
This compound
-
Benzylamine
-
Triethylamine (Et3N) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1.0 equivalent) in anhydrous DCM.
-
Addition of Base: To this solution, add triethylamine (1.2-1.5 equivalents) and cool the mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.0-1.1 equivalents) in anhydrous DCM and add it dropwise to the cooled amine solution over 15-30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[4]
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or silica gel column chromatography to yield the pure sulfonamide.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Sulfonyl chlorides are highly susceptible to hydrolysis, which would form the unreactive sulfonic acid. Therefore, the use of dry glassware and anhydrous solvents is crucial for achieving high yields.
-
Inert Atmosphere: Prevents the reaction of the sulfonyl chloride with atmospheric moisture.
-
Excess Base: Ensures complete neutralization of the HCl byproduct, preventing the deactivation of the amine nucleophile.
-
Stepwise Addition at Low Temperature: Controls the exothermic nature of the reaction and minimizes potential side reactions.
-
Aqueous Work-up: The acidic wash removes excess amine and the basic wash removes any unreacted sulfonyl chloride (by hydrolysis) and other acidic impurities.
Below is a DOT graph illustrating the experimental workflow for this validated protocol.
Caption: Experimental workflow for the synthesis of sulfonamides.
Validation of Sulfonamide Bond Formation
Rigorous analytical validation is paramount to confirm the successful formation of the sulfonamide and to assess its purity. A combination of spectroscopic techniques is typically employed.
| Analytical Technique | Purpose | Expected Observations for a Successful Reaction |
| ¹H NMR Spectroscopy | Structural elucidation and confirmation of proton environments. | Disappearance of the amine N-H proton signal (if present) and the appearance of a sulfonamide N-H proton signal (typically a singlet or triplet, depending on the structure). Characteristic shifts in the protons adjacent to the nitrogen and the sulfonyl group. |
| ¹³C NMR Spectroscopy | Confirmation of the carbon skeleton and presence of key functional groups. | Shifts in the carbon signals of the aromatic rings and the benzylic carbon upon formation of the sulfonamide bond. |
| Infrared (IR) Spectroscopy | Identification of key functional groups. | Appearance of characteristic strong asymmetric and symmetric stretching bands for the S=O group of the sulfonamide, typically in the ranges of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. The N-H stretching band appears around 3300 cm⁻¹.[6][7] |
| Mass Spectrometry (MS) | Determination of the molecular weight and confirmation of the molecular formula. | Detection of the molecular ion peak corresponding to the calculated mass of the expected sulfonamide product. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[5] |
Representative Spectroscopic Data:
Comparison with Alternative Synthesis Methods
While the reaction of amines with sulfonyl chlorides is a robust and widely used method, several alternatives exist, each with its own set of advantages and disadvantages.
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages |
| Classical Method | Amine, this compound | Base (e.g., Pyridine, Et₃N) in an organic solvent. | Well-established, versatile, and generally high-yielding.[1][9] | Sulfonyl chlorides can be moisture-sensitive; requires a base. |
| From Thiols | Thiol, Amine | Oxidizing agent (e.g., sodium hypochlorite) to form sulfonyl chloride in situ. | Avoids the isolation of potentially unstable sulfonyl chlorides.[3] | Requires an additional oxidation step; may not be suitable for all functional groups. |
| From Sulfonic Acids | Sulfonic acid, Amine | Coupling agents (e.g., Cl₃CCN/PPh₃). | Utilizes more stable sulfonic acids as starting materials.[3] | Coupling reagents can be expensive and generate stoichiometric byproducts. |
| Photoredox Catalysis | Aniline derivative, Sulfinate salt | Photoredox catalyst (e.g., Iridium complex), oxidant, blue LED light. | Mild reaction conditions, suitable for late-stage functionalization.[10] | Requires specialized equipment (photoreactor) and a catalyst. |
The choice of synthetic route often depends on factors such as substrate availability, functional group tolerance, scalability, and the desire for "greener" reaction conditions. The following DOT graph provides a decision-making framework.
Caption: Decision tree for selecting a sulfonamide synthesis method.
Conclusion
The formation of a sulfonamide bond using this compound is a reliable and well-understood transformation. Validation of this reaction is straightforward using a suite of standard spectroscopic techniques, including NMR, IR, and mass spectrometry. While the classical approach remains a mainstay in organic synthesis, alternative methods offer advantages in specific contexts, particularly for substrates where the sulfonyl chloride is unstable or for applications requiring milder conditions. A thorough understanding of these methods and their respective validation procedures is essential for any researcher working in the field of medicinal chemistry and drug development.
References
-
A comparison of the recently reported methods for the synthesis of sulfonamides with the method reported here utilizing TCCA in water. ResearchGate. Available at: [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews. Available at: [Link]
-
Synthetic Routes of Sulfonamide Derivatives: A Brief Review. ResearchGate. Available at: [Link]
-
4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. Molecules. Available at: [Link]
-
Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. Available at: [Link]
-
N-(4-Chlorophenyl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide. Acta Crystallographica Section E. Available at: [Link]
-
Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. YouTube. Available at: [Link]
-
Mild Sulfonylation of Anilines. ChemistryViews. Available at: [Link]
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Scheme 1 Protocol for the synthesis of N-(4-fluorophenyl)-5-aryl-1,3,4-oxadiazol-2-amine analogues (4a-h). ResearchGate. Available at: [Link]
-
Synthetic, Infrared And Nmr (1H And 13C) Spectral Studies Of N-(Substituted Phenyl)-Methanesulphonamides. ResearchGate. Available at: [Link]
-
N-(4-Chlorophenyl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide. ResearchGate. Available at: [Link]
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Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives. MDPI. Available at: [Link]
-
Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules. Available at: [Link]
-
Synthesis, spectral analysis and biological evaluation of N-alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. ResearchGate. Available at: [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Confirmation of (4-fluorophenyl)methanesulfonyl Group Incorporation
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides a comprehensive, in-depth comparison of spectroscopic methodologies for the unambiguous confirmation of (4-fluorophenyl)methanesulfonyl group incorporation into a target molecule. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.
The Strategic Importance of the (4-fluorophenyl)methanesulfonyl Moiety
In modern drug discovery, the incorporation of fluorine and sulfonyl groups is a well-established strategy to modulate a molecule's physicochemical and pharmacological properties. The (4-fluorophenyl)methanesulfonyl group, in particular, offers a compelling combination of features: the sulfonyl group can act as a hydrogen bond acceptor and is metabolically stable, while the fluorophenyl ring can enhance binding affinity, improve metabolic stability by blocking oxidation sites, and modulate pKa.
Given these critical functions, verifying the successful and correct installation of this moiety is not merely a procedural checkpoint; it is fundamental to the integrity of the entire research and development program. An error in structural confirmation can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and significant delays. This guide outlines a multi-faceted spectroscopic approach to provide unequivocal proof of structure.
A Multi-Modal Analytical Strategy: The "Why" and "How"
No single technique provides a complete picture. A robust confirmation strategy relies on the synergistic use of several spectroscopic methods. Each technique interrogates the molecule from a different perspective, and their combined data builds an unshakeable structural proof. We will compare the core techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, with a concluding look at the definitive method of X-ray Crystallography.
Caption: A logical workflow for the structural confirmation of the target molecule.
Nuclear Magnetic Resonance (NMR): The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful tool for this task as it provides detailed information on the chemical environment and connectivity of atoms. A full suite of 1D and 2D NMR experiments should be performed for complete and unambiguous characterization.
¹⁹F NMR: The Definitive Litmus Test
Why it's critical: The ¹⁹F nucleus is an exceptional NMR probe. It has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it highly sensitive.[1][2][3] Critically, the absence of endogenous fluorine in most biological systems and organic starting materials means there is virtually no background signal.[4] A clean ¹⁹F NMR spectrum showing the expected signal is direct, unequivocal evidence of fluorine incorporation.
What to look for:
-
A single resonance: For the (4-fluorophenyl)methanesulfonyl group, you expect a single signal in the aromatic fluorine region.
-
Chemical Shift (δ): The precise chemical shift is sensitive to the electronic environment but typically falls within a predictable range for fluoroaromatics.[5]
-
Coupling: This signal will likely appear as a triplet due to coupling with the two ortho protons (³JHF) and a triplet due to coupling with the two meta protons (⁴JHF), often resulting in a complex multiplet.
¹H and ¹³C NMR: Mapping the Skeleton
Why they are critical: While ¹⁹F NMR confirms the presence of fluorine, ¹H and ¹³C NMR, especially in conjunction with 2D experiments, are used to piece together the entire molecular structure and confirm the exact location of the (4-fluorophenyl)methanesulfonyl group.
What to look for:
-
Methylene Bridge (-CH₂-SO₂-): A key singlet in the ¹H NMR spectrum, typically deshielded by the adjacent sulfonyl group (δ ≈ 4.5 - 5.5 ppm). The corresponding carbon signal in the ¹³C NMR spectrum will also be in a characteristic region.
-
4-Fluorophenyl Ring: In the ¹H NMR spectrum, this will appear as two distinct signals in the aromatic region (δ ≈ 7.0 - 8.0 ppm), each integrating to 2 protons. They often present as a pair of doublets (or more complex multiplets due to ¹H-¹⁹F coupling).[6] In the ¹³C NMR, you will see characteristic signals for the aromatic carbons, with the carbon directly bonded to fluorine (C-F) exhibiting a large ¹JCF coupling constant.
-
Sulfonyl Group Effect: The electron-withdrawing nature of the sulfonyl group will deshield adjacent protons and carbons.[7][8] For example, the proton on a carbon alpha to the sulfonyl group will have its chemical shift moved downfield.
2D NMR (HSQC & HMBC): Unambiguous Connectivity
Why they are critical: 1D NMR spectra can sometimes be ambiguous, especially in complex molecules with overlapping signals. 2D NMR experiments provide explicit connectivity data, removing all doubt.[9][10][11]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton with the carbon it is attached to.[9][11] It allows for the unambiguous assignment of the methylene bridge protons to their corresponding carbon and the aromatic protons to their respective carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for confirming the incorporation site. It shows correlations between protons and carbons that are 2 or 3 bonds away.[9] Key correlations to look for are between the methylene bridge protons (-CH₂-) and the carbon of the parent molecule where it is attached, as well as the ipso-carbon of the fluorophenyl ring.
Caption: HMBC correlations confirming the sulfonyl group's linkage.
Comparative NMR Data Summary
| Group | Technique | Expected Chemical Shift (δ) / Signal | Rationale & Key Features |
| -SO₂- | ¹³C NMR | Not directly observed | Its presence is inferred by the significant downfield shift of adjacent Cα and CH₂ carbons. |
| -CH₂- | ¹H NMR | ~4.5 - 5.5 ppm (Singlet) | Strongly deshielded by the adjacent sulfonyl group. Integration should be 2H. |
| ¹³C NMR | ~55 - 65 ppm | Characteristic chemical shift for a carbon between a sulfonyl group and an aromatic ring. | |
| 4-F-Ph | ¹⁹F NMR | ~ -105 to -120 ppm | Definitive signal for fluorine incorporation.[1][5] Appears as a multiplet due to coupling with aromatic protons. |
| ¹H NMR | ~7.0 - 8.0 ppm (2 signals) | Two distinct multiplets (often appearing as doublets of doublets), each integrating to 2H. | |
| ¹³C NMR | ~115 - 165 ppm | Four signals expected. The C-F carbon will show a large ¹JCF coupling (~240-260 Hz). |
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Why it's critical: MS provides the molecular weight of the synthesized compound, offering the first and most direct confirmation that the addition reaction has occurred as expected. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it provides the elemental composition, confirming that the molecular formula is correct.
What to look for:
-
Molecular Ion Peak ([M+H]⁺ or [M-H]⁻): The most important signal. Its m/z value should correspond exactly to the calculated mass of the target compound.
-
Isotopic Pattern: The presence of sulfur (³⁴S isotope) will result in a small but detectable M+2 peak, which can be diagnostic.
-
Fragmentation Pattern: In tandem MS (MS/MS), characteristic fragmentation can be observed. A common fragmentation pathway for sulfonyl compounds is the neutral loss of SO₂ (64 Da), which provides strong evidence for the presence of the sulfonyl group.[12][13][14][15]
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water). A trace amount of formic acid (0.1%) can be added to promote protonation for positive ion mode.
-
Instrumentation: Use an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap.
-
Acquisition: Acquire data in both positive and negative ion modes to ensure detection. Perform an MS scan over a relevant m/z range (e.g., 100-1000 amu).
-
Analysis: Identify the molecular ion peak. Use the instrument software to calculate the elemental composition from the exact mass and compare it to the theoretical formula. The mass error should be less than 5 ppm.
Infrared (IR) Spectroscopy: The Functional Group Scout
Why it's useful: IR spectroscopy is a rapid and non-destructive technique perfect for quickly confirming the presence of key functional groups.[16] While it doesn't provide connectivity information, it serves as an excellent validation checkpoint.
What to look for:
-
Sulfonyl Group (SO₂): This is the most diagnostic feature. The sulfonyl group exhibits two very strong and sharp characteristic absorption bands.[7][17]
-
C-F Stretch: A strong band in the region of ~1100-1250 cm⁻¹. This can sometimes overlap with other signals but is a good secondary indicator.
-
Aromatic C-H and C=C: Bends and stretches characteristic of the benzene ring.
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small amount of the solid, purified compound directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Run a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then acquire the sample spectrum.
-
Analysis: Process the spectrum (background subtraction, baseline correction) and identify the characteristic absorption bands for the sulfonyl group. The presence of two strong peaks in the specified regions is compelling evidence.[16]
The Gold Standard: Single Crystal X-ray Diffraction
When absolute, unambiguous structural proof is required, particularly for resolving complex stereochemistry or for regulatory submissions, single-crystal X-ray crystallography is the ultimate technique.[19][20][21]
Why it's definitive: This method determines the precise three-dimensional arrangement of every atom in the molecule by analyzing the diffraction pattern of X-rays passing through a single crystal.[22] It provides bond lengths, bond angles, and the exact connectivity, leaving no room for doubt.[23]
Limitations: The primary challenge is obtaining a high-quality single crystal of the compound, which can be a difficult and time-consuming process. It is not a high-throughput technique and is typically reserved for key compounds in a development pipeline.
Conclusion: A Self-Validating System
By employing this multi-modal spectroscopic approach, researchers can build a self-validating case for the successful incorporation of the (4-fluorophenyl)methanesulfonyl group.
-
IR confirms the presence of the SO₂ group.
-
HRMS confirms the correct molecular formula and weight.
-
¹⁹F NMR provides definitive proof of fluorine incorporation.
-
¹H, ¹³C, and 2D NMR piece together the entire molecular puzzle, confirming the precise location and connectivity of the desired moiety.
Each piece of data corroborates the others, creating a robust and trustworthy structural assignment that can be confidently used to drive drug discovery projects forward.
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A Comparative Guide to (4-fluorophenyl)methanesulfonyl chloride and p-toluenesulfonyl chloride for Synthetic Chemistry
In the landscape of modern organic synthesis, sulfonyl chlorides are indispensable reagents for the activation of alcohols and the formation of sulfonamides, functionalities prevalent in a vast array of pharmaceuticals and agrochemicals. Among the diverse selection of sulfonylating agents, p-toluenesulfonyl chloride (TsCl) has long been a benchmark due to its reliability and extensive documentation. However, the increasing demand for nuanced control over electronic properties and reactivity has brought reagents like (4-fluorophenyl)methanesulfonyl chloride to the forefront. This guide provides a comprehensive comparative analysis of these two critical reagents, offering insights into their respective reactivities, supported by a theoretical framework and practical experimental protocols to aid researchers in making informed decisions for their synthetic strategies.
At a Glance: A Comparative Overview
| Property | This compound | p-toluenesulfonyl chloride (TsCl) |
| Molecular Formula | C₇H₆ClFO₂S | C₇H₇ClO₂S |
| Molecular Weight | 208.64 g/mol | 190.65 g/mol |
| Appearance | White to off-white solid | White, malodorous solid[1] |
| Melting Point | 60-61 °C | 69-71 °C |
| Key Structural Difference | Fluorine atom at the para position of the phenyl ring, with a methylene spacer. | Methyl group at the para position of the phenyl ring. |
| Primary Applications | Synthesis of pharmaceuticals (neurological, cardiovascular), agrochemicals, fine chemicals.[2] | Conversion of alcohols to good leaving groups, synthesis of sulfonamides, protecting group chemistry.[3] |
The Decisive Factor: A Deep Dive into Reactivity
The primary distinction in the utility of this compound and p-toluenesulfonyl chloride lies in the electronic effects imparted by their respective substituents on the phenyl ring. These electronic differences directly influence the electrophilicity of the sulfur atom in the sulfonyl chloride group, which is the epicenter of nucleophilic attack.
The Inductive and Resonance Effects at Play
The methyl group in p-toluenesulfonyl chloride is an electron-donating group (EDG).[4] It exerts a positive inductive effect (+I) and a hyperconjugative effect, both of which push electron density into the aromatic ring. This increased electron density is partially relayed to the sulfonyl chloride moiety, which slightly reduces the electrophilicity of the sulfur atom.
Conversely, the fluorine atom in This compound is an electron-withdrawing group (EWG). While it does possess lone pairs that can participate in a positive mesomeric (+M) or resonance effect, its high electronegativity results in a dominant negative inductive effect (-I). This strong -I effect withdraws electron density from the phenyl ring and, consequently, from the sulfonyl chloride group. This withdrawal of electron density renders the sulfur atom more electron-deficient and, therefore, more electrophilic.
It is crucial to note the presence of the methylene (-CH₂-) spacer in this compound. This spacer somewhat attenuates the electronic influence of the substituted phenyl ring on the sulfonyl chloride group compared to a direct aryl-SO₂Cl linkage. Nevertheless, the electron-withdrawing nature of the 4-fluorophenyl group still enhances the reactivity of the sulfonyl chloride compared to an unsubstituted benzylsulfonyl chloride.
Implications for Sulfonylation Reactions
The enhanced electrophilicity of the sulfur atom in this compound is predicted to lead to faster reaction rates in nucleophilic substitution reactions, such as the formation of sulfonamides and sulfonate esters, when compared to p-toluenesulfonyl chloride under identical conditions. This can be particularly advantageous when dealing with less nucleophilic substrates or when milder reaction conditions are desired to avoid side reactions.
Experimental Protocols: A Practical Comparison
To provide a tangible comparison, the following are detailed protocols for the sulfonylation of a representative nucleophile, aniline, with both reagents. These protocols are designed to be self-validating, with clear steps for reaction setup, monitoring, workup, and purification.
General Considerations for Sulfonylation Reactions
Successful sulfonylation reactions hinge on several key factors:
-
Anhydrous Conditions: Sulfonyl chlorides are sensitive to moisture and will hydrolyze to the corresponding sulfonic acids. Therefore, the use of dry solvents and glassware is paramount.
-
Base: A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation. Common bases include pyridine, triethylamine (TEA), and diisopropylethylamine (DIEA).
-
Temperature Control: The reaction is often exothermic, and initial cooling is typically employed to control the reaction rate and minimize side reactions.
Protocol 1: Sulfonylation of Aniline with p-toluenesulfonyl chloride
This protocol is a standard procedure for the synthesis of N-phenyl-4-methylbenzenesulfonamide.[5][6]
Materials:
-
Aniline (1.0 eq.)
-
p-toluenesulfonyl chloride (1.05 eq.)
-
Pyridine (2.0 eq.)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add aniline (1.0 eq.) and anhydrous DCM (10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (2.0 eq.) to the stirred solution.
-
Slowly add p-toluenesulfonyl chloride (1.05 eq.) portion-wise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (1 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Sulfonylation of Aniline with this compound
This protocol is adapted for the use of this compound, taking into account its potentially higher reactivity.
Materials:
-
Aniline (1.0 eq.)
-
This compound (1.05 eq.)
-
Triethylamine (TEA) (1.5 eq.)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add aniline (1.0 eq.) and anhydrous DCM (10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq.) to the stirred solution.
-
Slowly add a solution of this compound (1.05 eq.) in a small amount of anhydrous DCM dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC. Due to the higher expected reactivity, the reaction may be complete in a shorter timeframe compared to TsCl.
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (1 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Conclusion and Outlook
Both this compound and p-toluenesulfonyl chloride are highly effective reagents for sulfonylation reactions. The choice between them should be guided by the specific requirements of the synthesis.
-
p-toluenesulfonyl chloride remains the workhorse for a wide range of applications due to its lower cost, extensive documentation, and moderate reactivity, which can be advantageous in preventing unwanted side reactions with highly sensitive substrates. The resulting tosylates are also well-characterized and often crystalline, facilitating purification.[7]
-
This compound offers a more reactive alternative, driven by the electron-withdrawing nature of the fluoro-substituent. This enhanced reactivity can lead to shorter reaction times, milder conditions, and potentially higher yields with less reactive nucleophiles. The introduction of a fluorine atom can also be desirable in the final product for applications in medicinal chemistry, where it can influence properties such as metabolic stability and binding affinity.
Future research could focus on quantitative kinetic studies to precisely measure the rate enhancement provided by the 4-fluorophenylmethyl group compared to the tolyl group across a range of nucleophiles. Such data would provide an invaluable resource for synthetic chemists in the rational design of reaction conditions and the selection of the optimal sulfonylating agent.
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Brainly.in. (2024, March 14). However, these days benzenesulphonyl chloride is replaced by p-toluenesulphonyl chloride. why? Retrieved from [Link]
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Wikipedia. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
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Tayebee, R. (2012). Sulfonylation , Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. Semantic Scholar. Retrieved from [Link]
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Request PDF. (2025, August 5). Structural and Electronic Effects in Perfluorobenzylated Perylenes. Retrieved from [Link]
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CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link]
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Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]
-
ChemistryViews. (2017, November 17). Mild Sulfonylation of Anilines. Retrieved from [Link]
-
PMC - NIH. (n.d.). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Retrieved from [Link]
-
ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of.... Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Full article: Improved synthesis of N-sulfonylformamidine derivatives promoted by thionyl chloride. Retrieved from [Link]
-
RSC Publishing. (n.d.). Direct sulfonylation of anilines mediated by visible light. Retrieved from [Link]
-
Quora. (2021, April 9). Why is para-toulenesulphonyl chloride used for reaction with Primary or secondary amine instead of Hinsberg reagent?. Retrieved from [Link]
-
Request PDF. (2025, August 6). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]
-
International Journal of Molecular Sciences. (2008, May 24). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Retrieved from [Link]
-
ResearchGate. (2025, October 23). (PDF) N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition. Retrieved from [Link]
-
ResearchGate. (n.d.). N‐sulfonylation using p‐toluenesulfonyl chloride. Retrieved from [Link]
-
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A Comparative Guide to (4-fluorophenyl)methanesulfonyl Chloride for High-Throughput Sulfonamide Synthesis
Executive Summary
In the landscape of medicinal chemistry and drug discovery, the efficient construction of diverse compound libraries is paramount. The sulfonamide moiety remains a privileged scaffold, present in a vast array of therapeutic agents. Consequently, the selection of the optimal sulfonylating agent for parallel synthesis is a critical decision that directly influences library quality and workflow efficiency. This guide provides an in-depth comparison of (4-fluorophenyl)methanesulfonyl chloride against other common sulfonylating agents. We will explore how its unique structural features translate into tangible benefits for high-throughput synthesis, supported by comparative data and a detailed experimental protocol for its application in a parallel synthesis workflow.
The Strategic Role of Sulfonamides and Parallel Synthesis in Drug Discovery
The sulfonamide functional group (-SO₂NR₂-) is a cornerstone of modern drug design. Its prevalence stems from a combination of advantageous physicochemical properties: it is hydrolytically stable, possesses a tetrahedral geometry capable of engaging in multi-point hydrogen bonding, and can serve as a versatile structural mimic.[1] These attributes have enabled the development of sulfonamide-containing drugs across numerous therapeutic areas, from antibacterials to enzyme inhibitors.[2]
Parallel synthesis is a key strategy to rapidly explore the chemical space around such privileged scaffolds. By reacting a common core (the sulfonyl chloride) with a diverse set of building blocks (amines), researchers can generate large libraries of related compounds for screening.[1][3] An ideal reagent for this process should be reactive enough to proceed to completion under mild conditions but stable enough for easy handling, and its resulting products should be amenable to high-throughput purification techniques.
Profiling the Reagent: this compound
This compound is a versatile reagent increasingly utilized in the synthesis of pharmaceuticals and agrochemicals.[4][5] Its structure, featuring a fluorine atom at the para-position of the phenyl ring, imparts specific properties that make it particularly well-suited for parallel synthesis applications.
Causality of Structure: The Electronic Impact of the Fluorine Substituent
The efficacy of a sulfonyl chloride is governed by the electrophilicity of the sulfur atom. The reaction with an amine proceeds via nucleophilic attack on this sulfur center.[6] The substituent on the aromatic ring plays a crucial role in modulating this electrophilicity.
-
Inductive Effect: Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). This effect pulls electron density away from the aromatic ring and, consequently, from the sulfonyl group.
-
Enhanced Reactivity: This withdrawal of electron density increases the partial positive charge on the sulfur atom, making it a "harder" and more reactive electrophile.[6] This enhanced reactivity is advantageous in parallel synthesis, as it allows for the use of milder reaction conditions and can drive reactions to completion, even with less nucleophilic amines. This often leads to shorter reaction times and higher yields compared to less activated sulfonyl chlorides.[5]
-
Metabolic Stability: The presence of a fluorine atom can also confer desirable pharmacokinetic properties to the final compounds, such as enhanced metabolic stability and improved membrane permeability.[7]
Advantages in a High-Throughput Context
The heightened reactivity of this compound offers several practical benefits for library synthesis:
-
Broader Amine Scope: Its increased electrophilicity allows it to react efficiently with a wider range of amines, including those that are sterically hindered or electronically deactivated.
-
Reduced Reaction Times: Faster reaction kinetics enable shorter cycle times in an automated or semi-automated synthesis workflow.
-
Improved Yields: Driving reactions to completion minimizes the presence of unreacted starting materials, simplifying subsequent purification steps.
Comparative Analysis with Alternative Sulfonylating Agents
The choice of sulfonyl chloride is a critical parameter. Here, we compare this compound to three common alternatives.
-
p-Toluenesulfonyl Chloride (TsCl): Often considered a benchmark, TsCl is a stable, crystalline solid.[8] However, the methyl group is electron-donating (+I effect), which slightly deactivates the sulfonyl chloride compared to the unsubstituted version, making it less reactive.[6][9]
-
Methanesulfonyl Chloride (MsCl): As an aliphatic sulfonyl chloride, MsCl is highly reactive due to the lack of aromatic stabilization and small steric profile.[9][10] While excellent for achieving high reactivity, its volatility, corrosiveness, and sometimes excessive reactivity can be challenging to manage in a parallel format.
-
Benzenesulfonyl Chloride (BsCl): The parent aromatic sulfonyl chloride provides a baseline for reactivity. It is more reactive than TsCl but generally less reactive than sulfonyl chlorides bearing electron-withdrawing groups.[9]
Data-Driven Comparison of Sulfonylating Agents
| Feature | This compound | p-Toluenesulfonyl Chloride (TsCl) | Methanesulfonyl Chloride (MsCl) | Benzenesulfonyl Chloride (BsCl) |
| Structure | F-C₆H₄-CH₂-SO₂Cl | CH₃-C₆H₄-SO₂Cl | CH₃-SO₂Cl | C₆H₅-SO₂Cl |
| Electronic Effect of Substituent | Strong Electron-Withdrawing (-I) | Weak Electron-Donating (+I) | N/A (Aliphatic) | Neutral (Reference) |
| Relative Reactivity | High | Moderate | Very High | Moderate-High |
| Suitability for Parallel Synthesis | Excellent: High reactivity allows for broad substrate scope and mild conditions. Good balance of reactivity and stability. | Good: Solid, easy to handle. May require forcing conditions for less reactive amines.[8] | Fair: High reactivity can lead to side reactions. Volatile and corrosive nature is less ideal for automated handling.[9] | Good: A reliable standard, but less effective than activated analogues for challenging substrates. |
| Key Advantage | Enhanced reactivity from fluorine substituent drives reactions to completion.[5] | Cost-effective and widely used, extensive literature precedent. | Potent electrophile for difficult transformations.[9] | Unsubstituted baseline for SAR studies. |
Experimental Protocol: Parallel Synthesis of a Sulfonamide Library
This protocol describes the synthesis of a 12-compound library from this compound and a diverse set of primary and secondary amines in a 96-well plate format.
Workflow Overview
The following diagram illustrates the streamlined workflow for parallel solution-phase synthesis, incorporating a scavenger resin for purification—a technique highly amenable to high-throughput applications.[11]
Caption: Parallel synthesis workflow for a sulfonamide library.
Materials and Reagents
-
This compound (MW: 208.64 g/mol )
-
Diverse amine library (12 primary/secondary amines)
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIEA)
-
PS-Isocyanate scavenger resin (for primary/secondary amines)
-
PS-Trisamine scavenger resin (for sulfonyl chloride)
-
96-well reaction block with sealing mat
-
Multichannel pipette or liquid handling robot
Step-by-Step Procedure
Self-Validation System: This protocol is designed to be self-validating. The use of scavenger resins ensures that only the desired neutral sulfonamide product remains in solution, as excess electrophile (sulfonyl chloride) and nucleophile (amine), as well as the protonated base, are sequestered onto the solid phase and removed by filtration.[11]
-
Reagent Plate Preparation:
-
In a 96-well reaction block, dispense 100 µL (20 µmol, 1.0 equiv.) of each of the 12 unique amine stock solutions (0.2 M in DCM) into individual wells.
-
-
Reaction Initiation:
-
To each well containing an amine, add 100 µL (20 µmol, 1.0 equiv.) of the this compound stock solution (0.2 M in DCM).
-
Add 100 µL (60 µmol, 3.0 equiv.) of the DIEA stock solution (0.6 M in DCM).
-
Seal the reaction block securely with a chemical-resistant sealing mat.
-
-
Reaction Incubation:
-
Place the sealed block on an orbital shaker and agitate at room temperature for 16 hours.
-
-
High-Throughput Purification (Scavenging):
-
Unseal the reaction block. To each well, add ~50 mg (approx. 3-4 equiv.) of PS-Isocyanate resin to scavenge any remaining unreacted primary or secondary amine.
-
Reseal the block and shake for 2 hours.
-
Add ~50 mg (approx. 3-4 equiv.) of PS-Trisamine resin to scavenge the excess this compound and the protonated DIEA·HCl salt.
-
Reseal the block and shake for an additional 4 hours.
-
-
Product Isolation:
-
Filter the contents of the reaction block through a 96-well filter plate into a clean collection plate.
-
Wash the resins in the filter plate with 2 x 200 µL of DCM, collecting the washes in the same collection plate.
-
-
Final Processing:
-
Evaporate the solvent from the collection plate using a centrifugal evaporator or a stream of nitrogen.
-
Reconstitute the resulting purified sulfonamide products in a known volume of DMSO (e.g., 200 µL) to create a 100 mM stock solution plate ready for biological screening.
-
Confirm purity and identity using LC-MS analysis of each well.
-
Selecting the Right Sulfonylating Agent: A Decision Framework
The choice of reagent is context-dependent. This diagram provides a logical framework for selecting an appropriate sulfonylating agent based on the specific requirements of the synthesis.
Caption: Decision framework for selecting a sulfonylating agent.
Conclusion
For researchers engaged in parallel synthesis for drug discovery, this compound represents a superior choice for library generation. Its reactivity, enhanced by the electron-withdrawing nature of the para-fluoro substituent, allows for a broader substrate scope, milder reaction conditions, and higher overall success rates compared to traditional reagents like tosyl chloride.[5][6] While highly reactive agents like mesyl chloride exist, this compound provides a more favorable balance of reactivity and handling properties, making it an optimal tool for efficiently and robustly producing diverse sulfonamide libraries.
References
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J&K Scientific. (n.d.). This compound | 103360-09-9. Retrieved from [Link]
- García-Rubia, A., et al. (2002). Parallel synthesis and anti-malarial activity of a sulfonamide library. Bioorganic & Medicinal Chemistry Letters, 12(18), 2595-8.
- Gioiello, A., et al. (2013). Building a Sulfonamide Library by Eco-Friendly Flow Synthesis.
- Talele, T. T. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. ACS Omega, 7(50), 46985-46996.
- Ostresh, J. M., et al. (2011). Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived from the Same Scaffold. Combinatorial chemistry & high throughput screening, 14(6), 462–469.
- Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical science, 6(5), 2650–2659.
- Gioiello, A., et al. (2013). Building a sulfonamide library by eco-friendly flow synthesis.
- Shao, Y., et al. (2003). Solid Phase Synthesis of Benzamidine-Derived Sulfonamide Libraries.
-
Talele, T. T. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. FGCU Scholars Repository. Retrieved from [Link]
- Wang, F., et al. (2023). Aryl sulfonyl fluoride synthesis via palladium-catalyzed fluorosulfonylation of aryl thianthrenium salts. Organic & Biomolecular Chemistry, 21(2), 269-273.
-
Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Retrieved from [Link]
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Wipf Group, University of Pittsburgh. (2004). Strategies in Organic Synthesis. Retrieved from [Link]
-
HoriazonChemical. (n.d.). Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity & Applications. Retrieved from [Link]
- Gioiello, A., et al. (2013). Building a sulfonamide library by eco-friendly flow synthesis.
-
Biotage. (n.d.). Metal scavengers for organic purification. Retrieved from [Link]
-
Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. Retrieved from [Link]
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Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Toluenesulfonyl chloride. Retrieved from [Link]
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A Senior Application Scientist's Comparative Guide to the Structural Elucidation of (4-Fluorophenyl)methanesulfonyl-Containing Molecules
Introduction: The Structural Imperative for a Privileged Pharmacophore
In the landscape of modern drug discovery, the (4-fluorophenyl)methanesulfonyl moiety has emerged as a "privileged scaffold"—a molecular framework that frequently appears in successful therapeutic agents. The strategic incorporation of a fluorine atom can significantly enhance metabolic stability, binding affinity, and membrane permeability by altering the molecule's electronic properties.[1][2] Concurrently, the methanesulfonyl group is a versatile functional handle and a potent hydrogen bond acceptor, crucial for molecular recognition at the target site.[3][4] Molecules containing this scaffold are key intermediates in the synthesis of various pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.[5]
Given its importance, the precise, unambiguous determination of the three-dimensional atomic arrangement of these molecules is not merely an academic exercise; it is a cornerstone of rational drug design.[6] An accurate crystal structure provides irrefutable evidence of stereochemistry, conformation, and the subtle intermolecular interactions that govern crystal packing—factors that directly influence a drug's solubility, stability, and bioavailability.
This guide provides an in-depth comparison of the primary and emerging techniques for the structural elucidation of (4-fluorophenyl)methanesulfonyl-containing compounds. We will delve into the gold standard, single-crystal X-ray crystallography (SC-XRD), explore its inherent challenges with this specific class of molecules, and objectively compare it with powerful alternatives like Microcrystal Electron Diffraction (MicroED) and NMR Crystallography. Our focus is on the causality behind experimental choices, providing researchers with the insights needed to select the most effective path to a high-resolution structure.
Part 1: The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)
For decades, SC-XRD has been the definitive method for determining the atomic structure of small molecules.[7] Its ability to provide high-precision data on bond lengths, angles, and intermolecular interactions remains unparalleled, making it the primary source of experimental structural data for drug discovery.[8][9] The process, while powerful, is fundamentally dependent on the first and most challenging step: growing a high-quality, single crystal.
The Crystallization Challenge: Navigating Fluorine and Sulfonyl Interactions
Successfully crystallizing (4-fluorophenyl)methanesulfonyl derivatives requires a nuanced understanding of their specific physicochemical properties.
-
The Fluorine Factor: The high electronegativity of the fluorine atom can be a double-edged sword. While it can participate in beneficial C-H···F hydrogen bonds that stabilize a crystal lattice, these interactions are weak and can be unpredictable, sometimes leading to disordered or poorly packed structures.[10]
-
Sulfonyl-Driven Polymorphism: The potent hydrogen-bonding capacity of the sulfonyl group's oxygen atoms frequently leads to polymorphism—the ability of a molecule to form multiple distinct crystal structures.[11] Each polymorph can possess different physical properties, and fortuitously obtaining the desired, well-ordered form for diffraction can be a significant hurdle.[11]
-
General Hurdles: Beyond these specific challenges, general issues such as compound purity, solvent selection, and the kinetics of crystal nucleation and growth must be meticulously controlled.[12][13]
Experimental Workflow for SC-XRD
The path from a purified powder to a deposited crystal structure follows a well-defined, multi-step process.
Protocol 1: Vapor Diffusion Crystallization
This is a widely used technique for obtaining high-quality single crystals. The principle relies on slowly increasing the concentration of the analyte solution to the point of supersaturation, promoting ordered crystal growth rather than rapid precipitation.
Materials:
-
Purified (4-fluorophenyl)methanesulfonyl derivative (>95% purity).
-
HPLC-grade solvents (e.g., acetone, dichloromethane, methanol, hexane).
-
Small glass vials (e.g., 4 mL).
-
Larger glass jar with a screw-top lid.
-
Microsyringes.
Methodology:
-
Prepare the Analyte Solution: Dissolve 5-10 mg of the purified compound in 0.5 mL of a "good" solvent in which it is readily soluble (e.g., acetone or dichloromethane). This is done inside the small vial.
-
Prepare the Reservoir: Add 2-3 mL of a "poor" solvent (antisolvent) in which the compound is sparingly soluble (e.g., hexane or pentane) to the larger jar. The two solvents must be miscible.[12]
-
Set Up the Diffusion: Place the small vial (uncapped) inside the larger jar. Ensure the level of the antisolvent in the jar is below the top of the inner vial.
-
Seal and Incubate: Tightly seal the larger jar. This creates a closed system where the more volatile "good" solvent will slowly diffuse out of the inner vial and into the vapor phase, while the less volatile "poor" solvent vapor diffuses into the analyte solution.
-
Monitor Growth: Place the sealed jar in a vibration-free location at a constant temperature (e.g., room temperature or 4°C). Crystal growth can take anywhere from a few days to several weeks. Do not disturb the setup during this period.
-
Harvest Crystals: Once suitable crystals (typically >50 µm) have formed, carefully open the jar and use a mounted loop to gently remove a crystal from the solution. Quickly coat the crystal in a cryoprotectant (e.g., Paratone-N oil) to prevent solvent loss and ice formation, and flash-cool it in liquid nitrogen for transport to the diffractometer.
Data Interpretation: Hallmarks of a Successful Structure
A high-quality crystal structure is validated by several key metrics obtained during data refinement.
| Parameter | Typical Value | Significance |
| Resolution (Å) | < 1.0 Å | Indicates the level of detail in the electron density map. Lower values are better. |
| R-work (R1) | < 0.05 (5%) | Measures the agreement between the crystallographic model and the experimental X-ray diffraction data. |
| R-free | < 0.10 (10%) | Similar to R-work, but calculated with a small subset of reflections not used in refinement to prevent model bias. |
| Goodness-of-Fit (GoF) | ~ 1.0 | Indicates that the refinement model accurately fits the data. |
| Completeness (%) | > 99% | The percentage of all possible unique diffraction reflections that were measured. |
Part 2: Comparative Analysis: When Single Crystals Remain Elusive
The primary limitation of SC-XRD is its absolute requirement for single crystals of sufficient size and quality.[9][14] For many complex pharmaceutical compounds, including challenging (4-fluorophenyl)methanesulfonyl derivatives, obtaining such crystals is the rate-limiting step, or may even be impossible. In these common scenarios, alternative techniques are invaluable.
Alternative 1: Microcrystal Electron Diffraction (MicroED)
MicroED is a revolutionary cryo-electron microscopy (cryo-EM) method that has transformed small molecule structure determination.[14][15] By using a beam of electrons instead of X-rays, it can determine atomic-resolution structures from nanocrystals that are billions of times smaller than those required for conventional X-ray diffraction.[14][16]
Causality Behind the Advantage: Electrons interact with matter much more strongly than X-rays. This means that a diffraction pattern can be obtained from extremely small crystals (e.g., <200 nm) before they are destroyed by radiation damage.[16] This allows researchers to analyze samples that appear as amorphous powders by eye or even under a light microscope, completely bypassing the need for macroscopic crystal growth.[15]
Protocol 2: MicroED Sample Preparation and Data Collection
Methodology:
-
Sample Preparation: A tiny amount of the microcrystalline powder is suspended in a solvent (e.g., water or ethanol).
-
Grid Application: A 3-4 µL droplet of this suspension is applied to an electron microscopy grid. The grid is then blotted to remove excess liquid, leaving a thin layer of nanocrystals.[16]
-
Vitrification: The grid is plunge-frozen in liquid ethane, trapping the nanocrystals in a layer of amorphous ice (vitrification). This protects the sample from damage in the microscope's vacuum.
-
Data Collection: The frozen grid is loaded into a cryo-transmission electron microscope. Nanocrystals are identified, and continuous rotation electron diffraction data are collected as a movie while the stage is tilted.[17]
-
Data Processing: The collected movie frames are processed using software adapted from X-ray crystallography to integrate the diffraction spots, solve, and refine the final structure.[17]
Performance Comparison: SC-XRD vs. MicroED
| Feature | Single-Crystal X-ray Crystallography (SC-XRD) | Microcrystal Electron Diffraction (MicroED) |
| Required Crystal Size | 10 - 100 µm (microns) | 50 - 500 nm (nanometers) |
| Sample Form | Single, well-ordered crystal | Microcrystalline powder |
| Data Collection Time | Hours to days | Minutes per crystal[15] |
| Primary Challenge | Growing large enough single crystals | Access to a cryo-electron microscope |
| Key Advantage | Highest precision, well-established method | Bypasses the need for crystal growth; extremely fast[14] |
Alternative 2: NMR Crystallography
NMR crystallography is a hybrid method that determines structures from powdered solids by integrating data from solid-state NMR (ssNMR), powder X-ray diffraction (PXRD), and computational crystal structure prediction (CSP).[7][18]
Causality Behind the Advantage: This approach circumvents the need for single crystals entirely. PXRD provides information about the unit cell and lattice symmetry, while ssNMR acts as a powerful probe of the local chemical environment. For fluorinated compounds, ¹⁹F ssNMR is particularly sensitive to subtle differences in crystal packing and can easily distinguish between polymorphs. This combined experimental data is then used to identify the correct structure from a list of computationally predicted, low-energy crystal packings.[7]
This method is exceptionally powerful for resolving ambiguities when multiple polymorphs are present or when a compound stubbornly refuses to form single crystals of any size.
Conclusion and Expert Recommendation
The structural determination of (4-fluorophenyl)methanesulfonyl-containing molecules is critical for advancing drug development programs. While single-crystal X-ray crystallography remains the gold standard, providing unmatched precision when suitable crystals are available, its application is often stymied by the inherent crystallization challenges of this pharmacophore.[9][19]
For the modern researcher, a flexible, multi-technique approach is essential.
-
Always begin with SC-XRD: Exhaustive screening for high-quality single crystals should always be the initial goal due to the definitive nature of the results.
-
Embrace MicroED for difficult cases: When crystallization yields only microcrystalline powders, MicroED offers a rapid and powerful path to an atomic-resolution structure, effectively solving the most common bottleneck in small-molecule crystallography.[14][15]
-
Utilize NMR Crystallography for complex problems: For systems plagued by polymorphism or an inability to produce even nanocrystals suitable for MicroED, NMR Crystallography provides a robust alternative, leveraging the combined power of experimental solid-state data and computational modeling.
Ultimately, the choice of technique should be guided by the nature of the sample. By understanding the principles and comparative advantages of each method, scientists can navigate the challenges posed by these important molecules and accelerate the journey from chemical entity to life-saving therapeutic.
References
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The current role and evolution of X-ray crystallography in drug discovery and development. Taylor & Francis Online. [Link]
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The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination. ACS Publications. [Link]
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X-ray crystallography over the past decade for novel drug discovery – where are we heading next?. PubMed Central. [Link]
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Protein and Small Molecule Structure Determination by the Cryo-EM Method MicroED. JOVE. [Link]
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Cryo-EM for small molecules. PubMed Central. [Link]
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Advances in X-ray crystallography unveil nature's tiniest secrets. ASU News. [Link]
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Protein X-ray Crystallography in Drug Discovery. Creative Biostructure. [Link]
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Cryo-EM based MicroED solution for protein and small molecule structure determination. YouTube. [Link]
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Cryo‐EM for Small Molecules. ResearchGate. [Link]
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From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. PubMed Central. [Link]
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(4-Fluorophenyl)methanesulfonyl chloride. J&K Scientific. [Link]
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Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. PubMed Central. [Link]
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XFELs make small molecule crystallography without crystals possible. Chemistry World. [Link]
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From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. ACS Publications. [Link]
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Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology. [Link]
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Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. PubMed Central. [Link]
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Guide for crystallization. University of Geneva. [Link]
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Solving the enigma of weak fluorine contacts in the solid state: A periodic DFT study of fluorinated organic crystals. ResearchGate. [Link]
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X-Ray Crystallography of Chemical Compounds. PubMed Central. [Link]
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Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. University of Kentucky. [Link]
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Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. [Link]
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The Indispensable Role of Methanesulfonyl Chloride in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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Fundamentals of Cubic Phase Synthesis in PbF 2 –EuF 3 System. MDPI. [Link]
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Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. PubMed. [Link]
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Common Challenges in Crystallization Processes. YouTube. [Link]
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Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]
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NMR crystallography: structure and properties of materials from solid-state nuclear magnetic resonance observables. SciSpace. [Link]
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Derivatization of complex sulfonamides through the parent sulfonyl chloride. ResearchGate. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
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The impact of crystallization conditions on structure-based drug design: A case study on the methylene blue/acetylcholinesterase. Wiley Online Library. [Link]
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Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4′,3′:2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. [Link]
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Structure Elucidation of Natural Compounds by X-Ray Crystallography. OUCI. [Link]
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The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry. [Link]
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Synthesis, spectroscopy, X-ray crystallography, and DFT calculations of (E)-4-{[(2-hydroxyphenyl)imino]methyl}phenyl benzenesulfonate. ResearchGate. [Link]
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Safety Operating Guide
Navigating the Disposal of (4-fluorophenyl)methanesulfonyl Chloride: A Guide for the Research Professional
For the diligent researcher, the synthesis of novel compounds is a journey of precision and discovery. Yet, the life cycle of a chemical does not end with its successful application in a reaction. The responsible disposal of reactive reagents like (4-fluorophenyl)methanesulfonyl chloride is a critical aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive, technically grounded protocol for the safe neutralization and disposal of this compound, moving beyond a simple checklist to explain the "why" behind each crucial step.
Hazard Assessment and Chemical Profile
This compound (CAS No. 103360-04-9) is a solid, water-reactive compound that is corrosive and causes severe skin burns and eye damage[1][2][3]. Its reactivity stems from the sulfonyl chloride moiety, which readily undergoes nucleophilic attack. The primary hazard during disposal is its violent reaction with water, which liberates toxic and corrosive fumes, including hydrogen chloride (HCl) gas[1][4]. Understanding this reactivity is paramount to its safe handling and disposal.
Table 1: Physicochemical and Hazard Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C7H6ClFO2S | [2][5] |
| Molecular Weight | 208.64 g/mol | [2][5] |
| Appearance | Off-white solid | [5] |
| Melting Point | 60-61 °C | [5][6] |
| Boiling Point | 294.1 °C (Predicted) | [5][6] |
| Flash Point | 107 °C | [5][6] |
| Hazard Statements | H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage) | [2][3] |
| UN Number | UN 3261 | [2] |
The Core Principle: Controlled Hydrolysis and Neutralization
The fundamental strategy for the disposal of this compound is controlled hydrolysis, followed by neutralization of the resulting acidic byproducts. The reaction with water yields (4-fluorophenyl)methanesulfonic acid and hydrochloric acid[4]. Both of these products are corrosive and require neutralization before they can be safely disposed of.
Caption: Reaction pathway for the hydrolysis and neutralization of this compound.
Step-by-Step Disposal Protocol
This protocol is designed for the safe handling and disposal of laboratory-scale quantities of this compound. Always perform this procedure in a certified chemical fume hood.
Personal Protective Equipment (PPE)
Before commencing, ensure you are wearing the appropriate PPE. This is non-negotiable for your safety.
-
Eye Protection : Chemical safety goggles and a face shield are mandatory[3][7].
-
Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene, are essential[7].
-
Body Protection : A chemical-resistant lab coat or apron must be worn[7].
-
Respiratory Protection : If there is any risk of inhaling dust or vapors, use a NIOSH/MSHA or European Standard EN 149 approved respirator[1][7].
Reagents and Equipment
-
This compound to be disposed of
-
A large beaker or flask (at least 10 times the volume of the quenching solution)
-
Stir bar and magnetic stir plate
-
Dropping funnel or equivalent for slow addition
-
Ice bath
-
5% Sodium hydroxide solution or a saturated sodium bicarbonate solution
-
pH paper or a calibrated pH meter
Neutralization Procedure
The key to safe disposal is the slow and controlled addition of the sulfonyl chloride to a basic solution. Never add the basic solution to the sulfonyl chloride , as this can cause a violent, uncontrolled exothermic reaction[7].
-
Prepare the Basic Solution : In the large beaker or flask, place a sufficient volume of either 5% sodium hydroxide solution or saturated sodium bicarbonate solution. The volume should be enough to completely submerge the sulfonyl chloride and allow for efficient stirring.
-
Cool the Reaction Vessel : Place the beaker or flask in an ice bath and allow the basic solution to cool to below 10 °C. This is crucial for managing the exothermic nature of the hydrolysis reaction[7].
-
Slow Addition : With vigorous stirring, slowly and carefully add the this compound to the cold, basic solution. If the sulfonyl chloride is a solid, it can be added in small portions. If it is in a solution, it should be added dropwise via a dropping funnel.
-
Monitor the Temperature : Throughout the addition, monitor the temperature of the reaction mixture. If the temperature rises above 20 °C, pause the addition and allow the mixture to cool before proceeding.
-
Ensure Complete Reaction : After the addition is complete, continue to stir the mixture in the ice bath for at least one hour to ensure the complete hydrolysis and neutralization of the sulfonyl chloride.
-
Verify Neutralization : Once the reaction is complete, check the pH of the solution using pH paper or a pH meter. The final pH should be between 6 and 8. If the solution is still acidic, add more basic solution until the desired pH is reached. If the solution is too basic, it can be neutralized with a dilute acid like hydrochloric acid.
Caption: Workflow for the proper disposal of this compound.
Waste Management
Once the this compound has been successfully neutralized, the resulting aqueous solution can typically be disposed of down the drain with copious amounts of water, provided this is in accordance with local, state, and federal regulations[7][8]. Always consult your institution's environmental health and safety (EHS) office for specific guidance on waste disposal.
Contaminated materials, such as gloves, weighing paper, and empty containers, should be treated as hazardous waste. Empty containers must be triple rinsed with a suitable solvent, and the rinsate collected as hazardous waste[9]. The cleaned container can then be disposed of as normal laboratory glass or plastic waste.
Emergency Procedures
In the event of accidental exposure or a spill, immediate action is critical.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][3].
-
Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention[1][3].
-
Inhalation : Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention[1].
-
Ingestion : Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1].
-
Spills : Evacuate the area and ensure adequate ventilation. Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite. Do not use combustible materials like sawdust. The collected material should be placed in a sealed container for disposal as hazardous waste[7]. Do not allow the spilled material to enter drains or waterways[1][10].
By adhering to these detailed procedures and understanding the chemical principles behind them, you can ensure the safe and responsible disposal of this compound, contributing to a safer laboratory environment for yourself and your colleagues.
References
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- BenchChem. (2025). Application Notes and Protocols for the Scale-up Synthesis of Sulfonyl Chlorides.
- CymitQuimica. (2025). SAFETY DATA SHEET.
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- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
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- Vulcanchem. (n.d.). This compound - 103360-04-9.
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A Comprehensive Guide to the Safe Handling of (4-fluorophenyl)methanesulfonyl Chloride
Welcome to your essential resource for the safe handling, use, and disposal of (4-fluorophenyl)methanesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals who work with this versatile and highly reactive reagent. Our goal is to provide you with not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.
This compound is a valuable reagent in organic synthesis, prized for its ability to introduce the (4-fluorophenyl)methanesulfonyl group into molecules, a common moiety in pharmaceutical and agrochemical development.[1] However, its utility is matched by its hazardous nature. As a sulfonyl chloride, it is highly reactive, particularly with nucleophiles like water, and poses significant health risks upon exposure.[2] This guide will equip you with the knowledge to handle this chemical with the respect and caution it demands.
Understanding the Hazards: Why Specific Precautions are Crucial
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage. It is also water-reactive, meaning it reacts violently with water or moisture, liberating toxic and corrosive gases such as hydrogen chloride (HCl) and (4-fluorophenyl)methanesulfonic acid.[3] Inhalation of its dust or vapors can cause severe respiratory tract irritation and burns, while ingestion can lead to serious internal injury.[1][4]
The primary hazards can be summarized as:
-
Corrosivity: Direct contact can cause severe burns to the skin, eyes, and respiratory tract.[4]
-
Reactivity with Water: Violent reaction with water, including atmospheric moisture, produces toxic and corrosive byproducts.[4] This necessitates handling in a dry, inert atmosphere.
-
Toxicity: Harmful or fatal if inhaled, swallowed, or in contact with skin.
Understanding these intrinsic properties is the foundation for establishing safe handling protocols. The personal protective equipment (PPE) and procedures outlined below are directly designed to mitigate these specific risks.
Your Armor: Personal Protective Equipment (PPE)
The selection and proper use of PPE is your first line of defense against accidental exposure. The following table summarizes the minimum required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Rationale and Specifications |
| Hands | Double-gloving with chemical-resistant gloves (e.g., Nitrile or Neoprene).[5] | Provides a robust barrier against skin contact. The outer glove should be removed immediately after handling the reagent. Nitrile and neoprene offer good resistance to a range of chemicals, but always check the manufacturer's compatibility data.[6][7][8] |
| Eyes and Face | Chemical safety goggles and a full-face shield.[2][4] | Protects against splashes of the chemical and its reaction products. Standard safety glasses are insufficient.[2] |
| Body | A chemical-resistant lab coat, preferably a wrap-around style, or a chemical-resistant apron over a standard lab coat. For larger quantities, a full chemical-resistant suit is recommended.[4][9] | Protects the body from spills and splashes. Ensure the material is rated for corrosive substances. |
| Respiratory | A NIOSH-approved air-purifying respirator with acid gas (e.g., chlorine, hydrogen chloride) cartridges.[10] | Essential when handling the solid outside of a certified chemical fume hood, or if there is a risk of dust or vapor generation. The hydrolysis of the compound releases acidic gases.[10] |
| Feet | Closed-toe, chemical-resistant shoes. | Protects feet from spills. |
Logical Workflow for PPE Selection
The level of PPE required can be adjusted based on the scale of the operation. The following diagram illustrates a decision-making workflow for selecting appropriate PPE.
Caption: Decision workflow for selecting appropriate PPE when handling this compound.
In the Lab: Safe Handling and Storage Protocols
Adherence to strict operational procedures is critical to prevent accidental exposure and ensure the integrity of the reagent.
Storage
-
Environment: Store this compound in a cool, dry, and well-ventilated area, away from sources of ignition.[4]
-
Moisture Control: The container must be tightly sealed to prevent contact with moisture.[4] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[4]
-
Incompatibilities: Keep it segregated from incompatible materials such as water, strong oxidizing agents, strong bases, and alcohols.[2]
A Step-by-Step Protocol for Weighing and Dissolving
This protocol outlines a common laboratory procedure and the integrated safety steps.
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Gather all necessary equipment: spatulas, weigh boats, glassware (oven-dried to remove moisture), and a dry, inert solvent.
-
Don the appropriate PPE as outlined in the table and workflow diagram above.
-
Have an appropriate quenching agent (e.g., a solution of sodium bicarbonate) and spill kit readily accessible.
-
-
Handling in the Fume Hood:
-
Perform all manipulations of the solid compound inside the chemical fume hood.
-
To minimize dust, do not pour the solid directly from the bottle. Use a clean, dry spatula to transfer the desired amount to a weigh boat.
-
-
Weighing:
-
If the balance is outside the fume hood, securely cover the weigh boat before transferring it to the balance.
-
Weigh the required amount and promptly return the covered weigh boat to the fume hood.
-
-
Dissolving:
-
Place the oven-dried flask containing a stir bar in the fume hood.
-
Add the dry, inert solvent to the flask.
-
Carefully add the weighed this compound to the solvent while stirring.
-
Observe for any signs of reaction (e.g., fuming, temperature increase).
-
-
Post-Handling:
-
Securely cap the original reagent bottle and the flask containing the solution.
-
Decontaminate the spatula and weigh boat by rinsing them with a suitable solvent in a separate waste container, followed by a quench with a basic solution.[11]
-
Wipe down the work area in the fume hood.
-
Carefully remove the outer pair of gloves and dispose of them as hazardous waste.
-
Wash hands thoroughly after the procedure.
-
Emergency Preparedness: Responding to Exposure and Spills
Accidents can happen, and a swift, informed response is critical to minimizing harm.
First Aid Measures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[1][4] Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Seek immediate medical attention.[4]
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[1][4] Do not use mouth-to-mouth resuscitation.[4] Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting.[4] If the person is conscious, rinse their mouth with water and give them a cupful of water to drink.[4] Seek immediate medical attention.[4]
Spill Response
-
Small Spills (in a fume hood):
-
Ensure you are wearing the appropriate PPE.
-
Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a commercial sorbent.[12] Do not use combustible materials like paper towels.
-
Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.[12]
-
Decontaminate the area with a basic solution (e.g., sodium bicarbonate solution).
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the immediate area and alert others.
-
If safe to do so, increase ventilation to the area.
-
Contact your institution's environmental health and safety (EHS) department immediately.
-
Only personnel trained in hazardous spill response should attempt to clean up a large spill.
-
End of Life Cycle: Waste Disposal
Proper disposal of this compound and associated waste is essential to protect personnel and the environment.
-
Unused Reagent: Unwanted this compound must be disposed of as hazardous waste through your institution's EHS program. Do not attempt to neutralize large quantities yourself.
-
Contaminated Materials: All items that have come into contact with the chemical, including gloves, weigh boats, and absorbent materials from spills, must be collected in a sealed, labeled hazardous waste container.[11]
-
Quenching Small Residual Amounts: For small residual amounts on glassware, carefully and slowly add the item to a stirred, cold solution of a weak base like sodium bicarbonate. This should be done in a fume hood. The neutralized solution can then be disposed of in accordance with local regulations.[11]
By integrating these safety protocols into your laboratory workflow, you can confidently and safely harness the synthetic utility of this compound. Your commitment to safety is a commitment to scientific excellence.
References
-
Material Safety Data Sheet - [4-(Trifluoromethyl)phenyl]methanesulfonyl chloride. Cole-Parmer. [Link]
-
BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. NJ.gov. [Link]
-
Common Name: ETHANESULFONYL CHLORIDE, 2-CHLORO- HAZARD SUMMARY. NJ.gov. [Link]
-
3M Respirator Selection Guide. 3M. [Link]
-
Safety Data Sheet. Biosolve Shop. [Link]
-
3M™ Chlorine, Chlorine Dioxide, Hydrogen Chloride, Hydrogen Sulfide, And Sulfur Dioxide Respirator Cartridge For 6000/7000 Series Respirators. eSafety Supplies, Inc. [Link]
-
Selecting the Right Reusable Respirator Cartridge Filter. Gemplers Learning Hub. [Link]
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TC Numbers and Cartridge Colors. Pesticide Environmental Stewardship. [Link]
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3M™ Chlorine, Chlorine Dioxide, Hydrogen Chloride, Hydrogen Sulfide, And Sulfur Dioxide Respirator Cartridge For 6000/7000 Series Respirators. Airgas. [Link]
-
This Chemical Resistance Chart is intended to provide general information about the reactions of different glove materials to the. SAS Safety Corp. [Link]
-
OSHA Glove Selection Chart. Environmental Health and Safety, The University of Texas at Dallas. [Link]
-
SOP 0079 - Thionyl Chloride. Standard Operating Procedures for, University of Toledo. [Link]
-
Sulfanilyl chloride, N-acetyl. Organic Syntheses Procedure. [Link]
-
Ultimate Guide to Chemical Resistant Disposable Gloves. Shield Scientific. [Link]
-
p-TOLUENESULFINYL CHLORIDE. Organic Syntheses Procedure. [Link]
-
Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
